molecular formula C24H21BF2N6O2S B13722306 BDP TR azide

BDP TR azide

货号: B13722306
分子量: 506.3 g/mol
InChI 键: BRVIFVBXLZHAEK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

BDP TR azide is a useful research compound. Its molecular formula is C24H21BF2N6O2S and its molecular weight is 506.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H21BF2N6O2S

分子量

506.3 g/mol

IUPAC 名称

N-(3-azidopropyl)-2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetamide

InChI

InChI=1S/C24H21BF2N6O2S/c26-25(27)32-18(15-19-7-11-22(33(19)25)23-3-1-14-36-23)6-10-21(32)17-4-8-20(9-5-17)35-16-24(34)29-12-2-13-30-31-28/h1,3-11,14-15H,2,12-13,16H2,(H,29,34)

InChI 键

BRVIFVBXLZHAEK-UHFFFAOYSA-N

规范 SMILES

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OCC(=O)NCCCN=[N+]=[N-])C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to BDP TR Azide: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of biomolecules is paramount for elucidating biological processes and developing targeted therapeutics. BDP TR azide (B81097) has emerged as a valuable tool in this endeavor, offering a bright, photostable fluorescent probe for the robust detection and tracking of molecules of interest. This technical guide provides a comprehensive overview of the chemical structure, key properties, and experimental protocols for the application of BDP TR azide in bioconjugation.

Core Concepts: Chemical Structure and Properties

This compound is a fluorescent dye belonging to the BODIPY (boron-dipyrromethene) class of fluorophores. Its chemical structure is characterized by a dipyrromethene core complexed with a difluoroboron moiety. This core structure is responsible for its exceptional photophysical properties. The "TR" designation indicates its spectral characteristics, which are similar to Texas Red, making it compatible with existing filter sets and instrumentation. The key functional group for bioconjugation is the terminal azide (-N3) group, which enables its use in "click chemistry" reactions.

The molecular formula for this compound is C₂₄H₂₁BF₂N₆O₂S, and it has a molecular weight of approximately 506.34 g/mol .[1][2]

Physicochemical and Spectral Properties

The utility of a fluorescent probe is largely defined by its physical and spectral characteristics. This compound exhibits excellent solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[1][2] For long-term storage, it is recommended to keep the compound at -20°C in the dark and desiccated.[3]

A summary of the key quantitative data for this compound is presented in the table below for easy comparison.

PropertyValueReference
Molecular Formula C₂₄H₂₁BF₂N₆O₂S
Molecular Weight 506.34 g/mol
Appearance Dark colored solid
Solubility Good in DMF, DMSO, DCM
Excitation Maximum (λex) 589 nm
Emission Maximum (λem) 616 nm
Molar Extinction Coefficient (ε) 69,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.9
Purity ≥95%
Storage Conditions -20°C, in the dark, desiccated

Experimental Protocols: Bioconjugation via Click Chemistry

This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole linkage between the azide-functionalized dye and an alkyne-modified biomolecule. The high specificity and efficiency of this reaction allow for the precise labeling of proteins, nucleic acids, and other biomolecules in complex biological samples.

General Protocol for Labeling Alkyne-Modified Proteins with this compound

This protocol provides a general guideline for the copper-catalyzed click chemistry labeling of a protein containing an alkyne group. Optimization may be required for specific proteins and applications.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of azides.

  • This compound

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Degassing equipment (e.g., vacuum line, inert gas)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in deionized water. This solution should be prepared fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution with the this compound stock solution. The molar ratio of dye to protein may need to be optimized, but a 5-10 fold molar excess of the dye is a good starting point.

    • Add the THPTA stock solution to the reaction mixture. A 1:2 to 1:5 molar ratio of CuSO₄ to THPTA is commonly used.

    • Add the CuSO₄ stock solution to the mixture.

    • Crucially, the final addition should be the freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time may vary.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound and other reaction components by size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the successful labeling by measuring the absorbance of the purified protein conjugate at 280 nm (for protein concentration) and 589 nm (for BDP TR concentration). The degree of labeling can be calculated from these values.

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in utilizing this compound for biomolecule labeling.

experimental_workflow cluster_preparation 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis reagent1 Alkyne-Modified Biomolecule mix Combine Reagents reagent1->mix reagent2 This compound (in DMSO/DMF) reagent2->mix reagent3 CuSO4 Solution reagent3->mix reagent4 Reducing Agent (e.g., Sodium Ascorbate) reagent4->mix reagent5 Ligand (e.g., THPTA) reagent5->mix incubate Incubate (Room Temp, 1-4h) mix->incubate purify Size-Exclusion Chromatography or Dialysis incubate->purify analyze Spectroscopic Analysis (UV-Vis) purify->analyze application Downstream Applications (e.g., Imaging, FACS) analyze->application

Caption: Experimental workflow for labeling a biomolecule with this compound.

logical_relationship node1 This compound Azide (-N3) Functional Group node4 Stable Triazole Linkage Covalent Bond Formation node1->node4 Reacts with node2 Alkyne-Modified Biomolecule Alkyne (C≡CH) Functional Group node2->node4 Reacts with node3 Copper(I) Catalyst Generated in situ from CuSO4 + Reducing Agent node3->node4 Catalyzes node5 Fluorescently Labeled Biomolecule node4->node5 Results in

References

BDP TR Azide: A Technical Guide to its Fluorescence Quantum Yield and Applications in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TR azide (B81097) is a fluorescent probe belonging to the BODIPY (boron-dipyrromethene) family of dyes. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and excellent photostability, BODIPY dyes are invaluable tools in biological imaging and sensing. BDP TR azide is specifically functionalized with an azide group, enabling its participation in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific and efficient labeling of biomolecules that have been metabolically, genetically, or chemically modified to contain an alkyne moiety. This technical guide provides an in-depth overview of the fluorescence quantum yield of this compound, a detailed experimental protocol for its use in protein labeling, and a visual representation of the experimental workflow.

Quantitative Data: Photophysical Properties of this compound

The photophysical properties of this compound make it a bright and robust fluorophore for a variety of applications. The key quantitative data are summarized in the table below.

PropertyValueSolvent/Conditions
Fluorescence Quantum Yield (Φ) 0.9[1]Not explicitly stated by manufacturers, but typically high in non-polar organic solvents like dichloromethane (B109758) or ethanol (B145695) for BODIPY dyes[2][3][4][5]
Excitation Maximum (λex) 589 nmVaries slightly with solvent polarity
Emission Maximum (λem) 616 nmVaries slightly with solvent polarity
Molar Extinction Coefficient (ε) 69,000 M⁻¹cm⁻¹Not explicitly stated
Solubility Good in DMF, DMSO, DCM---

Experimental Protocol: Metabolic Labeling and Fluorescent Detection of Newly Synthesized Proteins using this compound

This protocol details the metabolic incorporation of an azide-bearing amino acid, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells, followed by the fluorescent labeling of these proteins with this compound via copper-catalyzed click chemistry (CuAAC).

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • DMSO (for stock solutions)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Metabolic Labeling:

    • Plate mammalian cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and grow to the desired confluency in complete culture medium.

    • Aspirate the complete medium and wash the cells once with warm PBS.

    • Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

    • Replace the methionine-free medium with methionine-free medium supplemented with an optimized concentration of AHA (typically 25-50 µM).

    • Incubate the cells for the desired labeling period (e.g., 1-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.

  • Cell Fixation and Permeabilization:

    • Aspirate the labeling medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction (CuAAC):

    • Prepare the "click" reaction cocktail immediately before use. For a 100 µL reaction volume per sample, mix the following in order:

      • This compound (from a 10 mM stock in DMSO) to a final concentration of 10-50 µM.

      • Copper(II) sulfate (from a 20 mM stock in water) to a final concentration of 1 mM.

      • THPTA (from a 100 mM stock in water) to a final concentration of 5 mM.

      • Sodium ascorbate (from a freshly prepared 100 mM stock in water) to a final concentration of 5 mM.

    • Add the click reaction cocktail to the fixed and permeabilized cells, ensuring the entire surface is covered.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Aspirate the click reaction cocktail and wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with a suitable dye (e.g., DAPI).

    • Wash the cells twice more with PBS.

    • Mount the coverslip with an appropriate mounting medium.

    • Visualize the fluorescently labeled proteins using a fluorescence microscope with appropriate filter sets for BDP TR (Excitation/Emission: ~589/616 nm).

Visualizations

The following diagrams illustrate the key processes described in this technical guide.

cluster_input Inputs cluster_process Process cluster_output Output BDP_TR_Azide This compound (Fluorophore) Click_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) BDP_TR_Azide->Click_Reaction Alkyne_Protein Alkyne-Modified Protein (Target) Alkyne_Protein->Click_Reaction Copper Copper(I) Catalyst Copper->Click_Reaction Labeled_Protein Fluorescently Labeled Protein Click_Reaction->Labeled_Protein

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Signaling Pathway.

cluster_cell_culture Cell Culture & Labeling cluster_fix_perm Fixation & Permeabilization cluster_click_reaction Click Reaction cluster_imaging Imaging Start Start: Culture Cells Met_Depletion Methionine Depletion Start->Met_Depletion AHA_Incubation AHA Incubation (Metabolic Labeling) Met_Depletion->AHA_Incubation Fixation Fixation (e.g., PFA) AHA_Incubation->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Click_Cocktail Prepare Click Cocktail (this compound, CuSO4, Ligand, Ascorbate) Permeabilization->Click_Cocktail Incubate_Click Incubate with Cells Click_Cocktail->Incubate_Click Wash Wash Incubate_Click->Wash Mount Mount Wash->Mount Image Fluorescence Microscopy Mount->Image End End: Analyze Data Image->End

Caption: Experimental Workflow for Fluorescent Labeling of Proteins.

References

In-Depth Technical Guide: Solubility and Handling of BDP TR Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of BDP TR azide (B81097) in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It includes qualitative and quantitative solubility data, detailed experimental protocols for solubility determination and a common application, and a visual representation of a key experimental workflow.

Core Concepts: BDP TR Azide

This compound is a fluorescent probe belonging to the BODIPY (boron-dipyrromethene) family of dyes. These dyes are known for their high fluorescence quantum yields, sharp excitation and emission peaks, and good solubility in many organic solvents. This compound is specifically designed for "click chemistry," a powerful and versatile set of reactions for bioconjugation. The azide group on the BDP TR molecule allows it to be covalently attached to molecules containing an alkyne group, enabling the fluorescent labeling of a wide range of biomolecules such as proteins and nucleic acids.

Solubility of this compound in DMSO and DMF

The solubility of this compound is a critical parameter for its effective use in labeling and imaging experiments. Proper dissolution ensures a homogenous solution, accurate concentration determination, and optimal performance in subsequent applications.

Data Presentation

Multiple sources consistently describe the solubility of this compound as "good" in both DMSO and DMF. While specific quantitative solubility limits (e.g., in mg/mL) are not widely published in formal studies, practical laboratory use provides valuable insights. A common application protocol suggests the preparation of a 10 mM stock solution in DMSO, indicating that this concentration is readily achievable.

SolventQualitative SolubilityInferred Quantitative Solubility (from stock solution preparation)
DMSO Good[1][2][3][4][5]≥ 10 mM
DMF Good[1][2][3][4][5]Data not available, but expected to be similar to DMSO

Note: The molecular weight of this compound is approximately 506.34 g/mol . Therefore, a 10 mM solution corresponds to approximately 5.06 mg/mL.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Purity of the Compound: Impurities can affect the dissolution characteristics.

  • Solvent Quality: The use of high-purity, anhydrous DMSO or DMF is recommended to avoid potential degradation or precipitation.

  • Temperature: While generally soluble at room temperature, gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of higher concentrations.

  • Light Exposure: this compound is a fluorescent dye and should be protected from light to prevent photoblegradation, which could potentially alter its solubility and fluorescent properties.

Experimental Protocols

General Protocol for Determining Solubility of a Fluorescent Probe in DMSO

This protocol provides a general method for determining the solubility of a fluorescent probe like this compound in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Water bath sonicator

  • Microcentrifuge

  • Spectrophotometer (for concentration determination)

  • Calibrated balance

Procedure:

  • Preparation of a Saturated Solution:

    • Weigh out a pre-determined amount of this compound (e.g., 10 mg) and place it into a microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 1 mL) to the tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • If the solid does not completely dissolve, place the tube in a water bath sonicator for 5-10 minutes.

    • Allow the solution to equilibrate at a constant temperature (e.g., room temperature) for a specified period (e.g., 24 hours) with gentle agitation to ensure saturation.

  • Separation of Undissolved Solute:

    • After the equilibration period, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any undissolved solid.

  • Determination of Solute Concentration:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant in DMSO.

    • Measure the absorbance of the dilutions at the maximum absorbance wavelength (λmax) of this compound (approximately 589 nm).

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration of the dissolved this compound, where:

      • A is the absorbance.

      • ε is the molar extinction coefficient of this compound (approximately 69,000 M⁻¹cm⁻¹).

      • b is the path length of the cuvette (typically 1 cm).

      • c is the concentration in Molarity (M).

  • Calculation of Solubility:

    • The concentration of the undiluted supernatant represents the solubility of this compound in DMSO at the specified temperature. This can be expressed in Molarity (M) or converted to mg/mL.

Recommended Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling

This protocol outlines a typical procedure for labeling an alkyne-containing biomolecule with this compound using a copper-catalyzed click reaction.

Materials:

  • This compound

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • DMSO or DMF

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., TBTA or THPTA)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7-8)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer.

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 1 M in water).

    • Prepare a stock solution of the copper ligand (e.g., 50 mM in DMSO/t-butanol).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule, the reaction buffer, and the copper ligand.

    • Add the this compound stock solution to the reaction mixture. The final concentration of the azide should be in excess of the alkyne.

    • Add the CuSO₄ stock solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized depending on the specific reactants.

  • Purification:

    • Remove the excess this compound and copper catalyst from the labeled biomolecule using an appropriate method, such as size exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.

  • Characterization:

    • Confirm the successful labeling by methods such as fluorescence spectroscopy, gel electrophoresis, or mass spectrometry.

Mandatory Visualizations

Experimental Workflow for Copper-Catalyzed Click Chemistry (CuAAC)

CuAAC_Workflow Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_prep 1. Preparation of Reagents cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation cluster_purification 4. Purification cluster_analysis 5. Analysis prep_azide Prepare this compound Stock Solution (in DMSO) mix_reagents Combine Alkyne-Biomolecule, Buffer, and Ligand prep_alkyne Prepare Alkyne-Biomolecule Stock Solution (in Buffer) prep_cu Prepare CuSO4 Stock Solution prep_reductant Prepare Sodium Ascorbate Stock Solution (Fresh) prep_ligand Prepare Ligand Stock Solution add_azide Add this compound mix_reagents->add_azide add_cu Add CuSO4 add_azide->add_cu initiate_reaction Add Sodium Ascorbate to Initiate Reaction add_cu->initiate_reaction incubate Incubate at Room Temperature (Protected from Light) initiate_reaction->incubate purify Purify Labeled Biomolecule (e.g., Size Exclusion Chromatography) incubate->purify analyze Characterize Labeled Product (e.g., Spectroscopy, Gel Electrophoresis) purify->analyze

References

An In-depth Technical Guide to BDP TR Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of BDP TR azide (B81097) in click chemistry. BDP TR azide is a fluorescent probe that serves as a valuable tool for labeling and detecting biomolecules in a variety of research and drug development applications. Its bright red fluorescence, high photostability, and compatibility with bioorthogonal click chemistry reactions make it an excellent alternative to other common fluorophores such as ROX and Texas Red.[1][2][3]

Core Principles of this compound Click Chemistry

This compound is a derivative of the borondipyrromethene (BODIPY) dye, featuring an azide functional group. This azide moiety allows the fluorophore to be covalently attached to a target molecule containing a terminal alkyne or a strained cyclooctyne (B158145) through a click chemistry reaction.[3][4] Click chemistry, a term coined by K.B. Sharpless, refers to a class of reactions that are rapid, selective, and high-yielding, and that proceed under mild, biocompatible conditions.[5] The two primary types of click chemistry reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of the cycloaddition.[5] The reaction is bioorthogonal, meaning that the azide and alkyne groups do not react with other functional groups typically found in biological systems.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide.[3] The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living cells and organisms.

Physicochemical and Spectroscopic Properties of this compound

This compound exhibits excellent photophysical properties, making it a robust fluorescent reporter. A summary of its key characteristics is presented in the table below.

PropertyValueReference(s)
Molecular FormulaC₂₄H₂₁BF₂N₆O₂S[2]
Molecular Weight506.34 g/mol [2]
AppearanceDark colored solid[2]
SolubilityGood in DMF, DMSO, DCM[2][3]
Excitation Maximum (λ_abs)589 nm[2][3]
Emission Maximum (λ_em)616 nm[2][3]
Molar Extinction Coefficient (ε)69,000 M⁻¹cm⁻¹[2][3]
Fluorescence Quantum Yield (Φ)0.9[2][3]
Purity>95% (by ¹H NMR and HPLC-MS)[2]
Storage Conditions-20°C in the dark, desiccated[6]

Experimental Protocols

Detailed methodologies for labeling biomolecules with this compound using both CuAAC and SPAAC are provided below.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol is a general guideline for the copper-catalyzed click chemistry labeling of an alkyne-modified protein with this compound. Optimization may be required for specific applications.

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • This compound (10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (20 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

  • Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)

  • Aminoguanidine (B1677879) hydrochloride (100 mM stock in water)

  • Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed:

    • Alkyne-modified protein solution (to a final concentration of 10-100 µM)

    • Buffer to adjust the final volume

    • This compound (to a final concentration of 1.5-5 molar equivalents over the protein)

  • Prepare the Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add Catalyst and Reducing Agent:

    • Add the CuSO₄/THPTA premix to the reaction mixture (to a final copper concentration of 50-250 µM).

    • Add aminoguanidine hydrochloride (to a final concentration of 1 mM).

    • Initiate the reaction by adding freshly prepared sodium ascorbate (to a final concentration of 1-5 mM).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Purification: Remove the excess reagents and byproducts to purify the BDP TR-labeled protein. This can be achieved by methods such as size-exclusion chromatography, dialysis, or spin filtration.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Imaging

This protocol outlines a general procedure for labeling azide-modified biomolecules within living cells using a DBCO-functionalized BDP TR derivative. For direct labeling with this compound, the biomolecule of interest would need to be modified with a strained alkyne.

Materials:

  • Cells cultured in appropriate medium

  • Azide-modified metabolic precursor (e.g., an azido (B1232118) sugar or amino acid)

  • BDP TR-DBCO (or other strained alkyne derivative of BDP TR) (1-5 mM stock in DMSO)

  • Phosphate-buffered saline (PBS) or other appropriate imaging buffer

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Incubate the cells with the azide-modified metabolic precursor in their culture medium for a sufficient time to allow for incorporation into the target biomolecules (typically 24-48 hours). The optimal concentration of the precursor should be determined empirically.

  • Cell Preparation: Gently wash the cells with warm PBS to remove any unincorporated precursor.

  • Labeling Reaction:

    • Dilute the BDP TR-DBCO stock solution in pre-warmed culture medium or imaging buffer to the desired final concentration (typically 1-10 µM).

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells two to three times with warm PBS to remove any unbound BDP TR-DBCO.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for BDP TR (Excitation: ~590 nm, Emission: ~615 nm).

Applications in Research and Drug Development

The versatility of this compound click chemistry has led to its adoption in a wide range of applications, including:

  • Fluorescent Labeling: Covalent attachment of a bright and photostable fluorophore to proteins, nucleic acids, and other biomolecules for visualization and quantification.

  • Cellular Imaging: Real-time tracking of labeled molecules in living cells to study dynamic biological processes.

  • Drug Discovery: High-throughput screening for drug candidates that interact with a specific target, and the development of targeted drug delivery systems.

  • Proteomics and Glycomics: Identification and characterization of proteins and glycans in complex biological samples.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and a conceptual signaling pathway where this compound can be employed.

Experimental Workflow for Protein Labeling

G cluster_0 Protein Modification cluster_1 Click Reaction cluster_2 Purification & Analysis Alkyne-modified\nProtein Alkyne-modified Protein Click Reaction\n(CuAAC) Click Reaction (CuAAC) Alkyne-modified\nProtein->Click Reaction\n(CuAAC) This compound This compound This compound->Click Reaction\n(CuAAC) CuSO4 / THPTA CuSO4 / THPTA CuSO4 / THPTA->Click Reaction\n(CuAAC) Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Click Reaction\n(CuAAC) Purification\n(e.g., SEC) Purification (e.g., SEC) Click Reaction\n(CuAAC)->Purification\n(e.g., SEC) BDP TR-labeled\nProtein BDP TR-labeled Protein Purification\n(e.g., SEC)->BDP TR-labeled\nProtein Analysis\n(e.g., SDS-PAGE, MS) Analysis (e.g., SDS-PAGE, MS) BDP TR-labeled\nProtein->Analysis\n(e.g., SDS-PAGE, MS)

Caption: Workflow for labeling an alkyne-modified protein with this compound via CuAAC.

Conceptual Signaling Pathway for Tracking a Receptor

G cluster_0 Cell Surface cluster_1 Intracellular Ligand Ligand Receptor\n(Alkyne-modified) Receptor (Alkyne-modified) Ligand->Receptor\n(Alkyne-modified) Binding SPAAC SPAAC Receptor\n(Alkyne-modified)->SPAAC Labeling This compound This compound This compound->SPAAC Labeled Receptor Labeled Receptor SPAAC->Labeled Receptor Endocytosis Endocytosis Labeled Receptor->Endocytosis Internalization Signaling Cascade Signaling Cascade Endocytosis->Signaling Cascade Initiates

Caption: Conceptual pathway for tracking a cell surface receptor using this compound.

References

An In-depth Technical Guide to the Photostability of BDP TR Azide

Author: BenchChem Technical Support Team. Date: December 2025

Core Properties of BDP TR Azide (B81097)

BDP TR azide is a derivative of the borondipyrromethene (BODIPY) scaffold, known for its exceptional photophysical properties. It serves as a resilient alternative to other red dyes like ROX and Texas Red, which are more susceptible to oxidation.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Maximum Absorption (λabs) 589 nm[1]
Maximum Emission (λem) 616 nm[1]
Molar Extinction Coefficient (ε) 69,000 M-1cm-1[1]
Fluorescence Quantum Yield (Φ) 0.9[1]
Molecular Formula C24H21BF2N6O2S
Molecular Weight 506.34 g/mol

Understanding the Photostability of BODIPY Dyes

The high photostability of BODIPY dyes, including BDP TR, is a key advantage for applications requiring intense or prolonged light exposure, such as single-molecule studies and super-resolution microscopy. Photobleaching, the irreversible destruction of a fluorophore upon light exposure, is a critical parameter to consider. While specific quantitative data for this compound is scarce, the general principles of BODIPY dye photostability provide valuable insights.

General Mechanisms of BODIPY Photodegradation

The photodegradation of BODIPY dyes can proceed through several pathways, primarily involving reactions with molecular oxygen. The process is often initiated by the photoexcited dye molecule transitioning to a long-lived triplet state. From this state, it can interact with ground-state molecular oxygen (3O2) to generate highly reactive singlet oxygen (1O2). This singlet oxygen can then attack the BODIPY core, leading to its degradation.

Two common photodegradation pathways for the BODIPY core are:

  • Oxidation: This is a primary degradation route where singlet oxygen attacks the electron-rich pyrrole (B145914) rings of the BODIPY core, leading to the formation of less fluorescent or non-fluorescent products.

  • Photocleavage: High-energy light can also lead to the cleavage of the bonds within the fluorophore's structure, resulting in the loss of conjugation and, consequently, fluorescence.

The following diagram illustrates a generalized photodegradation pathway for BODIPY dyes.

Caption: Generalized photodegradation pathway of BODIPY dyes.

Experimental Protocols for Assessing Photostability

To quantitatively assess the photostability of this compound, researchers can employ several established methodologies. The choice of method often depends on the specific application and available instrumentation.

Bulk Photobleaching Measurement using UV-Visible Spectroscopy and HPLC

This method monitors the degradation of the dye in solution upon continuous illumination.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol, DMSO) with a known concentration. The initial absorbance at the λmax (589 nm) should be within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Experimental Setup:

    • Place the sample solution in a quartz cuvette.

    • Expose the cuvette to a constant light source with a wavelength that overlaps with the absorption spectrum of this compound (e.g., a filtered lamp or a laser).

    • To control for thermal degradation, a control sample should be kept in the dark at the same temperature.

  • Data Acquisition:

    • At regular time intervals, record the UV-Visible absorption spectrum of the sample.

    • Monitor the decrease in absorbance at the λmax.

    • For a more detailed analysis of degradation products, aliquots of the sample can be taken at each time point and analyzed by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

  • Data Analysis:

    • Plot the absorbance at λmax as a function of irradiation time.

    • The photobleaching half-life (t1/2) can be determined as the time it takes for the absorbance to decrease to 50% of its initial value.

    • The photobleaching quantum yield (Φb), which represents the fraction of absorbed photons that lead to photodegradation, can be calculated if the photon flux of the light source is known.

The following diagram illustrates the experimental workflow for this method.

cluster_prep Sample Preparation cluster_exp Photobleaching Experiment cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Solution Expose Expose to Light Source Prep->Expose Dark Dark Control Prep->Dark Time Time Intervals Expose->Time UVVis UV-Vis Spectroscopy Time->UVVis HPLC HPLC Analysis Time->HPLC Plot Plot Absorbance vs. Time UVVis->Plot HPLC->Plot Calc Calculate Half-life (t½) and Quantum Yield (Φb) Plot->Calc

Caption: Workflow for bulk photobleaching measurement.

Single-Molecule Photostability Measurement using Fluorescence Correlation Spectroscopy (FCS)

FCS is a powerful technique to study the photophysics of single molecules in solution, providing insights into photobleaching at the single-molecule level.

Methodology:

  • Sample Preparation: Prepare a highly dilute solution of this compound (in the nanomolar range) to ensure that, on average, only one molecule is present in the confocal detection volume at any given time.

  • Experimental Setup:

    • Use a confocal microscope equipped with a laser for excitation (e.g., 561 nm or 594 nm), a high numerical aperture objective, and sensitive single-photon detectors.

    • The laser is focused to a diffraction-limited spot within the sample solution.

  • Data Acquisition:

    • Record the fluorescence intensity fluctuations as molecules diffuse through the confocal volume.

    • The autocorrelation of the fluorescence signal is calculated.

  • Data Analysis:

    • The resulting autocorrelation curve is fitted to a model that includes terms for diffusion and photobleaching.

    • This analysis can yield the photobleaching rate constant and the fraction of molecules that are photobleached as they traverse the confocal volume.

The following diagram illustrates the logical relationship in an FCS experiment for photostability.

cluster_setup FCS Setup cluster_process Data Processing cluster_output Results Laser Excitation Laser Objective High NA Objective Laser->Objective Sample Dilute this compound Solution Objective->Sample Detector Single-Photon Detector Objective->Detector Sample->Objective Fluctuations Fluorescence Fluctuations Detector->Fluctuations Autocorrelation Autocorrelation Function Fluctuations->Autocorrelation Fitting Fit to Model Autocorrelation->Fitting PhotobleachingRate Photobleaching Rate Fitting->PhotobleachingRate

Caption: Logical workflow of an FCS experiment for photostability.

Conclusion

This compound stands out as a bright and photostable red-emitting fluorophore, offering significant advantages for a range of applications in research and drug development. While specific quantitative photostability data for this particular azide conjugate remains to be extensively published, the well-characterized photophysics of the parent BODIPY class provides a strong indication of its robust performance. The photodegradation of this compound is likely to proceed through pathways common to other BODIPY dyes, primarily involving photooxidation. For applications demanding precise knowledge of its photostability under specific experimental conditions, the detailed protocols provided in this guide will enable researchers to perform their own quantitative assessments. By understanding and quantifying the photostability of this compound, scientists can ensure the accuracy and reliability of their fluorescence-based experiments.

References

BDP TR Azide: A Superior Alternative to Texas Red for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the advantages and applications of BDP TR azide (B81097) as a compelling alternative to traditional fluorescent labels like Texas Red azide for bioorthogonal click chemistry reactions. This document provides a comprehensive overview of the spectral properties, detailed experimental protocols, and relevant biological applications, empowering researchers to integrate this advanced tool into their workflows for precise and sensitive biomolecular imaging and analysis.

Introduction: The Need for Advanced Fluorescent Probes

Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization and quantification of biomolecules in complex environments. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized bioconjugation by offering highly specific and efficient reactions. The choice of the fluorescent dye conjugated to the azide or alkyne moiety is critical for the success of these experiments, directly impacting sensitivity, resolution, and photostability.

For decades, Texas Red has been a widely used red fluorescent dye. However, its utility can be limited by its susceptibility to photobleaching and oxidation. BDP TR, a boron-dipyrromethene (BODIPY)-based dye, has emerged as a superior alternative, offering enhanced brightness, photostability, and chemical resilience. This guide focuses on the azide derivative of BDP TR and its applications as a substitute for Texas Red azide.

Quantitative Data Presentation: BDP TR Azide vs. Texas Red Azide

A direct comparison of the key photophysical properties highlights the advantages of this compound over Texas Red azide.

PropertyThis compoundTexas Red Azide (5-isomer)Reference
Excitation Maximum (λex) 589 nm582 nm[1][2]
Emission Maximum (λem) 616 nm600 nm[1][2]
Molar Extinction Coefficient (ε) 69,000 M⁻¹cm⁻¹98,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ) 0.900.79[1][2]
Molecular Weight 506.34 g/mol 674.79 g/mol [1][3]
Key Advantages High quantum yield, excellent photostability, resistant to oxidation.[1][4]Bright, well-established dye.
Key Disadvantages Lower extinction coefficient.Prone to oxidation and photobleaching.[1]

Experimental Protocols

This compound is versatile and can be used in both major types of click chemistry reactions. The following are detailed protocols for its use in bioconjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • This compound (stock solution of 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (stock solution of 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution of 50 mM in water)

  • Sodium ascorbate (B8700270) (stock solution of 1 M in water, freshly prepared)

  • PBS (pH 7.4)

  • DMSO

Procedure:

  • Prepare the "Click-it" Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail by adding the components in the following order (for a 100 µL final reaction volume):

    • PBS (to final volume)

    • This compound (e.g., 1 µL of 10 mM stock for a final concentration of 100 µM)

    • Alkyne-modified protein (e.g., to a final concentration of 10-50 µM)

    • Premixed CuSO₄/THPTA solution (add 2 µL of 50 mM CuSO₄ and 2 µL of 50 mM THPTA to a separate tube, vortex briefly, then add to the reaction)

  • Initiate the Reaction: Add 1 µL of freshly prepared 1 M sodium ascorbate to the reaction mixture.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled protein from excess reagents using a suitable method, such as size exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analysis: Analyze the labeling efficiency using SDS-PAGE with in-gel fluorescence scanning or by measuring the absorbance of the protein (at 280 nm) and the BDP TR dye (at 589 nm).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells using a DBCO-functionalized BDP TR dye (as this compound would be used to label alkyne-modified biomolecules). The principle remains the same for labeling with this compound.

Materials:

  • Cells metabolically labeled with an azide-containing precursor (e.g., Ac4GalNAz)

  • BDP TR-DBCO (or other strained alkyne conjugate) (stock solution of 1 mM in DMSO)

  • Complete cell culture medium

  • PBS or other imaging buffer

Procedure:

  • Cell Preparation: Culture cells to the desired confluency and perform metabolic labeling with the azide-containing precursor according to established protocols.

  • Labeling Reaction:

    • Wash the cells twice with pre-warmed complete cell culture medium.

    • Prepare a solution of BDP TR-DBCO in complete cell culture medium at a final concentration of 5-20 µM.

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS or imaging buffer.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for BDP TR (e.g., excitation at 560-590 nm and emission at 600-640 nm).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound.

CuAAC_Mechanism cluster_catalyst Catalytic Cycle Alkyne Alkyne Copper_Acetylide Copper_Acetylide Alkyne->Copper_Acetylide + Cu(I) BDP_TR_Azide BDP TR-N3 Triazole_Product BDP TR-Triazole-Biomolecule BDP_TR_Azide->Triazole_Product Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Ascorbate Ascorbate->Cu(II) Cu(I)->Cu(II) Oxidation Copper_Acetylide->Triazole_Product + BDP TR-N3 Triazole_Product->Cu(I) Releases

Figure 1: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Metabolic_Labeling_Workflow cluster_cell_culture In Vitro / In Vivo cluster_detection Detection Start Start: Live Cells or Organism Metabolic_Labeling 1. Metabolic Labeling (e.g., with Azido Sugar) Start->Metabolic_Labeling Incorporation 2. Incorporation of Azide into Biomolecules Metabolic_Labeling->Incorporation Click_Reaction 3. Click Reaction (SPAAC with BDP TR-DBCO) Incorporation->Click_Reaction Washing 4. Wash Excess Probe Click_Reaction->Washing Imaging 5. Fluorescence Imaging Washing->Imaging

Figure 2: Experimental workflow for metabolic labeling and imaging of glycans.

Conclusion

This compound offers significant advantages over Texas Red azide for bioorthogonal labeling, including superior photostability, higher quantum yield, and resistance to oxidation.[1][4] These features translate to brighter, more stable signals in fluorescence microscopy and other applications, enabling more sensitive and robust detection of biomolecules. The detailed protocols and workflows provided in this guide offer a starting point for researchers to incorporate this powerful tool into their studies, from basic research to drug development. The versatility of this compound in both CuAAC and SPAAC reactions further expands its utility, making it a valuable addition to the molecular imaging toolbox.

References

Methodological & Application

Application Notes: BDP TR Azide for Protein Labeling via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BDP TR azide (B81097) is a fluorescent probe used for labeling biomolecules in the Texas Red/ROX channel.[1][2][3] It is based on a borondipyrromethene scaffold, which provides high brightness, photostability, and resistance to oxidation compared to dyes like ROX and Texas Red.[1][2] The azide functional group on the BDP TR molecule allows for its covalent attachment to alkyne-modified proteins through a highly specific and efficient bioorthogonal reaction known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This method is ideal for researchers, scientists, and drug development professionals who require precise and stable fluorescent labeling of proteins for various downstream applications, including fluorescence microscopy, flow cytometry, and proteomic analysis.

Properties of BDP TR Azide

The key characteristics of this compound are summarized below. These properties make it a robust choice for protein labeling experiments.

PropertyValueReference
Molecular Formula C₂₄H₂₁BF₂N₆O₂S
Molecular Weight 506.34 g/mol
Excitation Maximum (λex) 589 nm
Emission Maximum (λem) 616 nm
Molar Extinction Coefficient (ε) 69,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ) 0.90
Solubility Good in DMF, DMSO, DCM
Storage Conditions Store at -20°C in the dark, desiccated.

Principle of Labeling: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The labeling protocol relies on the CuAAC click reaction. This reaction forms a stable triazole linkage between the azide group on the BDP TR dye and a terminal alkyne group previously incorporated into the target protein. The reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate. The high specificity of the azide-alkyne reaction ensures that the dye is attached only to the intended sites, as neither functional group is naturally present in proteins.

G cluster_reactants Reactants cluster_product Product Protein Alkyne-Modified Protein Catalyst Cu(I) Catalyst (from CuSO₄ + Ascorbic Acid) LabeledProtein BDP TR Labeled Protein (Stable Triazole Linkage) p1 Protein->p1 Dye This compound Dye->p1 Catalyst->LabeledProtein p1->Catalyst + p2 G cluster_inputs Initial Materials cluster_process Protocol Steps cluster_output Final Product p1 Alkyne-Modified Protein prep 1. Prepare Reagents (Dye Stock, Fresh Activator) p1->prep d1 This compound d1->prep react 2. Set up Labeling Reaction (Combine Protein, Buffer, Dye, Activator) prep->react incubate 3. Incubate (1-2 hours at Room Temperature, in dark) react->incubate purify 4. Purify Labeled Protein (Size-Exclusion Chromatography) incubate->purify char 5. Characterize Labeled Protein (Spectroscopy, SDS-PAGE Imaging) purify->char end_product Purified & Characterized BDP TR Labeled Protein char->end_product

References

Application Notes: BDP TR Azide for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BDP TR azide (B81097) is a fluorescent probe highly valued in biological research for its application in visualizing a wide array of biomolecules within cellular environments. It belongs to the BODIPY class of dyes, known for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH. The "TR" designation indicates that its spectral properties are similar to the Texas Red fluorophore, emitting a bright red signal that is well-suited for multicolor imaging experiments.

The key feature of BDP TR azide is its azide (-N3) functional group. This group serves as a bioorthogonal handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] This reaction allows the BDP TR dye to be covalently and specifically attached to molecules that have been tagged with a corresponding alkyne group.[3][4][5] Because neither azides nor alkynes are naturally present in most biological systems, this labeling method is highly specific and minimizes background signal.

This technology is particularly powerful for metabolic labeling studies. For example, cells can be cultured with alkyne-modified metabolic precursors—such as amino acids, sugars, or nucleosides—which are incorporated into newly synthesized proteins, glycans, or nucleic acids, respectively. Subsequent reaction with this compound allows for the precise visualization of these newly created biomolecules, providing dynamic insights into cellular processes. BDP TR is noted for its high brightness, photostability, and resistance to oxidation compared to dyes like ROX and Texas Red, making it an excellent choice for demanding microscopy applications.

Data Presentation

Physicochemical and Spectroscopic Properties

The following table summarizes the key properties of this compound, providing researchers with the necessary data for experimental setup and instrument configuration.

PropertyValueReference(s)
Excitation Maximum (λex) 589 nm
Emission Maximum (λem) 616 nm
Molar Extinction Coeff. (ε) 69,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.9
Molecular Formula C₂₄H₂₁BF₂N₆O₂S
Molecular Weight 506.34 g/mol
Solubility Good in DMSO, DMF, DCM
Storage Conditions Store at -20°C, desiccated and protected from light.

Experimental Protocols

Protocol 1: Visualization of Newly Synthesized Proteins in Cultured Cells

This protocol describes the metabolic labeling of nascent proteins in mammalian cells using the alkyne-containing methionine analog, L-homopropargylglycine (HPG), followed by fluorescent detection with this compound via click chemistry.

A. Materials and Reagents

  • Mammalian cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • L-homopropargylglycine (HPG)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.25% Triton™ X-100 in PBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Click Reaction Cocktail (prepare fresh):

    • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in dH₂O)

    • THPTA ligand stock solution (e.g., 100 mM in dH₂O/DMSO)

    • Sodium Ascorbate stock solution (e.g., 300 mM in dH₂O, freshly prepared)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

B. Experimental Procedure

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal culture medium with a fresh medium containing 25-50 µM HPG.

    • Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal time depends on the protein synthesis rate of the cell type.

  • Cell Fixation and Permeabilization:

    • Remove the labeling medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by adding 0.25% Triton™ X-100 in PBS and incubating for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Click Chemistry Reaction:

    • Important: Prepare the Click Reaction Cocktail immediately before use. Add reagents in the specified order to avoid precipitation.

    • For a 1 mL final volume, combine:

      • 880 µL of PBS

      • 10 µL of 100 mM THPTA solution

      • 10 µL of 20 mM CuSO₄ solution. Vortex briefly.

      • Add 1-5 µL of 10 mM this compound stock solution (final concentration 10-50 µM).

      • Initiate the reaction by adding 100 µL of freshly prepared 300 mM Sodium Ascorbate solution. Vortex immediately.

    • Remove the wash buffer from the cells and add the Click Reaction Cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • If desired, incubate the cells with a nuclear counterstain like DAPI (e.g., 1 µg/mL in PBS) for 5 minutes.

    • Wash the cells twice more with PBS.

  • Microscopy:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with filter sets appropriate for BDP TR (e.g., TRITC/Texas Red channel) and the chosen counterstain (e.g., DAPI channel).

Mandatory Visualizations

Click Chemistry Reaction Mechanism

The diagram below illustrates the fundamental principle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, where this compound is covalently linked to an alkyne-modified target biomolecule.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Target Alkyne-Modified Biomolecule Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Target->Product Clicks with Dye This compound Dye->Product Catalyst Cu(I) generated from CuSO4 + Na Ascorbate Catalyst->Product Catalyzes

Caption: The CuAAC "Click" Reaction.

Experimental Workflow for Protein Labeling

This diagram outlines the sequential steps for visualizing newly synthesized proteins using metabolic labeling followed by click chemistry detection with this compound.

G A 1. Metabolic Labeling Incubate cells with alkyne-modified amino acid (HPG). B 2. Fixation & Permeabilization Treat with PFA to fix, then Triton X-100 to permeabilize. A->B C 3. Click Reaction Add this compound and Cu(I) catalyst cocktail. B->C D 4. Washing & Staining Remove excess reagents and apply nuclear counterstain (e.g., DAPI). C->D E 5. Fluorescence Microscopy Visualize labeled proteins using appropriate filter sets. D->E

Caption: Workflow for visualizing nascent proteins.

References

BDP TR Azide for Flow Cytometry Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TR azide (B81097) is a bright, red-emitting fluorescent probe that is highly valuable for flow cytometry applications.[1][2] Based on a robust borondipyrromethene scaffold, BDP TR offers exceptional brightness and photostability, serving as a superior alternative to traditional fluorophores like ROX and Texas Red, which are prone to oxidation.[1][3][4] Its azide functional group allows for its versatile use in "click chemistry," a set of highly efficient and specific bioorthogonal reactions. This enables the precise labeling of biomolecules in a cellular context for subsequent flow cytometric analysis.

This document provides detailed application notes and protocols for the use of BDP TR azide in flow cytometry, focusing on the detection of azide-labeled biomolecules through copper-free click chemistry.

Principle of Detection

The core of this methodology lies in the bioorthogonal reaction between an azide group and a strained alkyne, a type of reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This approach typically involves two key steps:

  • Metabolic Labeling: Cells are cultured with a metabolic precursor containing an azide group. For example, an azide-modified sugar like N-azidoacetylmannosamine (Ac4ManNAz) can be used to introduce azide groups onto cell surface glycoproteins through the cell's natural metabolic pathways.[5]

  • Click Chemistry Reaction: The azide-labeled cells are then treated with a fluorescent probe containing a strained alkyne, such as a dibenzocyclooctyne (DBCO) group. The azide and DBCO groups react specifically and covalently, resulting in the stable labeling of the target biomolecules with the fluorophore. In this case, a DBCO-conjugated BDP TR would be used to label the azide-modified cells.

This method allows for the highly selective and sensitive detection of metabolically active cells or specific cell populations with minimal background fluorescence.

Product Specifications

PropertyValueReference
Fluorophore BDP TR[1][5]
Reactive Group Azide[1][5]
Excitation Maximum 589 nm[3][4]
Emission Maximum 616 nm[3][4]
Molecular Weight 506.34 g/mol [3][4]
Solubility Good in DMF, DMSO, DCM[3][4]
Storage -20°C in the dark, desiccated[1]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for cell surface labeling and the underlying metabolic pathway.

experimental_workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_labeling Click Chemistry Labeling cluster_analysis Flow Cytometry Analysis A Seed Cells B Add Azide-Modified Precursor (e.g., Ac4ManNAz) A->B C Incubate for 24-72 hours B->C D Harvest and Wash Cells C->D E Incubate with DBCO-BDP TR D->E F Wash to Remove Excess Dye E->F G Resuspend Cells in FACS Buffer F->G H Acquire Data on Flow Cytometer G->H I Analyze Data H->I

Experimental workflow for flow cytometry analysis.

metabolic_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus cluster_cell_surface Cell Surface cluster_labeling External Labeling Ac4ManNAz Ac4ManNAz (Azide-Sugar Precursor) MetabolicConversion Metabolic Conversion Ac4ManNAz->MetabolicConversion AzideSialicAcid Azide-Modified Sialic Acid MetabolicConversion->AzideSialicAcid GlycoproteinSynthesis Glycoprotein Synthesis AzideSialicAcid->GlycoproteinSynthesis AzideGlycoprotein Azide-Labeled Glycoprotein GlycoproteinSynthesis->AzideGlycoprotein BDP_TR_DBCO BDP TR-DBCO AzideGlycoprotein->BDP_TR_DBCO Click Reaction (SPAAC)

Metabolic incorporation of an azide-sugar.

Detailed Protocol: Cell Surface Labeling for Flow Cytometry

This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar (Ac4ManNAz) and subsequent detection with a DBCO-functionalized BDP TR dye using copper-free click chemistry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)

  • DBCO-functionalized BDP TR

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometry tubes

Protocol:

  • Metabolic Labeling: a. Seed cells in a culture plate at a density that will not lead to over-confluence during the incubation period. b. Prepare a stock solution of Ac4ManNAz in a suitable solvent (e.g., DMSO or sterile PBS). c. Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM. Note: The optimal concentration may vary depending on the cell type and should be determined empirically. d. Incubate the cells for 24-72 hours under standard culture conditions.

  • Cell Harvesting and Washing: a. For adherent cells, detach them using a gentle cell dissociation reagent. For suspension cells, proceed to the next step. b. Transfer the cells to a conical tube and centrifuge at 300-400 x g for 5 minutes. c. Discard the supernatant and wash the cell pellet twice with 1-2 mL of cold PBS.

  • Click Chemistry Labeling: a. Prepare a stock solution of DBCO-BDP TR in DMSO. b. Resuspend the washed cell pellet in 100-500 µL of PBS. c. Add DBCO-BDP TR to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be titrated. d. Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

  • Final Wash and Resuspension: a. After incubation, add 1-2 mL of FACS buffer to the cell suspension and centrifuge at 300-400 x g for 5 minutes. b. Discard the supernatant and repeat the wash step once more with FACS buffer. c. Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) for flow cytometry analysis.

  • Flow Cytometry Analysis: a. Analyze the labeled cells on a flow cytometer equipped with the appropriate lasers and filters for BDP TR (excitation at ~589 nm, emission at ~616 nm). b. Include appropriate controls, such as unlabeled cells and cells treated with Ac4ManNAz but not the DBCO-BDP TR, to set the gates for analysis.

Representative Data

The following tables provide examples of expected quantitative data from a flow cytometry experiment using this protocol.

Table 1: Titration of Ac4ManNAz Concentration

Ac4ManNAz Concentration (µM)Mean Fluorescence Intensity (MFI)Percentage of Labeled Cells (%)
0 (Control)1500.5
102,50065
258,00092
5012,50098

Table 2: Titration of DBCO-BDP TR Concentration

DBCO-BDP TR Concentration (µM)Mean Fluorescence Intensity (MFI)Percentage of Labeled Cells (%)
0 (Control)1200.3
19,50095
513,00099
1013,50099

Troubleshooting

Problem Possible Cause Solution
Low or no fluorescence signal Inefficient metabolic labelingOptimize Ac4ManNAz concentration and incubation time. Ensure the reagent is not degraded.
Insufficient DBCO-BDP TR concentration or incubation timeIncrease the concentration of DBCO-BDP TR or the incubation time.
Cell surface azides are not accessibleEnsure cells are healthy and not overly confluent.
High background fluorescence Incomplete removal of excess DBCO-BDP TRIncrease the number of wash steps after the click chemistry reaction.
Non-specific binding of the dyeInclude a blocking step with BSA or use a commercially available blocking buffer.

Conclusion

This compound is a powerful tool for flow cytometry, enabling the bright and specific detection of biomolecules through click chemistry. The protocols and data presented here provide a comprehensive guide for researchers to implement this technology in their studies, from cell labeling to data analysis. The exceptional photophysical properties of BDP TR, combined with the specificity of bioorthogonal chemistry, make this an ideal system for a wide range of applications in basic research and drug development.

References

Live Cell Imaging with BDP TR Azide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Live cell imaging is a powerful technique for visualizing dynamic cellular processes in real-time. This application note provides a detailed protocol for labeling and imaging live cells using BDP TR azide (B81097), a bright and photostable red fluorescent probe. BDP TR azide is cell-permeable and can be utilized in bioorthogonal click chemistry reactions to specifically label alkyne-modified biomolecules within living cells. This methodology is particularly useful for researchers, scientists, and drug development professionals studying a wide range of cellular events, including protein synthesis, glycan trafficking, and drug-target engagement.

The labeling strategy is based on a two-step process. First, cells are metabolically labeled with a precursor molecule containing an alkyne group. This alkyne-modified precursor is incorporated into a specific class of biomolecules (e.g., proteins, glycans) by the cell's natural metabolic pathways. Subsequently, the cells are treated with this compound, which contains a reactive azide group. The azide on BDP TR reacts specifically with the alkyne group on the modified biomolecules through a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly specific and occurs efficiently under physiological conditions, making it ideal for live-cell applications. The resulting covalent bond attaches the bright red BDP TR fluorophore to the target biomolecules, enabling their visualization by fluorescence microscopy.

Materials and Reagents

ReagentSupplierRecommended Concentration
This compoundVarious1-10 µM
Alkyne-modified metabolic precursor (e.g., L-azidohomoalanine (AHA) for proteins, or an alkyne-modified sugar for glycans)Various25-100 µM
Cell Culture MediumVaries by cell lineN/A
Fetal Bovine Serum (FBS)Varies by cell lineN/A
Penicillin-StreptomycinVaries by cell lineN/A
Phosphate-Buffered Saline (PBS)Varies by cell lineN/A
Live-Cell Imaging BufferVaries by cell lineN/A
DMSO (anhydrous)VariousN/A

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with an Alkyne-Modified Precursor

This protocol describes the metabolic incorporation of an alkyne-containing precursor into cellular biomolecules. The example below uses an alkyne-modified amino acid to label newly synthesized proteins.

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging. Allow the cells to adhere and reach the desired confluency (typically 60-80%).

  • Prepare Labeling Medium: Prepare complete cell culture medium containing the alkyne-modified metabolic precursor at the desired final concentration (e.g., 25-100 µM of an alkyne-amino acid).

  • Metabolic Labeling: Remove the normal growth medium from the cells and wash once with pre-warmed PBS. Add the labeling medium to the cells.

  • Incubation: Incubate the cells for a sufficient period to allow for incorporation of the precursor. This time can range from 4 to 24 hours, depending on the cell type and the turnover rate of the biomolecule of interest.

  • Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated precursor. The cells are now ready for fluorescent labeling with this compound.

Protocol 2: this compound Staining of Alkyne-Labeled Live Cells

This protocol details the labeling of the alkyne-modified biomolecules with this compound via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

  • Prepare this compound Staining Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Dilute the stock solution in pre-warmed live-cell imaging buffer or complete medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental setup to achieve a high signal-to-noise ratio.

  • Labeling Reaction: Add the this compound staining solution to the metabolically labeled cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary and should be optimized.

  • Washing: Remove the staining solution and wash the cells three to five times with pre-warmed live-cell imaging buffer to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).

Imaging Parameters

  • Microscope: An inverted fluorescence microscope equipped for live-cell imaging with environmental control.

  • Excitation Wavelength: BDP TR has an excitation maximum around 589 nm.[1] Use a laser line or filter set appropriate for this wavelength (e.g., 561 nm or 580 nm).

  • Emission Wavelength: The emission maximum of BDP TR is approximately 616 nm.[1] Use a corresponding filter set to collect the emitted fluorescence.

  • Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.

  • Image Acquisition: Minimize phototoxicity and photobleaching by using the lowest possible laser power and exposure times that provide a good signal-to-noise ratio. Time-lapse imaging can be performed to track the dynamics of the labeled biomolecules.

Visualization of Experimental Workflow and Signaling Pathway

Live_Cell_Imaging_Workflow Experimental Workflow for Live Cell Imaging with this compound cluster_0 Metabolic Labeling cluster_1 Fluorescent Labeling (SPAAC) cluster_2 Imaging A Seed cells in imaging dish B Incubate with alkyne-modified metabolic precursor (4-24h) A->B C Wash to remove unincorporated precursor B->C D Incubate with this compound (1-10 µM, 15-60 min) C->D Click Chemistry Reaction E Wash to remove unbound dye D->E F Live-cell fluorescence microscopy (Ex: ~589 nm, Em: ~616 nm) E->F Data Acquisition

Caption: Workflow for metabolic labeling and subsequent live cell imaging.

SPAAC_Mechanism Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_0 Reactants cluster_1 Product Alkyne Alkyne-modified Biomolecule Product Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Product + label_reaction Strain-Promoted Cycloaddition (Copper-Free) Azide This compound Azide->Product

Caption: Mechanism of SPAAC for labeling biomolecules.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low fluorescence signal Inefficient metabolic labeling.Increase the concentration of the alkyne-precursor or the incubation time. Ensure the precursor is not degraded.
Inefficient click reaction.Optimize the this compound concentration and incubation time. Ensure the this compound is not degraded (store properly).
Low expression/turnover of the target biomolecule.Choose a cell line with higher expression or stimulate turnover if possible.
High background fluorescence Incomplete removal of unbound this compound.Increase the number and duration of washing steps after labeling.
Non-specific binding of the dye.Decrease the concentration of this compound. Include a control experiment with cells not treated with the alkyne-precursor to assess non-specific binding.
Cell toxicity/death High concentration of metabolic precursor or this compound.Perform a dose-response curve to determine the optimal, non-toxic concentration for both reagents.
Phototoxicity from imaging.Reduce laser power, exposure time, and the frequency of image acquisition. Use a live-cell imaging buffer that helps maintain cell health.[2]

Conclusion

The protocol described in this application note provides a robust and versatile method for imaging dynamic processes in live cells using this compound. By combining metabolic labeling with copper-free click chemistry, researchers can specifically label and track a variety of biomolecules with high spatial and temporal resolution. The bright and photostable properties of BDP TR make it an excellent choice for long-term live-cell imaging experiments. Careful optimization of labeling and imaging conditions is crucial for obtaining high-quality data while maintaining cell viability.

References

Application Notes and Protocols: Oligonucleotide Labeling with BDP TR Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the labeling of oligonucleotides with BDP TR azide (B81097), a bright and photostable fluorescent dye. BDP TR is an excellent alternative to ROX and Texas Red, offering high fluorescence quantum yield and greater resistance to oxidation.[1][2][3] The primary method for conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[4][5] This reaction is highly specific and efficient, creating a stable triazole linkage between an alkyne-modified oligonucleotide and the BDP TR azide.[4][5] These labeled oligonucleotides are valuable tools for a variety of applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and fluorescence microscopy.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Reagent/MaterialSpecificationsStorage
This compound Molecular Weight: 506.34 g/mol [1][3]Store at -20°C in the dark, desiccated.[1][2][3]
Alkyne-Modified Oligonucleotide Custom synthesized with a terminal alkyne groupStore as recommended by the supplier, typically at -20°C.
Dimethylsulfoxide (DMSO) Anhydrous, reaction gradeRoom temperature
Click Chemistry Buffer Contains copper(II) and triethylammonium (B8662869) acetate (B1210297), pH 7As recommended by the supplier
Ascorbic Acid Freshly prepared 50 mM solution in nuclease-free waterPrepare fresh for each use.
Nuclease-Free Water Room temperature
Acetone (B3395972) ACS grade or higherRoom temperature
Purification System High-performance liquid chromatography (HPLC) systemNot applicable

Experimental Protocols

Preparation of Stock Solutions
  • This compound Stock Solution (10 mM): Dissolve the required amount of this compound in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 0.51 mg of this compound in 100 µL of DMSO. Vortex thoroughly until the dye is completely dissolved.

  • Alkyne-Modified Oligonucleotide Stock Solution: Dissolve the lyophilized alkyne-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 100 µM). The exact concentration should be determined by UV-Vis spectrophotometry.

  • Ascorbic Acid Solution (50 mM): Prepare a fresh solution of ascorbic acid in nuclease-free water at a concentration of 50 mM. This solution is prone to oxidation and should be made immediately before use.[4]

Oligonucleotide Labeling via Click Chemistry

The following protocol is recommended for the conjugation of alkyne-containing oligonucleotides with this compound.[4]

  • In a microcentrifuge tube, combine the following reagents in the order listed:

ReagentVolumeFinal Concentration
Nuclease-free waterTo final volume-
Alkyne-modified oligonucleotideX µL100 µM
Click Chemistry BufferY µL1X
This compound (10 mM in DMSO)Z µL1.5 - 2 equivalents relative to oligo
Ascorbic Acid (50 mM, freshly prepared)W µL5 mM

Note: The final reaction volume will depend on the scale of the reaction. The volumes of each reagent should be calculated accordingly.

  • Vortex the reaction mixture gently after the addition of each reagent.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light. For longer oligonucleotides or lower concentrations, the reaction time may be extended to overnight.

  • After the incubation is complete, proceed immediately to the purification step.

Purification of BDP TR-Labeled Oligonucleotide

Purification is critical to remove unreacted this compound and other reaction components.

  • Acetone Precipitation:

    • Add 10 volumes of cold acetone to the reaction mixture.

    • Vortex briefly and incubate at -20°C for at least 1 hour to precipitate the labeled oligonucleotide.

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the oligonucleotide.[4]

    • Carefully decant the supernatant containing the unreacted dye.

    • Wash the pellet with 1 mL of 70% ethanol, centrifuge again, and decant the supernatant.

    • Air-dry the pellet for 10-15 minutes to remove residual ethanol. Do not over-dry.

  • High-Performance Liquid Chromatography (HPLC):

    • For the highest purity, the labeled oligonucleotide should be purified by reverse-phase HPLC.

    • Dissolve the air-dried pellet in an appropriate volume of nuclease-free water or HPLC-grade water.

    • Use a suitable C18 column and a gradient of acetonitrile (B52724) in triethylammonium acetate (TEAA) buffer to separate the labeled oligonucleotide from unlabeled strands and free dye.

Data Presentation

The following tables summarize the key quantitative data for this compound and the resulting labeled oligonucleotides.

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight506.34 g/mol [1][3]
Excitation Maximum (λex)589 nm[1][2][3]
Emission Maximum (λem)616 nm[1][2][3]
Molar Extinction Coefficient (ε)69,000 M⁻¹cm⁻¹[1][2][3]
Fluorescence Quantum Yield (Φ)0.9[1][2][3]
SolubilityGood in DMF, DMSO, DCM[1][2][3]

Table 2: Click Chemistry Reaction Components

ComponentStock ConcentrationRecommended Final ConcentrationPurpose
Alkyne-Modified OligonucleotideVaries (e.g., 100 µM)20 - 200 µMSubstrate for labeling
This compound10 mM in DMSO1.5x oligonucleotide concentrationFluorescent label
Click Chemistry BufferVaries1XProvides Cu(II) and maintains pH
Ascorbic Acid50 mM in water0.5 mMReducing agent for Cu(II) to Cu(I)[4]

Visualizations

Oligonucleotide_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Oligo Alkyne-Modified Oligonucleotide Mix Combine Oligo, Azide, and Reagents Oligo->Mix Azide This compound Azide->Mix Reagents Click Chemistry Reagents Reagents->Mix Incubate Incubate at RT Mix->Incubate Precipitate Acetone Precipitation Incubate->Precipitate Crude Product HPLC HPLC Purification Precipitate->HPLC QC Quality Control (Spectroscopy, PAGE) HPLC->QC Purified Labeled Oligo

Caption: Experimental workflow for oligonucleotide labeling with this compound.

Click_Chemistry_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product AlkyneOligo Alkyne-Oligonucleotide (R-C≡CH) LabeledOligo BDP TR-Labeled Oligonucleotide (Stable Triazole Linkage) AlkyneOligo->LabeledOligo BDPAzide This compound (BDP-N₃) BDPAzide->LabeledOligo CuI Copper(I) [Cu⁺] CuI->LabeledOligo Catalyzes Ascorbic Ascorbic Acid Ascorbic->CuI Reduction CuII Copper(II) [Cu²⁺]

Caption: Simplified mechanism of copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

References

Application Notes and Protocols: Copper-Catalyzed Click Chemistry with BDP TR Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the covalent ligation of molecules.[1] This reaction is characterized by its high yield, broad functional group tolerance, and mild, often aqueous, reaction conditions.[1] BDP TR azide (B81097) is a bright, photostable fluorescent probe with excitation and emission maxima in the Texas Red/ROX channel, making it an excellent tool for fluorescently labeling and visualizing biomolecules.[2][3] Its high quantum yield and resistance to oxidation offer significant advantages over traditional dyes like ROX and Texas Red.[2]

These application notes provide detailed protocols for the use of BDP TR azide in copper-catalyzed click chemistry reactions for the labeling of alkyne-modified proteins in cell lysates and for imaging in live cells.

Physicochemical and Spectroscopic Properties of this compound

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular FormulaC₂₄H₂₁BF₂N₆O₂S
Molecular Weight506.34 g/mol
Excitation Maximum (λ_max_)589 nm
Emission Maximum (λ_em_)616 nm
Molar Extinction Coefficient (ε)69,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.9
SolubilityGood in DMF, DMSO, DCM
StorageStore at -20°C, protected from light

Reaction Mechanism and Workflow

The copper(I)-catalyzed azide-alkyne cycloaddition proceeds through a cycloaddition reaction between a terminal alkyne and an azide to form a stable triazole linkage. The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). A stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often used to enhance the reaction rate and prevent the precipitation of copper salts.

CuAAC_Mechanism cluster_workflow Experimental Workflow Start Prepare Alkyne-Modified Biomolecule Prepare_Reagents Prepare Stock Solutions: - this compound in DMSO - CuSO4 in Water - THPTA in Water - Sodium Ascorbate in Water Mix_Components Combine Alkyne-Biomolecule, This compound, CuSO4, and THPTA Prepare_Reagents->Mix_Components 1. Add to reaction vessel Initiate_Reaction Add Sodium Ascorbate to Initiate Reaction Mix_Components->Initiate_Reaction 2. Add reductant Incubate Incubate at Room Temperature (30-60 min) Initiate_Reaction->Incubate 3. Allow reaction to proceed Purify Purify Labeled Biomolecule (e.g., Gel Filtration) Incubate->Purify 4. Isolate product

Caption: A generalized experimental workflow for labeling an alkyne-modified biomolecule with this compound via CuAAC.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Proteins in Cell Lysate

This protocol describes the labeling of proteins that have been metabolically tagged with an alkyne-containing amino acid, such as L-homopropargylglycine (HPG).

Materials:

  • Alkyne-modified protein lysate in a suitable buffer (e.g., PBS)

  • This compound stock solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • THPTA stock solution (100 mM in water)

  • Sodium ascorbate stock solution (300 mM in water, freshly prepared)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • In a 1.5 mL microcentrifuge tube, combine the following reagents in the order listed:

    • 50 µL of protein lysate (1-5 mg/mL)

    • 90 µL of PBS buffer

    • 20 µL of 2.5 mM this compound in DMSO (final concentration ~250 µM)

  • Add 10 µL of 100 mM THPTA solution (final concentration ~5 mM) and vortex briefly to mix.

  • Add 10 µL of 20 mM CuSO₄ solution (final concentration ~1 mM) and vortex briefly to mix.

  • To initiate the click reaction, add 10 µL of 300 mM sodium ascorbate solution (final concentration ~15 mM). Vortex briefly to mix.

  • Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • The BDP TR-labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.

Quantitative Data for Protein Labeling:

The following table provides representative concentrations and molar ratios for the labeling of alkyne-modified proteins. Optimal conditions may vary depending on the specific protein and experimental setup.

ComponentStock ConcentrationVolume (µL)Final ConcentrationMolar Ratio (relative to Protein)
Alkyne-Protein1-5 mg/mL50~1-5 µM (assuming 50 kDa protein)1
This compound2.5 mM20~250 µM~50-250
CuSO₄20 mM10~1 mM~200-1000
THPTA100 mM10~5 mM~1000-5000
Sodium Ascorbate300 mM10~15 mM~3000-15000
Protocol 2: Live Cell Imaging with this compound

This protocol is for labeling azide-modified biomolecules on the surface of living cells. This is a copper-free click chemistry approach using a strained alkyne to avoid copper-induced cytotoxicity. For this application, this compound would be reacted with a biomolecule that has been modified with a strained alkyne like DBCO or BCN.

Materials:

  • Cells with surface-expressed, strained alkyne-modified biomolecules

  • This compound

  • Live-cell imaging medium (e.g., DMEM without phenol (B47542) red)

  • Hoechst 33342 or other nuclear stain (optional)

Procedure:

  • Wash the cells twice with warm PBS.

  • Add pre-warmed live-cell imaging medium containing 5-20 µM of this compound.

  • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Wash the cells three times with warm live-cell imaging medium to remove unbound this compound.

  • (Optional) Stain the nuclei with Hoechst 33342 for 10 minutes.

  • The cells are now ready for live-cell imaging by fluorescence microscopy.

Application in Signaling Pathway Analysis

Click chemistry with fluorescent probes like this compound is a powerful tool for studying cellular signaling pathways. For instance, it can be used to visualize the trafficking and localization of proteins involved in a signaling cascade.

Example: Visualizing Protein Trafficking in a Generic Signaling Pathway

A common application is to track a receptor protein from the cell surface to intracellular compartments upon ligand binding. This can be achieved by metabolically labeling the receptor with an alkyne-containing amino acid and then using this compound to fluorescently tag the receptor at different time points after ligand stimulation.

Signaling_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Alkyne-Modified Receptor Ligand->Receptor 1. Binding Endosome Endosome with Labeled Receptor Receptor->Endosome 2. Internalization Signaling_Cascade Downstream Signaling Endosome->Signaling_Cascade 3. Signal Transduction BDP_TR This compound + Cu(I) BDP_TR->Receptor Click Reaction BDP_TR->Endosome Click Reaction

Caption: Visualization of receptor trafficking using this compound in a generic signaling pathway.

This diagram illustrates how a receptor, metabolically labeled with an alkyne, can be tagged with this compound at the cell surface or after internalization into endosomes, allowing for the visualization of its trafficking, which is a key step in many signaling pathways.

References

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BDP TR Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has become an indispensable tool in chemical biology, drug discovery, and materials science.[1][2][3] This reaction enables the covalent conjugation of an azide-functionalized molecule with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), to form a stable triazole linkage.[4][5] A key advantage of SPAAC is that it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][6][7]

BDP TR azide (B81097) is a bright, photostable, red-emitting fluorescent probe based on the borondipyrromethene scaffold.[8][9] Its spectral properties are similar to the ROX channel, making it a suitable alternative.[8][9] The azide moiety allows for its participation in click chemistry reactions, including SPAAC, enabling the fluorescent labeling of a wide variety of biomolecules and substrates in biological environments.[2][9] These application notes provide an overview of the use of BDP TR azide in SPAAC, including its physicochemical properties, and detailed protocols for biomolecule labeling and live-cell imaging.

Physicochemical and Spectral Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 506.34 g/mol [2][9]
Excitation Maximum (λex) 589 nm[2][9]
Emission Maximum (λem) 616 nm[2][9]
Molar Extinction Coefficient (ε) 69,000 L·mol⁻¹·cm⁻¹[2][9]
Fluorescence Quantum Yield (Φ) 0.9[2][9]
Solubility Good in DMF, DMSO, DCM[2][9]
Storage Conditions -20°C in the dark for up to 24 months[8][9]

Reaction Kinetics in SPAAC

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
DIBO0.17[11]
DBCO~0.1[11]
BCN0.14[11]
DIFO0.076[11]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of SPAAC with this compound. These are general guidelines and may require optimization for specific experimental systems.

Protocol 1: General Procedure for Labeling Azide-Modified Biomolecules

This protocol describes the labeling of a biomolecule (e.g., protein, nucleic acid, or glycan) that has been metabolically, enzymatically, or chemically functionalized with an azide group.

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Avoid buffers containing sodium azide.

  • This compound.

  • DBCO-functionalized reaction partner (e.g., DBCO-protein, DBCO-oligo).

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Purification tools (e.g., size-exclusion chromatography (SEC) column, dialysis membrane, or affinity resin).[3][12]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM. Store protected from light at -20°C.

    • Prepare a solution of the azide-modified biomolecule in the reaction buffer at a concentration of 1-5 mg/mL.[3]

  • SPAAC Reaction:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with the DBCO-functionalized partner.

    • Add the this compound stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the azide is often recommended to drive the reaction to completion.

    • The final concentration of the organic solvent (DMSO or DMF) should typically be below 10% (v/v) to maintain the stability of the biomolecule.

    • Incubate the reaction mixture for 1-12 hours at room temperature or overnight at 4°C with gentle agitation.[3][4] Reaction progress can be monitored by a suitable analytical method such as SDS-PAGE with fluorescence imaging or LC-MS.

  • Purification:

    • Remove the unreacted this compound and other small molecules from the labeled biomolecule using an appropriate purification method.

    • Size-Exclusion Chromatography (SEC): Suitable for separating the labeled biomolecule based on size.[3]

    • Dialysis: Effective for removing small molecules from large biomolecules like proteins.[12]

    • Affinity Purification: If the biomolecule or a reaction partner contains an affinity tag (e.g., biotin), it can be purified using the corresponding affinity resin (e.g., streptavidin-agarose).[3]

  • Storage:

    • Store the purified, labeled biomolecule at 4°C, protected from light. For long-term storage, consider lyophilization and storage at -20°C.[12]

G cluster_prep Reagent Preparation cluster_reaction SPAAC Reaction cluster_purification Purification cluster_product Final Product azide_biomolecule Azide-Modified Biomolecule reaction_mix Combine Reactants (1-12h, RT or 4°C) azide_biomolecule->reaction_mix dbco_partner DBCO-Functionalized Partner dbco_partner->reaction_mix bdp_azide This compound Stock Solution bdp_azide->reaction_mix purification Remove Unreacted Reagents reaction_mix->purification labeled_product BDP TR-Labeled Biomolecule purification->labeled_product G cluster_metabolic Metabolic Labeling cluster_labeling SPAAC Labeling cluster_imaging Imaging cell_culture Culture Cells with Azide Precursor (1-3 days) wash1 Wash Cells (PBS) cell_culture->wash1 add_dye Incubate with DBCO-BDP TR (15-60 min) wash1->add_dye wash2 Wash Cells (PBS) add_dye->wash2 image Live-Cell Imaging wash2->image G cluster_pulse Pulse Phase cluster_chase Chase Phase cluster_detection Detection at Time Points pulse Incubate cells with Azide-labeled precursor chase Replace with medium containing unlabeled precursor pulse->chase spaac Label with DBCO-BDP TR via SPAAC chase->spaac analysis Fluorescence Analysis (Microscopy, Flow Cytometry) spaac->analysis

References

Application Notes and Protocols for Labeling Alkyne-Modified Proteins with BDP TR Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is fundamental to understanding their function, localization, and interactions within complex biological systems. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly specific and bioorthogonal method for attaching probes to biomolecules.[1][2] This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, functional groups that are rarely found in natural biological systems, thus ensuring minimal off-target labeling.[1][2]

This document provides detailed application notes and protocols for the use of BDP TR azide, a bright and photostable fluorescent dye, for the labeling of alkyne-modified proteins. BDP TR is a borondipyrromethene-based fluorophore that serves as a superior alternative to traditional dyes like ROX and Texas Red, offering enhanced resistance to oxidation and high fluorescence quantum yield.[3][4][5] These characteristics make it an excellent choice for a variety of downstream applications, including fluorescence microscopy, flow cytometry, and proteomic analysis.

Technology Overview

The labeling strategy involves a two-step process. First, an alkyne functional group is introduced into the protein of interest. This can be achieved through various methods, such as the incorporation of alkyne-containing unnatural amino acids during protein synthesis or by chemical modification of the protein with an alkyne-bearing reagent.[6] Subsequently, the alkyne-modified protein is reacted with this compound in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[2][7] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) ion, enhance reaction efficiency, and protect the protein from oxidative damage.[2][7]

Advantages of this compound for Protein Labeling

  • High Specificity: The azide-alkyne reaction is highly specific and bioorthogonal, minimizing non-specific labeling of other cellular components.[1][2]

  • Brightness and Photostability: BDP TR is a bright fluorophore with a high quantum yield, providing strong signal for sensitive detection.[3][4] It also exhibits greater photostability compared to many other fluorophores.[3][5]

  • Oxidation Resistance: BDP TR is more resistant to oxidation than dyes like ROX, ensuring more reliable and reproducible results.[3][5]

  • Versatility: The compact size of the azide group on the BDP TR dye allows for efficient labeling with minimal perturbation to the protein's structure and function.[1]

  • Mild Reaction Conditions: The click chemistry reaction proceeds under mild, aqueous conditions that are compatible with the structural integrity of most proteins.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound and the recommended reaction conditions for labeling alkyne-modified proteins.

Table 1: Spectroscopic and Physicochemical Properties of this compound

PropertyValueReference
Excitation Maximum (λabs) 589 nm[4][8]
Emission Maximum (λem) 616 nm[4][8]
Molar Extinction Coefficient (ε) 69,000 M-1cm-1[4][8]
Fluorescence Quantum Yield (Φ) 0.9[4][8]
Molecular Weight 506.34 g/mol [4]
Solubility Good in DMF, DMSO, and DCM[4][5]

Table 2: Recommended Reagent Concentrations for CuAAC Protein Labeling

ReagentStock ConcentrationFinal ConcentrationReference
Alkyne-Modified Protein1-5 mg/mL25 µM (example)[7][9]
This compound1-10 mM in DMSO2-40 µM (start with 20 µM)[9]
Copper(II) Sulfate (CuSO₄)20 mM in water50 µM - 1 mM[7][9]
THPTA Ligand40-100 mM in water250 µM - 5 mM[7][9]
Sodium Ascorbate100-300 mM in water (prepare fresh)1-5 mM[7][9]

Experimental Protocols

This section provides a detailed protocol for the labeling of alkyne-modified proteins with this compound using a copper-catalyzed click reaction.

Preparation of Stock Solutions
  • This compound (10 mM): Dissolve 1 mg of this compound (MW: 506.34) in 197.5 µL of anhydrous DMSO. Store at -20°C, protected from light.

  • Copper(II) Sulfate (CuSO₄) (20 mM): Dissolve 5 mg of CuSO₄·5H₂O (MW: 249.68) in 1 mL of deionized water. Store at 4°C.

  • THPTA Ligand (100 mM): Dissolve 100 mg of THPTA in 2.3 mL of deionized water. Sonicate to dissolve if necessary. Store at -20°C.

  • Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. This solution must be prepared fresh on the day of the experiment as it is prone to oxidation.

Labeling of Alkyne-Modified Protein

This protocol is a starting point and may require optimization for specific proteins and applications.[9]

  • In a microcentrifuge tube, combine the following reagents in the order listed:

    • Alkyne-modified protein solution (e.g., 50 µL of a 1-5 mg/mL solution in a sodium azide-free buffer like PBS).

    • Phosphate-Buffered Saline (PBS), pH 7.4 to bring the volume to 176 µL.

    • This compound stock solution (4 µL of 1 mM, for a final concentration of 20 µM).

  • Vortex the mixture gently.

  • Prepare the catalyst premix in a separate tube by combining:

    • 10 µL of 100 mM THPTA solution.

    • 10 µL of 20 mM CuSO₄ solution.

  • Vortex the catalyst premix and add it to the protein solution.

  • Initiate the click reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution .

  • Vortex the reaction mixture gently.

  • Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times may improve labeling efficiency.[9]

Purification of the Labeled Protein

It is crucial to remove unreacted this compound and copper catalyst after the labeling reaction. A common method is protein precipitation.

  • To the 200 µL reaction mixture, add 600 µL of methanol (B129727) and vortex briefly.

  • Add 150 µL of chloroform (B151607) and vortex.

  • Add 400 µL of deionized water and vortex.

  • Centrifuge at 13,000-20,000 x g for 5 minutes. Carefully remove the upper aqueous layer without disturbing the protein interface.[9]

  • Add 450 µL of methanol to the interface and vortex.

  • Centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.[9]

  • Carefully discard the supernatant.

  • Wash the pellet by adding 450 µL of methanol, vortexing, and centrifuging again.

  • Discard the supernatant and allow the protein pellet to air-dry for at least 15 minutes.

  • The purified, labeled protein pellet can be resolubilized in a suitable buffer and stored at -20°C.

Visualizations

Signaling Pathway and Reaction Mechanism

The following diagram illustrates the general principle of introducing an alkyne handle into a protein and the subsequent copper-catalyzed click reaction with this compound.

Click_Chemistry_Labeling cluster_modification Protein Modification cluster_labeling Click Chemistry Labeling Protein Target Protein Modification Metabolic Labeling or Chemical Modification Protein->Modification Alkyne_Protein Alkyne-Modified Protein Labeled_Protein BDP TR-Labeled Protein Alkyne_Protein->Labeled_Protein Click Reaction Modification->Alkyne_Protein BDP_Azide This compound BDP_Azide->Labeled_Protein Catalyst Cu(I) Catalyst (CuSO4 + NaAsc + THPTA) Catalyst->Labeled_Protein

Caption: Introduction of an alkyne and subsequent CuAAC labeling.

Experimental Workflow

This diagram outlines the key steps of the experimental protocol for labeling alkyne-modified proteins with this compound.

Experimental_Workflow start Start prep_reagents Prepare Stock Solutions (this compound, CuSO4, THPTA, NaAsc) start->prep_reagents mix_protein_dye Mix Alkyne-Protein and this compound prep_reagents->mix_protein_dye prep_catalyst Prepare Cu(I) Catalyst Premix (CuSO4 + THPTA) prep_reagents->prep_catalyst initiate_reaction Initiate Reaction with Sodium Ascorbate mix_protein_dye->initiate_reaction prep_catalyst->initiate_reaction incubate Incubate at RT (30-60 min, protected from light) initiate_reaction->incubate purify Purify Labeled Protein (e.g., Precipitation) incubate->purify analysis Downstream Analysis (SDS-PAGE, Microscopy, etc.) purify->analysis end End analysis->end

Caption: Workflow for this compound protein labeling.

References

Application Notes and Protocols for Cell Staining and Imaging with BDP TR Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TR azide (B81097) is a fluorescent probe that belongs to the BODIPY dye family, known for its exceptional photostability and brightness.[1][2] It is a red-emitting fluorophore that serves as a superior alternative to traditional dyes like ROX and Texas Red, offering enhanced resistance to oxidation.[2][3] BDP TR azide is designed for bioorthogonal chemistry, specifically for copper-catalyzed and copper-free click chemistry reactions.[2] This allows for the precise labeling of alkyne-modified biomolecules within a cellular context, enabling researchers to visualize and track a wide range of biological processes with high specificity and minimal background.

The core principle of this technique lies in a two-step labeling process. First, cells are metabolically labeled with a substrate containing a bioorthogonal alkyne group. This alkyne-modified molecule is incorporated into newly synthesized biomolecules, such as proteins, glycans, or DNA. Subsequently, the cells are fixed, permeabilized, and treated with this compound. The azide group on the dye reacts specifically with the alkyne group on the modified biomolecule through a click chemistry reaction, resulting in a stable, covalent bond and fluorescently labeling the target of interest.

Key Applications

  • Visualization of Nascent Protein Synthesis: By employing alkyne-modified amino acid analogs like L-homopropargylglycine (HPG), researchers can specifically label and visualize newly synthesized proteins. This provides insights into protein expression dynamics in response to various stimuli or in different cellular states.

  • Glycan Labeling and Imaging: Metabolic labeling with alkyne-functionalized sugars allows for the visualization of glycoconjugates. This is particularly useful for studying glycosylation patterns, which are often altered in disease states such as cancer.

  • Post-Translational Modification Studies: The technique can be adapted to study various post-translational modifications, such as prenylation, by using alkyne-modified isoprenoid analogs.

  • DNA Replication Analysis: Incorporation of alkyne-modified nucleosides, such as 5-ethynyl-2´-deoxyuridine (EdU), enables the fluorescent labeling of newly synthesized DNA, providing a powerful tool for cell proliferation assays.

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex)~589 nm
Emission Maximum (λem)~616 nm
Molar Extinction Coefficient69,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield0.9
Molecular FormulaC₂₄H₂₁BF₂N₆O₂S
Molecular Weight506.34 g/mol
SolubilityGood in DMF, DMSO, and DCM

Experimental Protocols

Protocol 1: General Cell Staining and Imaging of Alkyne-Modified Biomolecules

This protocol provides a general framework for the fluorescent labeling of alkyne-modified biomolecules in fixed cells using this compound.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • Alkyne-modified metabolic precursor (e.g., HPG, EdU, alkyne-modified sugar)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • This compound

  • Click Chemistry Reaction Buffer (see recipe below)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets for BDP TR (e.g., TRITC/Rhodamine filter set)

Click Chemistry Reaction Buffer Recipe (per 1 mL):

  • 890 µL PBS

  • 10 µL of 100 mM Copper (II) Sulfate (CuSO₄)

  • 20 µL of 500 mM THPTA ligand (or other suitable ligand)

  • 50 µL of 1 M Sodium Ascorbate (freshly prepared)

  • 30 µL of 10 mM this compound in DMSO

Procedure:

  • Metabolic Labeling: Incubate cells with the alkyne-modified metabolic precursor at an optimized concentration and for a duration suitable for the specific biological process being studied.

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Cell Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Click Chemistry Reaction:

    • Prepare the Click Chemistry Reaction Buffer immediately before use.

    • Aspirate the PBS from the cells and add enough reaction buffer to cover the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound this compound.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for BDP TR (Excitation: ~590 nm, Emission: ~615 nm).

Protocol 2: Visualizing Nascent Protein Synthesis with HPG and this compound

This protocol details the specific application of labeling newly synthesized proteins.

Materials:

  • Same as Protocol 1, with L-homopropargylglycine (HPG) as the alkyne-modified metabolic precursor.

Procedure:

  • Metabolic Labeling with HPG:

    • Culture cells to the desired confluency.

    • Replace the normal culture medium with methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.

    • Replace the methionine-free medium with medium containing 50-100 µM HPG and incubate for the desired labeling period (e.g., 1-4 hours).

  • Fixation, Permeabilization, and Click Reaction:

    • Follow steps 2-7 of Protocol 1.

Diagrams

Experimental Workflow for this compound Staining

G cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Fluorescent Labeling cluster_3 Imaging Metabolic_Labeling Metabolic Labeling (e.g., with HPG) Fixation Fixation (4% PFA) Metabolic_Labeling->Fixation Permeabilization Permeabilization (0.25% Triton X-100) Fixation->Permeabilization Click_Reaction Click Reaction (this compound) Permeabilization->Click_Reaction Washing Washing Click_Reaction->Washing Counterstaining Counterstaining (e.g., DAPI) Washing->Counterstaining Imaging Fluorescence Microscopy Counterstaining->Imaging

Caption: Workflow for cell staining with this compound.

Click Chemistry Reaction Mechanism

G Alkyne Alkyne-modified Biomolecule Triazole Fluorescently Labeled Biomolecule (Triazole) Alkyne->Triazole Azide This compound Azide->Triazole Copper Cu(I) Catalyst Copper->Triazole catalyzes

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Example Signaling Pathway: mTOR and Protein Synthesis

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E inhibits Translation_Initiation Translation Initiation S6K1->Translation_Initiation eIF4E->Translation_Initiation releases inhibition Protein_Synthesis Protein Synthesis (HPG Incorporation) Translation_Initiation->Protein_Synthesis BDP_TR_Staining This compound Staining Protein_Synthesis->BDP_TR_Staining

Caption: mTOR signaling pathway and protein synthesis.

References

Preparing BDP TR Azide Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TR azide (B81097) is a bright, red-emitting fluorescent dye belonging to the borondipyrromethene class of fluorophores.[1] It serves as a valuable tool in bioconjugation and molecular labeling through "click chemistry," a highly efficient and bioorthogonal ligation reaction.[2] Specifically, the azide functional group on the BDP TR molecule readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[2] This allows for the precise labeling of alkyne-modified biomolecules, such as proteins, nucleic acids, and lipids, for visualization and tracking in various biological systems.[3][4] Proper preparation of a BDP TR azide stock solution is a critical first step to ensure the accuracy and reproducibility of subsequent labeling experiments. This document provides a detailed protocol for preparing a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO), along with essential safety information for handling this reagent.

Data Presentation

The following table summarizes the key quantitative data for this compound and the recommended stock solution parameters.

ParameterValueReference
This compound Properties
Molecular Weight506.34 g/mol
Excitation Maximum (λex)589 nm
Emission Maximum (λem)616 nm
Quantum Yield (Φ)0.9
Stock Solution Parameters
Recommended SolventDimethyl sulfoxide (DMSO)
Recommended Concentration10 mM
Storage Conditions-20°C, protected from light, desiccated

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound.

Materials and Reagents:

  • This compound solid

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and tips

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and nitrile gloves

Procedure:

  • Equilibration of Reagents: Before opening, allow the vial of this compound solid to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing the Solid: In a chemical fume hood, carefully weigh out the desired amount of this compound solid into a pre-weighed microcentrifuge tube using a properly calibrated analytical balance. Note: It is advisable to weigh a slightly larger amount (e.g., 1-5 mg) to minimize weighing errors.

  • Calculating the Required Solvent Volume: Calculate the volume of DMSO needed to achieve a 10 mM concentration using the following formula:

    Volume of DMSO (μL) = [Mass of this compound (mg) / 506.34 ( g/mol )] * 100,000

  • Dissolving the Solid: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound solid.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain. If necessary, brief sonication in a water bath can aid in dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in amber or foil-wrapped microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C in a desiccated environment.

Safety and Handling

This compound contains an azide functional group, which requires specific safety precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves when handling this compound.

  • Work Area: Conduct all weighing and handling of the solid this compound in a certified chemical fume hood to avoid inhalation of any airborne powder.

  • Incompatible Materials: Avoid contact of this compound with acids, strong oxidizing agents, and metals (especially lead and copper), as these can form highly explosive compounds. Use plastic or ceramic spatulas for handling the solid.

  • Waste Disposal: Dispose of all waste containing this compound, including pipette tips and empty tubes, in a designated hazardous waste container according to your institution's guidelines. Do not pour azide-containing solutions down the drain.

  • Accidental Exposure: In case of skin contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. If eye contact occurs, flush with water for at least 15 minutes and seek immediate medical attention.

Visualizations

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate this compound to Room Temperature Equilibrate this compound to Room Temperature Weigh Solid in Fume Hood Weigh Solid in Fume Hood Equilibrate this compound to Room Temperature->Weigh Solid in Fume Hood Prevent Condensation Add Anhydrous DMSO Add Anhydrous DMSO Weigh Solid in Fume Hood->Add Anhydrous DMSO Calculate Volume Vortex until Dissolved Vortex until Dissolved Add Anhydrous DMSO->Vortex until Dissolved Ensure Complete Dissolution Aliquot into Light-Protected Tubes Aliquot into Light-Protected Tubes Vortex until Dissolved->Aliquot into Light-Protected Tubes Ready for Aliquoting Store at -20°C, Desiccated Store at -20°C, Desiccated Aliquot into Light-Protected Tubes->Store at -20°C, Desiccated Minimize Freeze-Thaw

Caption: Workflow for Preparing this compound Stock Solution.

G cluster_workflow This compound in Click Chemistry This compound Stock Solution This compound Stock Solution Click Reaction (CuAAC or SPAAC) Click Reaction (CuAAC or SPAAC) This compound Stock Solution->Click Reaction (CuAAC or SPAAC) Alkyne-Modified Biomolecule Alkyne-Modified Biomolecule Alkyne-Modified Biomolecule->Click Reaction (CuAAC or SPAAC) Fluorescently Labeled Biomolecule Fluorescently Labeled Biomolecule Click Reaction (CuAAC or SPAAC)->Fluorescently Labeled Biomolecule Downstream Applications Downstream Applications Fluorescently Labeled Biomolecule->Downstream Applications e.g., Imaging, Flow Cytometry

Caption: Role of this compound Stock Solution in Labeling Workflows.

References

Application Notes and Protocols for BDP TR Azide in Super-Resolution Microscopy (STED)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BDP TR Azide (B81097) for STED Microscopy

BDP TR azide is a fluorescent dye belonging to the BODIPY (boron-dipyrromethene) class, known for its exceptional photophysical properties that make it highly suitable for super-resolution imaging techniques like Stimulated Emission Depletion (STED) microscopy. Its high brightness, photostability, and resilience to oxidation ensure robust performance in demanding imaging conditions.[1][2] The azide functional group allows for its covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and specific bioorthogonal ligation reaction.[3][4] This enables the precise labeling of target structures within cells for subsequent visualization at the nanoscale.

BDP TR is a red-emitting fluorophore, making it compatible with commonly used laser lines in STED microscopy and reducing the potential for phototoxicity associated with shorter wavelength light.[5] Its spectral properties are an alternative to other red dyes like ROX and Texas Red. The combination of a bright, photostable fluorophore with a specific and efficient labeling strategy makes this compound a powerful tool for investigating subcellular structures and dynamics with a resolution beyond the diffraction limit of light.

Data Presentation

Photophysical and Chemical Properties of this compound
PropertyValueReference
Excitation Maximum (λex) 589 nm
Emission Maximum (λem) 616 nm
Molar Extinction Coefficient 69,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield 0.9
Molecular Formula C₂₄H₂₁BF₂N₆O₂S
Molecular Weight 506.3 g/mol
Solubility Good in DMF, DMSO, DCM
Purity >95%
Recommended STED Microscopy Parameters (Theoretical)

The optimal STED laser wavelength for depleting the fluorescence of this compound is in the far-red region of the spectrum, well-separated from its emission maximum.

ParameterRecommended SettingNotes
Excitation Laser 585 - 595 nmTo efficiently excite the fluorophore.
STED Depletion Laser 750 - 780 nmTo effectively de-excite the fluorophore at the periphery of the excitation spot. A common choice is a 775 nm laser.
Detection Window 605 - 650 nmCentered around the emission peak, avoiding the excitation and STED laser lines.
Achievable Resolution 20 - 50 nmDependent on the specific STED microscope, sample preparation, and labeling density.

Experimental Protocols

Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Alkyne-Modified Biomolecules in Fixed Cells

This protocol describes the labeling of alkyne-modified proteins or other biomolecules in fixed cells with this compound for subsequent STED imaging. This protocol is adapted from general click chemistry and immunofluorescence protocols.

Materials:

  • Cells grown on high-precision coverslips (#1.5H, ~170 µm thick) suitable for STED microscopy.

  • Alkyne-modified metabolic precursor (e.g., an alkyne-containing amino acid or sugar).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS, freshly prepared).

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

  • Wash buffer (PBS).

  • This compound stock solution (10 mM in DMSO).

  • Click reaction buffer components:

    • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water).

    • Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (100 mM in water).

    • Reducing agent (e.g., Sodium Ascorbate) stock solution (300 mM in water, freshly prepared).

  • Mounting medium with a refractive index of 1.518, suitable for STED microscopy.

Procedure:

  • Metabolic Labeling: Incubate cells with the alkyne-modified metabolic precursor for a desired period to allow for its incorporation into biomolecules. The concentration and incubation time will depend on the specific precursor and experimental goals.

  • Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, mix the following in order:

    • 880 µL of PBS
    • 10 µL of 100 mM THPTA solution
    • 10 µL of 20 mM CuSO₄ solution
    • 20 µL of 2.5 mM this compound (final concentration 50 µM)
    • 80 µL of 300 mM sodium ascorbate (B8700270) solution b. Vortex the mixture briefly. c. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unreacted components.

  • Mounting: Mount the coverslip onto a microscope slide using a STED-compatible mounting medium. Seal the coverslip with nail polish.

  • Imaging: Proceed with STED microscopy.

General STED Imaging Protocol

This is a general guideline for acquiring STED images of samples labeled with this compound. Specific parameters will need to be optimized for your instrument and sample.

Procedure:

  • Locate the Region of Interest: Use the confocal mode of the STED microscope to locate the labeled structures of interest.

  • Set Up Imaging Parameters: a. Select the appropriate excitation laser (e.g., 594 nm). b. Set the STED depletion laser to 775 nm. c. Adjust the detection window to collect the emission from this compound (e.g., 605-650 nm).

  • Optimize Laser Powers: a. Start with a low excitation laser power to minimize photobleaching. b. Gradually increase the STED laser power until the desired resolution enhancement is observed. Be mindful of potential photobleaching and phototoxicity, especially in live-cell imaging.

  • Image Acquisition: Acquire STED images with appropriate pixel size and dwell time to achieve a good signal-to-noise ratio.

  • Image Processing: If necessary, deconvolve the acquired STED images to further enhance resolution and clarity.

Visualizations

Experimental Workflow for Cellular Labeling

G cluster_cell_culture Cell Culture and Labeling cluster_sample_prep Sample Preparation cluster_click_reaction Click Chemistry Reaction cluster_imaging Imaging cell_culture 1. Culture cells on high-precision coverslips metabolic_labeling 2. Incubate with alkyne-modified precursor cell_culture->metabolic_labeling fixation 3. Fixation (e.g., 4% PFA) metabolic_labeling->fixation permeabilization 4. Permeabilization (e.g., Triton X-100) fixation->permeabilization prepare_cocktail 5. Prepare Click Cocktail: This compound, CuSO4, Ligand, Reductant permeabilization->prepare_cocktail incubation 6. Incubate sample with cocktail prepare_cocktail->incubation washing 7. Wash to remove excess reagents incubation->washing mounting 8. Mount in STED-compatible medium washing->mounting sted_imaging 9. STED Microscopy mounting->sted_imaging G excitation_spot Excitation Laser Spot sted_beam STED Donut Beam effective_spot Super-resolved Fluorescence

References

Troubleshooting & Optimization

BDP TR Azide Labeling Efficiency Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDP TR azide (B81097) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help improve the efficiency of your labeling experiments.

Frequently Asked questions (FAQs)

Q1: What is BDP TR azide and what is it used for?

This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It is a bright, photostable, red-emitting fluorophore that serves as an alternative to ROX and Texas Red dyes.[1] this compound is functionalized with an azide group, allowing it to be conjugated to molecules containing an alkyne group through a chemical reaction known as "click chemistry". This makes it a valuable tool for fluorescently labeling biomolecules such as proteins and nucleic acids in various research applications, including microscopy and fluorescence polarization assays.[2]

Q2: What are the key spectral properties of this compound?

Understanding the spectral properties of this compound is crucial for designing experiments and selecting appropriate filter sets for fluorescence imaging.

PropertyValue
Excitation Maximum (λex) 589 nm[1][2]
Emission Maximum (λem) 616 nm[1][2]
Molar Extinction Coefficient (ε) 69,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ) 0.9[1][2]

Q3: How should this compound be stored?

Proper storage is essential to maintain the quality and performance of the dye. This compound should be stored at -20°C in the dark and desiccated.[1][2][3] It can be shipped at room temperature for short periods (up to 3 weeks).[3]

Q4: In which solvents is this compound soluble?

This compound has good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[1][2] It is important to note that many BODIPY dyes are hydrophobic and can aggregate or precipitate in aqueous solutions.[4] Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous reaction buffer.

Troubleshooting Guide

This guide addresses common issues that can lead to low this compound labeling efficiency.

Low or No Fluorescent Signal

Problem: After performing the click chemistry reaction, you observe a very weak or no fluorescent signal from your labeled biomolecule.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Copper Catalyst (for CuAAC) The active catalyst for copper-catalyzed azide-alkyne cycloaddition (CuAAC) is Copper(I), which can be easily oxidized to the inactive Copper(II) state.[5] Ensure you are using a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[5] It is also beneficial to degas your solvents to remove oxygen.
Incorrect Reagent Stoichiometry The ratio of your azide (this compound) to your alkyne-modified biomolecule is crucial. A 2-fold excess of the dye is a good starting point.[5] However, using a large excess of the dye can sometimes lead to precipitation, especially if it is not very water-soluble.[6]
Suboptimal pH While click chemistry is generally pH-insensitive (works well in a pH range of 4-11), the stability and function of your biomolecule might be pH-dependent.[7] Ensure your reaction buffer is at an optimal pH for your specific biomolecule. Buffers like phosphate (B84403), carbonate, or HEPES in the pH 6.5–8.0 range are generally compatible. Avoid Tris buffer as it can inhibit the copper catalyst.[8]
Ligand Issues (for CuAAC) A copper-chelating ligand, such as THPTA, is used to stabilize the Cu(I) catalyst and accelerate the reaction.[5][8] An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results. A 5-fold excess of ligand to copper is generally recommended.[5][8]
Impure Reagents or Solvents The purity of your this compound, alkyne-modified biomolecule, and solvents can significantly impact the reaction. Use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials.
High Background Signal or Non-Specific Labeling

Problem: You observe high background fluorescence or find that the dye has bound non-specifically to other molecules or surfaces.

Possible Causes & Solutions:

CauseRecommended Solution
Non-specific Binding of this compound BODIPY dyes can be hydrophobic and prone to non-specific binding to proteins and membranes.[4] To mitigate this, you can: - Decrease the concentration of the this compound probe. - Increase the number and duration of washing steps after the labeling reaction. - Add a blocking agent like Bovine Serum Albumin (BSA) to your buffers.[9] - Consider using a BDP TR derivative with a hydrophilic linker (e.g., PEG) to improve water solubility and reduce non-specific binding.[]
Excess Unreacted Dye Incomplete removal of unreacted this compound after the labeling reaction is a common cause of high background. Ensure your purification method is effective. Techniques like dialysis, size exclusion chromatography, or protein precipitation can be used to remove excess dye.[5][9][11]
Copper-Mediated Background (for CuAAC) Copper ions can bind non-specifically to biomolecules and contribute to background signal.[9] Ensure you are using a copper-chelating ligand in sufficient excess (5-10 fold) over the copper sulfate.[9] A final wash with a copper chelator like EDTA can also help.[9]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol is a starting point and may require optimization for your specific protein and application.

1. Prepare Stock Solutions:

  • Alkyne-modified Protein: Prepare a solution of your protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.

  • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should be prepared fresh for each experiment.

2. Reaction Setup:

  • In a microcentrifuge tube, add your alkyne-modified protein.

  • Add the this compound stock solution to achieve the desired final concentration (a 2- to 10-fold molar excess over the protein is a good starting point).

  • In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 copper-to-ligand ratio is recommended.[12]

  • Add the copper/ligand mixture to the reaction tube. The final copper concentration should typically be between 50 and 100 µM.[8]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[5]

  • Gently mix the reaction and allow it to proceed at room temperature for 1 to 4 hours. Reaction times can vary and may need optimization.

3. Purification of the Labeled Protein:

  • After the reaction is complete, it is crucial to remove the excess this compound and copper catalyst.

  • Size Exclusion Chromatography (e.g., a desalting column): This is an effective method to separate the labeled protein from smaller molecules.

  • Dialysis: Dialyze the reaction mixture against a suitable buffer to remove small molecules.

  • Protein Precipitation: Add four volumes of ice-cold acetone (B3395972) to the reaction mixture, incubate at -20°C for at least 1 hour, and then centrifuge to pellet the protein. Wash the pellet with cold methanol (B129727) and resuspend in a suitable buffer.[9]

Visualizations

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Alk_Prot Alkyne-Protein Reaction_Mix Reaction Mixture Alk_Prot->Reaction_Mix BDP_Azide This compound BDP_Azide->Reaction_Mix CuSO4 CuSO4 CuSO4->Reaction_Mix Ligand Ligand Ligand->Reaction_Mix Ascorbate Sodium Ascorbate Ascorbate->Reaction_Mix Purification Purification (e.g., SEC, Dialysis) Reaction_Mix->Purification Labeled_Prot Labeled Protein Purification->Labeled_Prot

Caption: Workflow for Copper-Catalyzed this compound Labeling.

Troubleshooting_Logic Start Low Labeling Efficiency? Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Yes Check_Stoich Is reagent stoichiometry correct? Check_Catalyst->Check_Stoich Yes Sol_Catalyst Use fresh reducing agent (Na-Ascorbate). Degas solvents. Check_Catalyst->Sol_Catalyst No Check_Purity Are reagents and solvents pure? Check_Stoich->Check_Purity Yes Sol_Stoich Optimize dye:biomolecule ratio. (Start with 2-10x excess of dye). Check_Stoich->Sol_Stoich No Check_Purification Is purification effective? Check_Purity->Check_Purification Yes Sol_Purity Use high-purity reagents. Purify starting materials if needed. Check_Purity->Sol_Purity No Sol_Purification Use appropriate purification method (SEC, dialysis, precipitation). Check_Purification->Sol_Purification No

Caption: Troubleshooting flowchart for low labeling efficiency.

References

reducing background fluorescence with BDP TR azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for BDP TR Azide (B81097). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of BDP TR Azide in click chemistry applications. Our goal is to help you minimize background fluorescence and achieve a high signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which applications is it suitable?

This compound is a fluorescent probe used in bioorthogonal chemistry, specifically in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry". It features a borondipyrromethene (BDP) core modified to match the spectral properties of Texas Red and ROX (rhodamine X), with an excitation maximum around 589 nm and an emission maximum around 616 nm.[1][2] Its high fluorescence quantum yield (approximately 0.9), brightness, and photostability make it an excellent choice for a variety of applications, including:[1][2]

  • Labeling and visualization of alkyne-modified biomolecules such as proteins, nucleic acids, and glycans.

  • Fluorescence microscopy and high-resolution imaging.

  • Flow cytometry.

BDP TR is significantly more resistant to oxidation compared to ROX and Texas Red dyes.[2]

Q2: What are the primary sources of high background fluorescence when using this compound?

High background fluorescence can obscure your specific signal, making data interpretation difficult. The primary causes can be categorized as follows:

  • Non-specific binding of the this compound probe: The probe may adhere to cellular components or surfaces in a non-covalent manner, particularly if used at too high a concentration.

  • Autofluorescence: Biological samples naturally contain endogenous fluorophores like NADH, collagen, and riboflavin (B1680620) that can contribute to background signal. Fixation methods, especially using glutaraldehyde (B144438) or paraformaldehyde, can also induce autofluorescence.

  • Inefficient removal of unbound probe: Inadequate washing after the click reaction will leave excess fluorescent molecules in the sample.

  • Issues with the click reaction components: In copper-catalyzed reactions, copper ions can bind non-specifically to proteins. Impurities in reagents or side reactions can also contribute to background.

Q3: How can I identify the source of my background signal?

To effectively troubleshoot, it is crucial to include proper controls in your experiment. Here are some essential controls:

  • Unstained Sample Control: An untreated sample that is not exposed to this compound. Any signal from this sample represents the inherent autofluorescence of your cells or tissue.

  • "No-Click" Control (Azide Only): A sample that is incubated with this compound but without the alkyne-modified target or without the copper catalyst. This control helps to determine the level of non-specific binding of the azide probe.

  • "No-Target" Control (Click Reaction Components Only): A sample that does not contain the alkyne-modified biomolecule but is subjected to the full click reaction procedure. This helps to identify background generated by the reaction components themselves.

Troubleshooting Guides

Issue 1: High Overall Background Fluorescence

If you are experiencing high background across your entire sample, consider the following troubleshooting steps:

Potential Cause Recommended Solution Expected Outcome
Excessive this compound Concentration Titrate the this compound concentration to find the lowest effective concentration that provides a specific signal. Start with a concentration range and perform a dose-response experiment.Reduced non-specific binding and a better signal-to-noise ratio.
Insufficient Washing Increase the number and duration of wash steps after the click reaction. Use a buffer containing a mild detergent like Tween-20 (e.g., PBS-T) to help remove unbound probe.Lower background signal due to more effective removal of unbound azide.
Sample Autofluorescence If autofluorescence is high, consider using a commercial quenching agent or photobleaching the sample before labeling. Alternatively, if your imaging system allows, use spectral unmixing to separate the BDP TR signal from the autofluorescence spectrum.A clearer specific signal with reduced interference from endogenous fluorophores.
Non-specific Binding to Surfaces Add a blocking agent like Bovine Serum Albumin (BSA) to your incubation and wash buffers to prevent non-specific adherence of the probe. For imaging, use glass-bottom dishes instead of plastic, as plastic can be autofluorescent.Reduced background from the probe sticking to unintended surfaces.
Issue 2: Punctate or Speckled Background

This often indicates that the fluorescent probe has precipitated or is aggregating.

Potential Cause Recommended Solution Expected Outcome
Poor Solubility of this compound Ensure the this compound is fully dissolved in a suitable solvent like DMSO before preparing the final reaction cocktail. Briefly vortex or sonicate if necessary.A homogenous staining pattern without fluorescent aggregates.
Precipitation During Reaction Prepare the click reaction cocktail fresh each time and do not store it for extended periods. Ensure all components are at the correct final concentration and are compatible.Reduced appearance of fluorescent puncta in the image.
Issue 3: Weak or No Specific Signal

If your target signal is weak, it may be due to inefficient labeling.

Potential Cause Recommended Solution Expected Outcome
Inefficient Click Reaction For copper-catalyzed reactions, ensure the copper(I) catalyst is freshly prepared. Use a copper-chelating ligand like THPTA to improve reaction efficiency and reduce cell toxicity. Optimize the concentrations of copper sulfate (B86663) and the reducing agent (e.g., sodium ascorbate).A stronger specific signal due to more efficient covalent labeling.
Low Incorporation of Alkyne If labeling metabolically, ensure cells are actively growing and have sufficient incubation time with the alkyne-modified substrate. Optimize the concentration of the alkyne substrate.Increased density of target molecules leading to a stronger fluorescent signal.
Degradation of this compound Store the this compound stock solution at -20°C in the dark and avoid repeated freeze-thaw cycles. Protect from light during incubation steps.Consistent and reliable performance of the fluorescent probe.

Experimental Protocols

Optimized Protocol for Copper-Catalyzed Click Chemistry (CuAAC) in Fixed Cells

This protocol is a general guideline. Optimal concentrations and incubation times should be determined empirically for your specific cell type and experimental setup.

1. Cell Seeding and Metabolic Labeling (if applicable)

  • Seed cells on glass coverslips at an appropriate density.

  • If performing metabolic labeling, incubate cells with an alkyne-containing substrate (e.g., an amino acid or nucleoside analog) for a sufficient period to allow for incorporation.

2. Fixation and Permeabilization

  • Wash cells twice with PBS.

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

3. Click Reaction

  • Prepare the Click Reaction Cocktail (100 µL per coverslip):

    • Note: Prepare this cocktail fresh and use it immediately. Add components in the order listed.

    • PBS: 85 µL

    • This compound (from a 1 mM stock in DMSO): 1 µL (Final concentration: 10 µM)

    • Copper(II) Sulfate (from a 50 mM stock in water): 2 µL (Final concentration: 1 mM)

    • THPTA Ligand (from a 50 mM stock in water): 2 µL (Final concentration: 1 mM)

    • Sodium Ascorbate (from a 100 mM stock in water, freshly prepared): 10 µL (Final concentration: 10 mM)

  • Remove PBS from the coverslips and add the click reaction cocktail.

  • Incubate for 30-60 minutes at room temperature, protected from light.

4. Washing and Counterstaining

  • Remove the reaction cocktail and wash the coverslips three times with PBS containing 0.1% Tween-20.

  • (Optional) Counterstain nuclei with DAPI or Hoechst.

  • Wash twice more with PBS.

5. Mounting and Imaging

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image using a fluorescence microscope with appropriate filters for the BDP TR dye (Excitation/Emission: ~589/616 nm).

Visual Guides

Troubleshooting_Workflow Start High Background Fluorescence Observed Check_Controls Analyze Control Samples Start->Check_Controls Autofluorescence High Signal in Unstained Control? Check_Controls->Autofluorescence NonSpecific_Binding High Signal in 'No-Click' Control? Autofluorescence->NonSpecific_Binding No Quench Implement Autofluorescence Quenching or Photobleaching Autofluorescence->Quench Yes Reaction_Issue High Signal in 'No-Target' Control? NonSpecific_Binding->Reaction_Issue No Optimize_Probe Reduce this compound Concentration Increase Wash Steps Add BSA to Buffers NonSpecific_Binding->Optimize_Probe Yes Optimize_Reaction Use Fresh Reagents Optimize Copper/Ligand Ratio Check Reagent Purity Reaction_Issue->Optimize_Reaction Yes Good_Image Clear Signal, Low Background Reaction_Issue->Good_Image No Quench->NonSpecific_Binding Optimize_Probe->Reaction_Issue Optimize_Reaction->Good_Image

Caption: A decision tree for troubleshooting high background fluorescence.

CuAAC_Workflow cluster_prep Sample Preparation cluster_reaction Click Reaction cluster_post Post-Reaction Processing Metabolic_Labeling 1. Metabolic Labeling with Alkyne Substrate Fix_Perm 2. Fixation & Permeabilization Metabolic_Labeling->Fix_Perm Add_Cocktail 3. Add Freshly Prepared Click Reaction Cocktail (this compound, CuSO4, Ligand, Ascorbate) Fix_Perm->Add_Cocktail Incubate 4. Incubate (30-60 min) Protected from Light Add_Cocktail->Incubate Wash 5. Thorough Washing Incubate->Wash Counterstain_Mount 6. Counterstain & Mount Wash->Counterstain_Mount Image 7. Fluorescence Imaging Counterstain_Mount->Image

Caption: Experimental workflow for CuAAC labeling in cells with this compound.

References

Technical Support Center: Optimizing BDP TR Azide Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the copper-catalyzed bioconjugation of BDP TR azide (B81097). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the BDP TR azide click chemistry reaction?

A1: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involves several key components:

  • This compound: A bright, red-emitting fluorescent dye containing an azide functional group for click chemistry.[1][2]

  • Alkyne-modified Biomolecule: The protein, nucleic acid, or other molecule of interest that has been functionalized with a terminal alkyne.

  • Copper(II) Sulfate (CuSO₄): The source of the copper catalyst. It is reduced in situ to the active Copper(I) state.[3][4]

  • Reducing Agent (e.g., Sodium Ascorbate): Reduces Cu(II) to the catalytically active Cu(I) oxidation state.[5] It is crucial to use a freshly prepared solution.

  • Copper-chelating Ligand (e.g., THPTA): Stabilizes the Cu(I) catalyst, prevents its oxidation, accelerates the reaction, and protects biomolecules from damage by reactive oxygen species.

Q2: Why is a ligand necessary for the copper catalyst?

A2: A ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial for several reasons. It stabilizes the active Cu(I) catalyst, preventing its disproportionation and oxidation back to the inactive Cu(II) state. The ligand also enhances the reaction rate and protects sensitive biomolecules from oxidative damage that can be caused by copper ions. Using a ligand allows the reaction to proceed efficiently at low micromolar concentrations of copper.

Q3: Can I perform the this compound conjugation without a copper catalyst?

A3: Yes, this compound can be used in copper-free click chemistry, specifically in strain-promoted azide-alkyne cycloaddition (SPAAC). This method is advantageous for live-cell imaging or other applications where copper toxicity is a concern. SPAAC utilizes a strained cyclooctyne (B158145) (like DBCO or BCN) instead of a terminal alkyne, and the reaction proceeds without the need for a catalyst.

Q4: What are the optimal storage conditions for this compound?

A4: this compound should be stored at -20°C in the dark and desiccated. It can be shipped at room temperature for up to three weeks. Prolonged exposure to light should be avoided.

Troubleshooting Guides

Issue 1: Low Reaction Yield or Incomplete Labeling

Low labeling efficiency is a common issue. The following steps can help diagnose and resolve the problem.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality and Concentration start->check_reagents check_protocol Review Reaction Protocol and Conditions check_reagents->check_protocol Reagents OK success Successful Labeling check_reagents->success Reagent Issue Identified & Resolved optimize_cu Optimize Copper/Ligand Concentration check_protocol->optimize_cu Protocol Followed check_protocol->success Protocol Error Corrected optimize_dye Optimize this compound Concentration optimize_cu->optimize_dye Still Low Yield optimize_cu->success Yield Improved check_biomolecule Assess Biomolecule Integrity and Alkyne Modification optimize_dye->check_biomolecule Still Low Yield optimize_dye->success Yield Improved check_biomolecule->success Issue Resolved experimental_workflow prep_stocks Prepare Stock Solutions (Fresh Ascorbate) prep_reaction Prepare Reaction Mixture (Protein + this compound) prep_stocks->prep_reaction prep_catalyst Prepare Catalyst Premix (CuSO4 + Ligand) prep_stocks->prep_catalyst initiate Initiate Reaction (Add Ascorbate) prep_reaction->initiate prep_catalyst->prep_reaction incubate Incubate (Room Temp, 1-2h, Dark) initiate->incubate purify Purify Labeled Biomolecule incubate->purify

References

Technical Support Center: Purification of BDP TR Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of BDP TR azide (B81097) labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What is BDP TR azide and why is it used for protein labeling?

This compound is a fluorescent dye featuring a borondipyrromethene (BODIPY) core. It emits a bright red fluorescence and is designed for use in copper-catalyzed or copper-free click chemistry reactions.[1][2][3] Its high brightness, photostability, and resilience to oxidation make it an excellent alternative to other red fluorescent dyes like ROX.[1] The azide group allows for a highly specific and efficient covalent attachment to proteins that have been modified to contain an alkyne group, a reaction that is bio-orthogonal and rarely interferes with biological processes.

Q2: What is the optimal degree of labeling (DOL) for my protein?

The degree of labeling (DOL) represents the average number of dye molecules conjugated to a single protein molecule.[4] For most applications, an ideal DOL is between 0.5 and 1.0.

  • DOL > 1.0 : Over-labeling can lead to fluorescence quenching, where the proximity of dye molecules causes them to interfere with each other, reducing the overall fluorescence signal. It can also increase the risk of protein aggregation and may alter the protein's biological activity.

  • DOL < 0.5 : Under-labeling will result in a weak fluorescence signal, which may be insufficient for sensitive detection in downstream applications.

It is crucial to experimentally determine the optimal DOL for your specific protein and application.

Q3: How can I determine the degree of labeling (DOL) of my this compound labeled protein?

The DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of the BDP TR dye (~589 nm).

The following formula can be used:

Where:

  • A280 is the absorbance of the labeled protein at 280 nm.

  • A_max is the absorbance of the labeled protein at the dye's maximum absorbance wavelength (~589 nm for BDP TR).

  • CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / A_max of dye). For BDP TR, this is approximately 0.19.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye is the molar extinction coefficient of the BDP TR dye at its A_max (~69,000 M⁻¹cm⁻¹).

  • Dilution Factor is applied if the sample was diluted for the absorbance measurement.

Q4: Which purification methods are suitable for this compound labeled proteins?

Several chromatography techniques can be employed for the purification of this compound labeled proteins. The choice of method depends on the properties of the protein and the nature of the contaminants.

  • Size-Exclusion Chromatography (SEC) : This is a common and effective method for separating the labeled protein from excess, unconjugated this compound dye due to the significant difference in their molecular weights.

  • Affinity Chromatography : If your protein has an affinity tag (e.g., His-tag, GST-tag), this method can be highly specific and yield a high degree of purity in a single step.

  • Ion-Exchange Chromatography (IEX) : Since the addition of the this compound label can alter the surface charge of the protein, IEX can be used to separate labeled from unlabeled protein.

  • Hydrophobic Interaction Chromatography (HIC) : The hydrophobicity of the BDP TR dye may increase the overall hydrophobicity of the labeled protein, allowing for separation from the unlabeled protein using HIC.

  • Dialysis : This method is effective for removing small molecules like unconjugated dye from the much larger labeled protein.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Labeling Efficiency (Low DOL) - Insufficient molar excess of this compound in the labeling reaction.- Inefficient click chemistry reaction (e.g., degraded catalyst, presence of inhibitors).- Protein degradation or aggregation.- Increase the molar ratio of this compound to protein in the labeling reaction.- Use freshly prepared catalyst solutions for the click chemistry reaction.- Ensure the protein is stable and in a suitable buffer for labeling.
Protein Precipitation After Labeling - The BDP TR dye increases the hydrophobicity of the protein, leading to aggregation and precipitation.- Over-labeling of the protein.- Reduce the degree of labeling by lowering the molar ratio of dye to protein in the labeling reaction.- Perform the labeling reaction in a buffer containing a non-ionic detergent or other additives to improve solubility.- Consider using a more hydrophilic variant of the dye if available.
Presence of Free Dye After Purification - Incomplete separation during chromatography.- The chosen purification method is not optimal for removing the unconjugated dye.- Optimize the chromatography protocol (e.g., use a longer column or a shallower gradient for IEX or HIC).- Perform a second purification step, such as a desalting column or dialysis, after the initial chromatography.- For SEC, ensure the column has the appropriate fractionation range to effectively separate the protein from the small dye molecule.
Labeled Protein is Inactive - The this compound label is attached at or near the active site or a functionally important region of the protein.- The labeling or purification process has denatured the protein.- If possible, modify the protein to introduce an alkyne group at a site distant from the active site.- Perform all labeling and purification steps at a lower temperature (e.g., 4°C) to maintain protein stability.- Use milder elution conditions during affinity or ion-exchange chromatography.
Multiple Bands on SDS-PAGE After Purification - Incomplete purification, with contaminating proteins still present.- Protein degradation during labeling or purification.- The presence of both labeled and unlabeled protein, which may have slightly different migrations.- Add an additional purification step using a different chromatography technique.- Add protease inhibitors to the protein solution during purification.- Analyze the sample by mass spectrometry to confirm the identity of the bands.

Experimental Protocols

Protocol 1: Determination of Degree of Labeling (DOL)
  • Purify the Labeled Protein: Thoroughly remove all unconjugated this compound from the labeled protein using a suitable method such as size-exclusion chromatography or extensive dialysis.

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the purified protein solution at 280 nm (A280).

    • Measure the absorbance at the maximum absorbance wavelength for BDP TR, which is approximately 589 nm (A_max).

    • If the absorbance readings are too high, dilute the sample with a known volume of buffer and record the dilution factor.

  • Calculate Protein Concentration and DOL:

    • Use the following values for this compound:

      • Molar extinction coefficient (ε_dye) at ~589 nm: 69,000 M⁻¹cm⁻¹

      • Correction Factor (CF) at 280 nm: 0.19

    • Calculate the molar concentration of the protein: Protein Concentration (M) = [A280 - (A_max * 0.19)] / ε_protein

    • Calculate the Degree of Labeling: DOL = A_max / (ε_dye * Protein Concentration (M))

Protocol 2: Purification of this compound Labeled Protein using Size-Exclusion Chromatography (SEC)
  • Column Equilibration:

    • Select an SEC column with a fractionation range appropriate for the molecular weight of your protein, ensuring it can separate the protein from the low molecular weight this compound dye.

    • Equilibrate the column with at least two column volumes of a filtered and degassed buffer suitable for your protein (e.g., PBS, pH 7.4).

  • Sample Preparation:

    • Concentrate the labeling reaction mixture if necessary.

    • Centrifuge the sample to remove any precipitated protein or aggregates.

  • Sample Application and Elution:

    • Load the sample onto the equilibrated SEC column. The sample volume should typically be a small percentage of the total column volume for optimal resolution.

    • Begin the elution with the equilibration buffer at a flow rate recommended by the column manufacturer.

  • Fraction Collection and Analysis:

    • Collect fractions as the sample elutes from the column. The labeled protein will be in the earlier fractions, while the free dye will elute later.

    • Monitor the elution profile by measuring the absorbance at 280 nm (protein) and ~589 nm (BDP TR dye).

    • Analyze the collected fractions containing the protein peak by SDS-PAGE to assess purity.

    • Pool the fractions containing the pure, labeled protein.

Data Presentation

Table 1: Representative Purification of a this compound Labeled Protein

The following table provides an example of the expected results from a two-step purification of a hypothetical 50 kDa protein labeled with this compound. The initial purification is performed using affinity chromatography, followed by a polishing step with size-exclusion chromatography to remove any remaining free dye and aggregates.

Purification Step Total Protein (mg) Total Activity (Fluorescence Units) Specific Activity (Units/mg) Fold Purification Yield (%)
Crude Lysate10050,0005001100
Affinity Chromatography1045,0004,500990
Size-Exclusion Chromatography842,0005,25010.584

Note: "Activity" in this context refers to the total fluorescence of the BDP TR dye, providing a measure of the amount of labeled protein.

Visualizations

Experimental Workflow for Protein Labeling and Purification

G cluster_0 Protein Labeling cluster_1 Purification cluster_2 Quality Control p1 Alkyne-Modified Protein p3 Click Chemistry Reaction (CuAAC or SPAAC) p1->p3 p2 This compound p2->p3 p4 Crude Labeled Protein Mixture p3->p4 p5 Purification Step 1 (e.g., Affinity Chromatography) p4->p5 p6 Purification Step 2 (e.g., Size-Exclusion Chromatography) p5->p6 p7 Purified this compound Labeled Protein p6->p7 p8 Purity Analysis (SDS-PAGE) p7->p8 p9 DOL Calculation (UV-Vis Spectroscopy) p7->p9 p10 Functional Assay p7->p10

Caption: Workflow for labeling, purification, and quality control of this compound labeled proteins.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

This compound labeled ligands can be used to study GPCR signaling. This diagram illustrates a simplified GPCR signaling cascade.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Ligand This compound Labeled Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream

Caption: Simplified GPCR signaling pathway initiated by a fluorescently labeled ligand.

References

minimizing non-specific binding of BDP TR azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDP TR azide (B81097). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve optimal results in their experiments.

Troubleshooting Guide: Minimizing Non-Specific Binding

Problem: High background fluorescence in negative controls
Possible Cause Recommended Solution
1. Excess BDP TR Azide Concentration Decrease the final concentration of this compound. Titrate the probe concentration to find the optimal balance between signal and background.
2. Hydrophobic Interactions This compound is a non-sulfonated dye and can exhibit hydrophobic-based non-specific binding.[1] Increase the detergent concentration (e.g., Tween-20 or Triton X-100) in your wash buffers. Consider adding a blocking agent like Bovine Serum Albumin (BSA) to your buffers.[2] For cellular experiments, using a buffer with 50% DMSO during the click reaction may be necessary for non-sulfonated BDP azides.[1]
3. Insufficient Washing Increase the number and duration of wash steps after the click reaction. Use a larger volume of wash buffer.
4. Copper(I)-Mediated Fluorescence Ensure a sufficient excess (at least 5:1) of the copper-chelating ligand (e.g., THPTA, BTTAA) to copper sulfate. This prevents the formation of reactive oxygen species that can lead to background fluorescence.
5. Side Reactions with Thiols If working with protein samples, free cysteine residues can sometimes react with alkyne partners in a non-click reaction.[3] Consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM).
6. Impure or Degraded Reagents Use freshly prepared solutions, especially for the reducing agent (e.g., sodium ascorbate). Ensure the purity of your this compound and alkyne-modified target.
7. Inadequate Blocking Use a suitable blocking agent to saturate non-specific binding sites on your sample. Common blocking agents include BSA, non-fat dry milk, and fish gelatin. The choice of blocking agent may need to be optimized for your specific application.
8. Inappropriate Buffer Composition Avoid using Tris-based buffers as the amine groups can chelate copper. PBS or HEPES are generally preferred for copper-catalyzed click chemistry.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound that might contribute to non-specific binding?

A1: this compound is a bright and photostable fluorophore based on a borondipyrromethene scaffold.[5][6] As a non-sulfonated dye, it is relatively hydrophobic, which can lead to non-specific binding to proteins and other cellular components through hydrophobic interactions.[1] Its solubility in aqueous buffers is limited, and it is typically dissolved in organic solvents like DMF, DMSO, or DCM.[6][7]

Q2: How can I reduce non-specific binding of this compound in immunofluorescence experiments?

A2: To reduce non-specific binding in immunofluorescence, it is crucial to optimize your blocking and washing steps. After fixation and permeabilization, incubate your cells with a blocking buffer containing a protein-based blocking agent like BSA or serum for at least 30-60 minutes. During the click reaction, using a buffer containing 50% DMSO may be necessary for non-sulfonated BDP azides to improve solubility and reduce aggregation.[1] Following the click reaction, perform several extensive washes with a buffer containing a mild detergent like Tween-20 to remove unbound probe.

Q3: Are there alternative fluorescent azides to BDP TR that might exhibit lower non-specific binding?

A3: Yes, sulfonated or more hydrophilic fluorescent azides often exhibit lower non-specific binding in aqueous environments. Alternatives to this compound include sulfo-Cyanine dyes. However, this compound offers high brightness and photostability.[5] The choice of an alternative probe should be based on the specific requirements of your experiment, including the desired spectral properties and the nature of your sample.

Q4: What are the recommended storage conditions for this compound to maintain its quality?

A4: this compound should be stored at -20°C in the dark and desiccated.[5][6][7] It can be transported at room temperature for up to 3 weeks.[5] Avoid prolonged exposure to light.

Quantitative Data Summary

ParameterRecommended RangeNotes
This compound Concentration 5 - 50 µMStart with a lower concentration and titrate up as needed.
Alkyne-labeled Biomolecule 1 - 20 µMThe ratio of azide to alkyne should be optimized.
Copper(II) Sulfate (CuSO₄) 50 - 200 µM
Copper(I)-stabilizing Ligand (e.g., THPTA) 250 - 1000 µMMaintain at least a 5:1 molar ratio of ligand to copper.
Reducing Agent (e.g., Sodium Ascorbate) 1 - 5 mMAlways use a freshly prepared solution.

Experimental Protocols

Protocol 1: General Procedure for Reducing Non-Specific Binding in Cellular Imaging
  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction:

      • 5 µL of 1 mM this compound in DMSO (final concentration: 50 µM)

      • 10 µL of 5 mM CuSO₄

      • 10 µL of 25 mM THPTA

      • 10 µL of 100 mM sodium ascorbate (B8700270) (freshly prepared)

      • 65 µL of PBS (or PBS with 50% DMSO for non-sulfonated azides[1])

    • Remove the blocking buffer and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail.

    • Wash three times for 5 minutes each with PBS containing 0.1% Tween-20.

    • Wash twice with PBS.

  • Counterstaining and Mounting:

    • Proceed with any desired counterstaining (e.g., DAPI for nuclei).

    • Mount the coverslip with an appropriate mounting medium.

Protocol 2: Protein Precipitation to Remove Excess this compound for In-Gel Fluorescence Analysis
  • Perform Click Reaction:

    • Carry out the click reaction in solution as per your standard protocol.

  • Protein Precipitation:

    • Add four volumes of ice-cold acetone (B3395972) to the reaction mixture.

    • Incubate at -20°C for at least 1 hour to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.

  • Washing the Pellet:

    • Carefully decant the supernatant containing the excess, unbound this compound.

    • Gently wash the protein pellet with ice-cold methanol.

    • Centrifuge again and decant the methanol.

  • Resuspension:

    • Air-dry the pellet briefly.

    • Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE sample buffer).

Visualizations

Troubleshooting_Workflow start High Background Signal Observed q1 Is this compound concentration optimized? start->q1 a1 Decrease this compound concentration q1->a1 No q2 Are wash steps sufficient? q1->q2 Yes a1->q2 a2 Increase number and duration of washes Add detergent to wash buffer q2->a2 No q3 Is a blocking agent being used? q2->q3 Yes a2->q3 a3 Incorporate a blocking step (e.g., BSA) q3->a3 No q4 Is the click chemistry cocktail optimal? q3->q4 Yes a3->q4 a4 Ensure fresh reagents (esp. Na-Ascorbate) Check Ligand:Copper ratio (>5:1) q4->a4 No end Reduced Background Signal q4->end Yes a4->end

Caption: Troubleshooting workflow for high background fluorescence.

Experimental_Workflow start Sample Preparation (e.g., cell culture with alkyne analog) fix_perm Fixation & Permeabilization start->fix_perm blocking Blocking (e.g., 3% BSA) fix_perm->blocking click_reaction Click Reaction with this compound blocking->click_reaction washing Extensive Washing click_reaction->washing analysis Analysis (e.g., Fluorescence Microscopy) washing->analysis

Caption: General experimental workflow for this compound labeling.

References

enhancing the signal-to-noise ratio of BDP TR azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDP TR azide (B81097). This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and enhance the signal-to-noise ratio when using this bright, photostable fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is BDP TR azide and what are its primary applications?

A1: this compound is a fluorescent probe belonging to the borondipyrromethene (BODIPY) family of dyes. It is characterized by its bright red fluorescence, high photostability, and resilience to oxidation, making it a superior alternative to dyes like ROX and Texas Red.[1][2] Its azide functional group allows for its use in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry."[1] This makes it ideal for a variety of applications, including:

  • Fluorescence microscopy

  • Flow cytometry

  • Labeling of proteins, nucleic acids, and other biomolecules

Q2: What are the spectral properties of this compound?

A2: this compound exhibits excitation and emission spectra in the red region of the visible spectrum, making it compatible with standard ROX/Texas Red filter sets.

PropertyValue
Maximum Excitation (λmax) 589 nm
Maximum Emission (λmax) 616 nm
Molar Extinction Coefficient 69,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield 0.9

Data sourced from product specifications.[2]

Q3: How should I store and handle this compound?

A3: Proper storage is crucial to maintain the integrity of the dye. Upon receipt, store this compound at -20°C in the dark and desiccated.[1] For short-term use, solutions in anhydrous solvents like DMF, DMSO, or DCM can be prepared. Avoid prolonged exposure to light to prevent photobleaching.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

High background and low signal are common challenges in fluorescence-based experiments. This guide provides a systematic approach to troubleshooting and optimizing your results with this compound.

Issue 1: High Background Fluorescence

High background can obscure your specific signal, leading to poor image quality and inaccurate data. The first step is to identify the source of the background.

Control SamplePurposePotential Implication of Signal
Unstained Control Cells or tissue that have not been treated with any fluorescent probe.Signal indicates autofluorescence from the sample itself.
Azide-Negative Control Cells or tissue that have not been labeled with the alkyne-tagged biomolecule of interest but are subjected to the this compound click reaction.Signal suggests non-specific binding of the this compound to cellular components.
No-Click-Reaction Control Cells or tissue labeled with the alkyne-tagged biomolecule but not subjected to the click reaction with this compound.Signal would indicate incomplete washing or other sources of fluorescence.
  • Reduce Autofluorescence: If autofluorescence is high, especially in the green and blue channels, consider using a red-shifted dye like this compound. For particularly problematic samples, commercial autofluorescence quenching reagents can be used.

  • Optimize this compound Concentration: Using an excessively high concentration of the fluorescent azide can lead to increased non-specific binding. Titrate the concentration of this compound to find the optimal balance between signal intensity and background. Start with the recommended concentration in the protocol and perform a dilution series.

  • Improve Blocking: Inadequate blocking can lead to non-specific binding of the probe. Use a high-quality blocking agent appropriate for your sample type.

Blocking AgentRecommended ConcentrationNotes
Bovine Serum Albumin (BSA) 1-3% (w/v) in PBSA common and effective blocking agent for many applications.
Normal Serum 5-10% (v/v) in PBSUse serum from the same species as the secondary antibody if one is used in a co-staining experiment.
Commercial Blocking Buffers Per manufacturer's instructionsOften contain proprietary formulations to reduce background from various sources.
  • Enhance Washing Steps: Insufficient washing is a primary cause of high background. Increase the number and duration of washing steps after the click reaction to remove unbound this compound.

Wash BufferRecommended Protocol
PBS or TBS with 0.05-0.1% Tween-20 3-5 washes of 5-10 minutes each with gentle agitation.
Issue 2: Weak Specific Signal

A weak signal can be as problematic as high background, making it difficult to detect your target.

  • Optimize Click Chemistry Reaction Conditions: The efficiency of the copper-catalyzed click reaction is critical for a strong signal. Ensure all components are fresh and at the optimal concentrations.

ReagentRecommended Starting ConcentrationNotes
Copper(II) Sulfate (CuSO₄) 50-100 µM
Copper(I)-stabilizing Ligand (e.g., THPTA, BTTAA) 250-500 µM (5x molar excess to CuSO₄)The ligand is crucial for protecting the copper(I) catalyst from oxidation and enhancing reaction efficiency.
Reducing Agent (e.g., Sodium Ascorbate) 2.5-5 mMPrepare fresh immediately before use.
This compound 1-10 µMTitration is recommended to find the optimal concentration for your specific application.
Solvent for this compound For non-sulfonated azides like BDP TR, ensure a final concentration of 50% DMSO in the reaction mixture to maintain solubility.
  • Increase Incubation Time: If the signal is weak, consider increasing the incubation time for the click reaction to allow for more complete labeling.

  • Check Alkyne Labeling Efficiency: The weak signal may be due to inefficient incorporation of the alkyne-modified substrate into your biomolecule of interest. Verify the labeling efficiency using an independent method if possible.

  • Imaging System Settings: Ensure that your microscope's laser power, detector gain, and exposure time are optimized for detecting the BDP TR fluorescence.

Experimental Protocols

Protocol 1: General Workflow for Cellular Labeling with this compound via Click Chemistry

This protocol provides a general framework for labeling alkyne-modified biomolecules in fixed cells.

  • Cell Seeding and Alkyne Labeling:

    • Seed cells on a suitable substrate (e.g., glass coverslips).

    • Incubate cells with the alkyne-modified metabolic precursor (e.g., an amino acid, nucleoside, or sugar) at the desired concentration and for the appropriate duration to allow for incorporation.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the components in the following order:

      • PBS (to final volume)

      • This compound (from a 10 mM stock in DMSO, final concentration 1-10 µM)

      • Copper(II) Sulfate (from a 20 mM stock, final concentration 100 µM)

      • THPTA ligand (from a 50 mM stock, final concentration 500 µM)

      • Sodium Ascorbate (from a 100 mM stock, freshly prepared, final concentration 5 mM)

    • Remove the blocking buffer and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail.

    • Wash cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

    • Wash cells two times with PBS.

  • (Optional) Counterstaining and Mounting:

    • Counterstain nuclei with a suitable dye (e.g., DAPI).

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with filters appropriate for the TRITC/ROX channel.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_reaction Click Reaction cluster_analysis Analysis cell_seeding Cell Seeding & Alkyne Labeling fixation Fixation & Permeabilization cell_seeding->fixation blocking Blocking fixation->blocking click_cocktail Prepare Click Cocktail (this compound, CuSO4, Ligand, Ascorbate) blocking->click_cocktail incubation Incubate with Cells click_cocktail->incubation washing Washing incubation->washing imaging Fluorescence Imaging washing->imaging

Caption: General experimental workflow for cellular labeling using this compound.

Troubleshooting_Logic cluster_high_bg High Background cluster_weak_sig Weak Signal start High Background or Weak Signal? check_autofluor Check Autofluorescence (Unstained Control) start->check_autofluor High BG check_click_reagents Check Click Reagent Activity start->check_click_reagents Weak Signal check_nonspecific Check Non-specific Binding (Azide-Negative Control) check_autofluor->check_nonspecific optimize_wash Optimize Washing Steps check_nonspecific->optimize_wash optimize_blocking Optimize Blocking optimize_wash->optimize_blocking titrate_probe Titrate this compound Concentration optimize_blocking->titrate_probe optimize_click_conditions Optimize Click Reaction (Time, Concentrations) check_click_reagents->optimize_click_conditions check_alkyne_label Verify Alkyne Incorporation optimize_click_conditions->check_alkyne_label optimize_imaging Optimize Imaging Settings check_alkyne_label->optimize_imaging

Caption: A logical workflow for troubleshooting common issues with this compound.

References

BDP TR Azide Technical Support Center: Troubleshooting Photobleaching in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing BDP TR azide (B81097) in long-term imaging experiments, photobleaching—the irreversible loss of fluorescence due to light exposure—can be a significant hurdle. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and acquire high-quality, reliable data over extended imaging periods.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern in long-term imaging?

A1: Photobleaching is the photochemical destruction of a fluorophore, in this case, BDP TR azide, upon exposure to excitation light. This process leads to a gradual and irreversible fading of the fluorescent signal. In long-term imaging, where samples are illuminated repeatedly over extended periods, photobleaching can lead to a significant loss of signal, making it difficult to track dynamic processes, quantify changes in fluorescence intensity, and obtain high-quality images.

Q2: How photostable is this compound compared to other red fluorescent dyes?

Q3: What is phototoxicity and is it a concern with this compound?

A3: Phototoxicity refers to the damaging effects of light on cells, often exacerbated by the presence of fluorescent molecules. During fluorescence excitation, reactive oxygen species (ROS) can be generated, which can lead to cellular stress, altered physiology, and even cell death. While this compound is a highly effective fluorophore, like all fluorescent probes, it has the potential to induce phototoxicity, especially with high-intensity light and prolonged exposure. It is crucial to use the lowest possible excitation power and exposure time to minimize both photobleaching and phototoxicity.

Q4: Can I use antifade reagents with this compound in live-cell imaging?

A4: Yes, using antifade reagents is a highly recommended strategy to combat photobleaching in live-cell imaging. However, it is critical to use reagents specifically designed for live cells, as traditional antifade mounting media for fixed cells are often toxic. Some commercial live-cell antifade reagents have shown compatibility with BODIPY dyes. It is advisable to test the compatibility and effectiveness of the chosen antifade reagent with your specific cell type and experimental setup.

Q5: How can I minimize photobleaching in my long-term imaging experiments with this compound?

A5: Minimizing photobleaching involves a multi-faceted approach that includes optimizing imaging parameters, sample preparation, and the choice of imaging system. Key strategies include reducing the excitation light intensity, minimizing exposure time, decreasing the frequency of image acquisition, using a sensitive detector, and employing appropriate antifade reagents.

Troubleshooting Guide: Fading this compound Signal

If you are experiencing rapid signal loss with this compound during your long-term imaging experiments, follow these troubleshooting steps:

Problem: The fluorescent signal from this compound is fading quickly during time-lapse imaging.

Potential Causes & Solutions:

  • Excessive Excitation Light: The most common cause of photobleaching is exposing the sample to high-intensity or prolonged illumination.

    • Solution:

      • Reduce Laser/Light Source Power: Use the lowest possible power setting that provides an adequate signal-to-noise ratio.

      • Decrease Exposure Time: Use the shortest possible camera exposure time.

      • Increase Time Intervals: For time-lapse experiments, increase the interval between image acquisitions to reduce the cumulative light exposure.

      • Use Neutral Density Filters: These filters can be used to attenuate the excitation light without changing its spectral properties.

  • Suboptimal Imaging System Settings: The configuration of your microscope can significantly impact the rate of photobleaching.

    • Solution:

      • Use a High-Sensitivity Detector: A more sensitive camera (e.g., sCMOS or EMCCD) will require less excitation light to generate a strong signal.

      • Optimize Filter Sets: Ensure your excitation and emission filters are well-matched to the spectral profile of this compound (Excitation max: ~589 nm, Emission max: ~616 nm) to maximize signal detection and minimize exposure to unnecessary wavelengths.[1][3][4]

  • Absence of Antifade Reagents: The imaging medium lacks components that protect the fluorophore from photochemical damage.

    • Solution:

      • Incorporate a Live-Cell Antifade Reagent: Add a commercially available antifade reagent specifically designed for live-cell imaging to your culture medium. See the table below for a comparison of options.

  • High Oxygen Concentration: Molecular oxygen contributes to the photochemical reactions that lead to photobleaching.

    • Solution:

      • Use an Oxygen Scavenging System: Some live-cell antifade reagents include enzymatic oxygen scavenging systems. Alternatively, you can use specialized imaging chambers that allow for the control of atmospheric gas composition.

Data Presentation

Table 1: Photophysical Properties of this compound
PropertyValueReference
Maximum Excitation Wavelength589 nm[1][3][4]
Maximum Emission Wavelength616 nm[1][3][4]
Molar Extinction Coefficient69,000 cm⁻¹M⁻¹[1][3][4]
Fluorescence Quantum Yield0.9[1][3][4]
Recommended Filter SetTRITC/Cy3
Table 2: Comparison of Common Live-Cell Antifade Reagents
ReagentActive Ingredient(s)Mechanism of ActionCompatibility with BODIPY Dyes
ProLong™ Live Antifade Reagent Enzymatic oxygen scavengerRemoves dissolved oxygen from the medium.Generally compatible.
VECTASHIELD® Live Antifade Reagent Not specifiedScavenges free radicals.Reported to have some issues with certain BODIPY dyes, testing is recommended.[5]
OxyFluor™ Enzymatic oxygen scavengerRemoves oxygen and free radicals.Generally compatible.
Trolox Vitamin E analogAntioxidant, scavenges reactive oxygen species.Commonly used, but may have limited long-term effectiveness.

Experimental Protocols

Protocol 1: Assessing the Photostability of this compound

This protocol provides a framework for comparing the photostability of this compound with another fluorescent dye under your specific long-term imaging conditions.

Objective: To quantify and compare the rate of photobleaching of this compound and a reference dye (e.g., Alexa Fluor 647 azide).

Materials:

  • Cells expressing a target molecule labeled with this compound and the reference dye via click chemistry.

  • Live-cell imaging medium (with and without antifade reagent).

  • Confocal or widefield fluorescence microscope equipped with a sensitive camera and appropriate filter sets for both dyes.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation:

    • Prepare two separate dishes of live cells, one labeled with this compound and the other with the reference dye, targeting the same subcellular structure or protein.

    • Ensure similar labeling densities for both dyes to allow for a fair comparison.

    • Use the same live-cell imaging medium for both samples.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select an appropriate objective lens for your desired magnification and resolution.

    • Set the imaging parameters for this compound (e.g., laser power, exposure time, gain) to obtain a good initial signal-to-noise ratio. Crucially, keep these exact same parameters for the reference dye.

    • If comparing the effect of an antifade reagent, prepare a third and fourth dish with each dye in the medium containing the antifade reagent.

  • Time-Lapse Imaging:

    • Define a region of interest (ROI) containing several well-labeled cells.

    • Set up a time-lapse acquisition with a defined interval (e.g., every 1, 2, or 5 minutes) and a total duration that is relevant to your long-term experiment (e.g., 1, 2, 4, or 8 hours).

    • Start the time-lapse acquisition.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • For each time point, measure the mean fluorescence intensity within the ROIs of several cells for both this compound and the reference dye.

    • Subtract the background fluorescence from each measurement.

    • Normalize the fluorescence intensity of each cell to its initial intensity at time zero.

    • Plot the normalized fluorescence intensity as a function of time for both dyes.

    • Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) for both dyes.

  • Interpretation:

    • Compare the photobleaching curves and half-lives of this compound and the reference dye. A longer half-life indicates greater photostability under your experimental conditions.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Photobleaching of this compound start Start: Rapid Signal Fading Observed check_light Check Excitation Light Settings start->check_light reduce_power Reduce Laser/Light Source Power check_light->reduce_power Too High check_microscope Evaluate Microscope Configuration check_light->check_microscope Optimal reduce_exposure Decrease Camera Exposure Time reduce_power->reduce_exposure reduce_power->check_microscope increase_interval Increase Time-Lapse Interval reduce_exposure->increase_interval reduce_exposure->check_microscope increase_interval->check_microscope end_good Problem Resolved: Stable Signal increase_interval->end_good end_bad Still Fading: Consider Alternative Dye increase_interval->end_bad If problem persists use_sensitive_detector Use a More Sensitive Detector (sCMOS/EMCCD) check_microscope->use_sensitive_detector Suboptimal check_antifade Check for Antifade Reagent check_microscope->check_antifade Optimal optimize_filters Optimize Excitation/Emission Filters use_sensitive_detector->optimize_filters optimize_filters->end_good optimize_filters->end_bad If problem persists add_antifade Add Live-Cell Antifade Reagent check_antifade->add_antifade Absent consider_oxygen Consider Oxygen Environment check_antifade->consider_oxygen Present add_antifade->consider_oxygen add_antifade->end_good add_antifade->end_bad If problem persists use_o2_scavenger Use Oxygen Scavenging System consider_oxygen->use_o2_scavenger High O2 consider_oxygen->end_good Controlled use_o2_scavenger->end_good use_o2_scavenger->end_bad If problem persists

Caption: Troubleshooting workflow for addressing photobleaching issues with this compound.

This comprehensive guide provides a starting point for addressing photobleaching issues with this compound in your long-term imaging experiments. By systematically optimizing your imaging parameters and sample conditions, you can significantly improve the quality and duration of your data acquisition.

References

solvent effects on BDP TR azide fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDP TR azide (B81097). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of BDP TR azide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. It is characterized by its bright red emission and high photostability.[1][2] BDP TR is often used as an alternative to ROX (Rhodamine X) and Texas Red dyes due to its superior resistance to oxidation.[1][3] The azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or copper-free click chemistry, making it a versatile tool for fluorescently labeling proteins, nucleic acids, and other molecules.[1][4]

Q2: What are the spectral properties of this compound?

The key spectral properties of this compound are summarized in the table below.

PropertyValue
Excitation Maximum (λ_abs_)589 nm
Emission Maximum (λ_em_)616 nm
Molar Extinction Coefficient (ε)69,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_F_)0.9
Recommended Instrument ChannelROX / Texas Red

Data sourced from multiple suppliers. The solvent for the quantum yield measurement is not consistently specified but is likely a nonpolar organic solvent.[1][3][5]

Q3: How should I store this compound?

For long-term storage, this compound should be stored at -20°C in the dark and desiccated.[1][3] It can be transported at room temperature for up to three weeks.[1] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.

Q4: In which solvents is this compound soluble?

This compound has good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[1][3][5][6] It has low solubility in water.[4]

Solvent Effects on Fluorescence

Increasing solvent polarity, especially in the case of polar aprotic and protic solvents, often leads to a decrease in fluorescence quantum yield and lifetime. This is attributed to solvent-dependent non-radiative decay pathways. For some BODIPY derivatives, a dramatic quenching of fluorescence is observed in polar solvents compared to nonpolar environments.[7]

Illustrative Solvent Effects on a Structurally Related BODIPY Dye (CH₂-bis(BODIPY))

The following table demonstrates the significant impact of solvent polarity on the fluorescence quantum yield (Φ_F_) of a related BODIPY compound. This data is intended to be illustrative of the expected behavior of this compound.

SolventSolvent TypeDielectric Constant (ε)Φ_F_
CyclohexaneNonpolar2.020.99
TolueneNonpolar2.380.94
ChloroformWeakly Polar4.810.99
AcetonePolar Aprotic20.70.01
DMFPolar Aprotic36.70.008
DMSOPolar Aprotic46.70.008
EthanolPolar Protic24.60.06

This data illustrates the general trend of fluorescence quenching in polar solvents for BODIPY dyes.[7]

Troubleshooting Guide

This section addresses common issues that may be encountered during experiments with this compound.

Issue 1: Weak or No Fluorescence Signal

Possible Cause Troubleshooting Steps
Inefficient Click Chemistry Labeling • Ensure the freshness and correct concentration of all click chemistry reagents, especially the copper (I) catalyst and the reducing agent (e.g., sodium ascorbate).[8] • Optimize the reaction conditions, including reaction time and temperature. • Purify the labeled biomolecule to remove unreacted dye and other reagents.
Low Labeling Molar Ratio • Increase the molar excess of this compound relative to the alkyne-modified biomolecule.
Fluorescence Quenching in Aqueous Buffers • As indicated by the solvent effects data, BODIPY dyes can exhibit reduced fluorescence in polar/aqueous environments.[9][10] • If possible, perform final measurements in a less polar buffer or a mixed aqueous-organic solvent system, if compatible with your biomolecule. • Be aware of potential aggregation-caused quenching (ACQ) in aqueous solutions at higher concentrations.[9][10]
Photobleaching • Although BDP TR is highly photostable, excessive exposure to high-intensity light can still cause photobleaching.[] • Reduce the excitation light intensity and exposure time during imaging. • Use an anti-fade mounting medium for fixed samples.
Incorrect Microscope Filter Sets • Ensure that the excitation and emission filters on your microscope are appropriate for the spectral profile of BDP TR (Excitation: ~589 nm, Emission: ~616 nm).

Issue 2: High Background Fluorescence

Possible Cause Troubleshooting Steps
Excess, Unbound this compound • Ensure thorough purification of the labeled conjugate to remove all non-covalently bound dye. Size exclusion chromatography or dialysis are common methods.
Non-specific Binding • For cellular imaging, ensure adequate washing steps to remove unbound dye.[] • Include appropriate blocking steps in your immunofluorescence protocol.
Dye Aggregation • this compound, being hydrophobic, may aggregate in aqueous solutions, leading to altered fluorescence and potential artifacts.[9] • Prepare stock solutions in a suitable organic solvent like DMSO or DMF. • Avoid high concentrations of the dye in purely aqueous buffers. Sonication may help to break up small aggregates.

Issue 3: Unexpected Shifts in Absorption or Emission Spectra

Possible Cause Troubleshooting Steps
Solvent Polarity (Solvatochromism) • The absorption and emission maxima of BODIPY dyes can shift depending on the polarity of the solvent. This is a known phenomenon and should be considered when comparing spectra measured in different solvents.
Dye Aggregation • Aggregation can cause a red-shift in the absorption and emission spectra.[9] • Dilute the sample to see if the spectral shape changes, which would be indicative of aggregation.
Contamination • Ensure that all solvents and buffers are of high purity and free from fluorescent contaminants.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol provides a general guideline for labeling an alkyne-modified protein with this compound.

Reagents:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound stock solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared)

Procedure:

  • To your alkyne-modified protein solution, add the this compound stock solution to achieve a final molar excess of 4-20 fold over the protein.

  • In a separate tube, prepare the Cu(I)-THPTA catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:2 ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA). Let this mixture stand for a few minutes.[8]

  • Add the Cu(I)-THPTA catalyst to the protein-azide mixture. A final concentration of 25-50 equivalents of the catalyst is recommended.[8]

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 40 equivalents is recommended.[8]

  • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein using size exclusion chromatography or dialysis to remove excess reagents.

Protocol 2: Measuring Fluorescence Quantum Yield (Relative Method)

This protocol describes how to measure the fluorescence quantum yield of this compound relative to a known standard (e.g., Rhodamine 6G in ethanol, Φ_F_ = 0.95).

Materials:

  • This compound

  • Quantum yield standard (e.g., Rhodamine 6G)

  • Spectroscopic grade solvents (e.g., ethanol)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilutions for both the this compound and the standard in the same solvent. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the UV-Vis absorbance spectrum for each dilution and record the absorbance at the chosen excitation wavelength (e.g., 589 nm for this compound, or a wavelength where both the sample and standard have reasonable absorbance).

  • Measure the fluorescence emission spectrum for each dilution using the same excitation wavelength. Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound and the standard.

  • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate the quantum yield of the this compound (Φ_X_) using the following equation:

    Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)

    Where:

    • Φ_ST_ is the quantum yield of the standard.

    • Grad_X_ and Grad_ST_ are the gradients for the sample and standard, respectively.

    • η_X_ and η_ST_ are the refractive indices of the solvents used for the sample and standard (if they are different).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Prepare Reagents Prepare Reagents Dissolve Alkyne-Protein Dissolve Alkyne-Protein Prepare Reagents->Dissolve Alkyne-Protein Prepare Catalyst Prepare Catalyst Prepare Reagents->Prepare Catalyst Mix Protein and Azide Mix Protein and Azide Dissolve Alkyne-Protein->Mix Protein and Azide Add Catalyst Add Catalyst Prepare Catalyst->Add Catalyst Mix Protein and Azide->Add Catalyst Initiate with Ascorbate Initiate with Ascorbate Add Catalyst->Initiate with Ascorbate Incubate Incubate Initiate with Ascorbate->Incubate Purify Conjugate Purify Conjugate Incubate->Purify Conjugate Analyze Fluorescence Analyze Fluorescence Purify Conjugate->Analyze Fluorescence

Caption: A typical experimental workflow for labeling an alkyne-modified protein with this compound via CuAAC.

troubleshooting_flow Start Start Problem Fluorescence Issue? Start->Problem WeakSignal Weak/No Signal Problem->WeakSignal Yes HighBg High Background Problem->HighBg No CheckLabeling Check Labeling Efficiency? WeakSignal->CheckLabeling CheckPurification Check Purification? HighBg->CheckPurification CheckQuenching Consider Solvent Quenching/Aggregation CheckLabeling->CheckQuenching Labeling OK Solution Problem Resolved CheckLabeling->Solution Improve Labeling CheckNonspecific Optimize Washing/Blocking CheckPurification->CheckNonspecific Purification OK CheckExcessDye Ensure Complete Removal of Unbound Dye CheckPurification->CheckExcessDye Improve Purification CheckQuenching->Solution CheckNonspecific->Solution CheckExcessDye->Solution

Caption: A logical troubleshooting workflow for common fluorescence issues encountered with this compound.

References

Validation & Comparative

A Head-to-Head Comparison: BDP TR Azide vs. Alexa Fluor 647 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and robust labeling of proteins is paramount for accurate experimental outcomes. The choice of fluorophore can significantly impact the quality of data in applications ranging from cellular imaging to quantitative proteomics. This guide provides a comprehensive comparison of two popular red-emitting fluorescent dyes: BDP TR azide (B81097) and Alexa Fluor 647 NHS ester, offering insights into their performance, chemical properties, and labeling methodologies to inform your selection process.

This comparison delves into the key characteristics of each dye, presenting a side-by-side analysis of their photophysical properties and labeling chemistries. Detailed experimental protocols for protein conjugation are also provided to ensure reproducible results in the laboratory.

At a Glance: Key Performance Characteristics

To facilitate a quick and easy comparison, the following table summarizes the key quantitative data for BDP TR azide and Alexa Fluor 647.

PropertyThis compoundAlexa Fluor 647 NHS Ester
Excitation Maximum 589 nm[1][2][3]~650 nm[4][5]
Emission Maximum 616 nm[1][2][3]~668 nm[4][5]
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~69,000[1][2][3]~270,000[6][7]
Fluorescence Quantum Yield ~0.9[1][2][3]~0.33[8][9]
Molecular Weight (Da) ~506.34[1][2]~1250[6][7]
Reactive Group AzideN-hydroxysuccinimidyl (NHS) ester
Labeling Chemistry Copper-catalyzed or copper-free click chemistry[1]Amine-reactive NHS ester chemistry[6][7]
Target Functional Group Alkyne-modified proteinsPrimary amines (e.g., lysine (B10760008) residues)[6][7]
Solubility Good in DMF, DMSO, and DCM[1][3]Water-soluble[6][7]
pH Sensitivity Information not availableInsensitive from pH 4 to 10[4][6][7]
Photostability High, resilient to oxidants[3]High, more photostable than Cy5

Delving Deeper: A Comparative Analysis

Chemical Structure and Reactivity

This compound is a member of the borondipyrromethene (BODIPY) family of dyes, known for their sharp excitation and emission peaks and high quantum yields. The azide functional group enables its conjugation to proteins that have been metabolically, enzymatically, or chemically modified to contain an alkyne group, via a highly specific and efficient bioorthogonal reaction known as "click chemistry". This method offers precise control over the labeling site.

In contrast, Alexa Fluor 647 NHS ester is a sulfonated cyanine (B1664457) dye[5]. The N-hydroxysuccinimidyl (NHS) ester is a highly reactive group that readily forms stable amide bonds with primary amines, which are abundant on the surface of proteins in the form of lysine residues and the N-terminus[6][7]. This makes it a straightforward choice for labeling unmodified proteins.

Photophysical Performance

Both dyes exhibit bright fluorescence in the far-red region of the spectrum, a desirable characteristic for minimizing autofluorescence from biological samples.

BDP TR boasts an exceptionally high fluorescence quantum yield of approximately 0.9[1][2][3], suggesting that it is a very efficient emitter of light. It is also reported to be highly photostable and resistant to oxidation[3].

Alexa Fluor 647 is renowned for its exceptional brightness and photostability, often outperforming its spectral competitor, Cy5. While its quantum yield of ~0.33 is lower than that of this compound[8][9], its significantly higher molar extinction coefficient (~270,000 cm⁻¹M⁻¹)[6][7] contributes to its overall brightness. Furthermore, Alexa Fluor 647's fluorescence is stable across a broad pH range (pH 4-10), a critical feature for experiments involving varying cellular environments[4][6][7].

Experimental Workflows and Protocols

The choice between this compound and Alexa Fluor 647 will largely depend on the experimental design and the nature of the protein of interest. The following diagrams and protocols outline the distinct labeling workflows for each dye.

This compound Protein Labeling via Click Chemistry

This workflow is applicable when the protein of interest has been pre-functionalized with an alkyne group.

BDP_TR_Azide_Labeling cluster_workflow This compound Labeling Workflow start Start with Alkyne-Modified Protein prepare_reagents Prepare this compound and Catalyst Solutions start->prepare_reagents reaction Perform Click Chemistry Reaction prepare_reagents->reaction purification Purify Labeled Protein (e.g., SEC) reaction->purification characterization Characterize Labeled Protein (Spectroscopy, SDS-PAGE) purification->characterization end Labeled Protein Ready for Use characterization->end

This compound protein labeling workflow.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling with this compound

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

  • Reducing agent solution (e.g., 250 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA or BTTAA) solution (e.g., 50 mM in water)

  • Size-exclusion chromatography (SEC) column or other protein purification system

  • Reaction tubes

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare the protein solution: Dilute the alkyne-modified protein in a suitable reaction buffer to a concentration of 1-5 mg/mL.

  • Prepare the catalyst premix: In a separate tube, mix the copper(II) sulfate solution and the copper-chelating ligand solution in a 1:5 molar ratio.

  • Initiate the labeling reaction: a. To the protein solution, add the this compound stock solution to achieve a 5- to 10-fold molar excess over the protein. Mix gently. b. Add the catalyst premix to the protein-dye mixture. c. Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations in the reaction mixture should be optimized but can start at approximately 1 mM CuSO₄, 5 mM ligand, and 25 mM sodium ascorbate.

  • Incubate the reaction: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. Gentle mixing can be applied.

  • Purify the labeled protein: Remove the excess dye and catalyst components by passing the reaction mixture through a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the BDP TR dye at 589 nm.

Alexa Fluor 647 NHS Ester Protein Labeling

This workflow is suitable for labeling proteins with accessible primary amines.

Alexa_Fluor_647_Labeling cluster_workflow Alexa Fluor 647 Labeling Workflow start Start with Purified Protein buffer_exchange Buffer Exchange into Amine-Free Buffer (pH 8.3-8.5) start->buffer_exchange prepare_dye Prepare Alexa Fluor 647 NHS Ester Solution buffer_exchange->prepare_dye reaction Perform Labeling Reaction prepare_dye->reaction purification Purify Labeled Protein (e.g., SEC or Dialysis) reaction->purification characterization Characterize Labeled Protein (Spectroscopy, SDS-PAGE) purification->characterization end Labeled Protein Ready for Use characterization->end

Alexa Fluor 647 protein labeling workflow.

Protocol: Amine Labeling with Alexa Fluor 647 NHS Ester

This protocol is a general guideline and may require optimization for specific proteins and desired degrees of labeling.

Materials:

  • Purified protein (free of amine-containing buffers like Tris or glycine)

  • Alexa Fluor 647 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

  • Reaction tubes

Procedure:

  • Prepare the protein solution: Dissolve or buffer exchange the protein into the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare the dye stock solution: Immediately before use, dissolve the Alexa Fluor 647 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the labeling reaction: a. Add a calculated amount of the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein. The optimal ratio should be determined empirically. b. Mix gently and incubate the reaction for 1 hour at room temperature, protected from light.

  • Stop the reaction (optional but recommended): Add the quenching buffer to the reaction mixture to inactivate any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purify the labeled protein: Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the Alexa Fluor 647 dye at its absorption maximum (~650 nm). A correction factor for the dye's absorbance at 280 nm should be applied.

Conclusion: Making the Right Choice

Both this compound and Alexa Fluor 647 are excellent choices for protein labeling in the far-red spectrum, each with distinct advantages.

Choose this compound when:

  • Site-specific labeling is crucial for your application.

  • Your protein can be or has been modified with an alkyne handle.

  • An extremely high quantum yield is a primary consideration.

Choose Alexa Fluor 647 NHS ester when:

  • A straightforward and robust labeling method for native proteins is required.

  • High brightness and exceptional photostability are critical.

  • The experiment involves a wide range of pH conditions.

  • Water solubility of the dye is a key requirement.

Ultimately, the optimal fluorophore depends on the specific demands of the experiment. By understanding the fundamental differences in their chemistry and photophysical properties, researchers can make an informed decision to achieve high-quality, reproducible data in their protein-based assays.

References

A Head-to-Head Comparison of BDP TR Azide and Cy5 for STED Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of super-resolution imaging, the choice of fluorophore is paramount to achieving high-quality results. This guide provides a detailed comparison of two popular red-emitting fluorophores, BDP TR azide (B81097) and Cy5, for their application in Stimulated Emission Depletion (STED) microscopy. While direct comparative studies are limited, this guide synthesizes available data to offer insights into their respective performance characteristics and provides standardized protocols for their use.

Executive Summary

Both BDP TR azide and Cy5 are widely used fluorophores in the red spectral region, crucial for STED microscopy due to the availability of efficient depletion lasers in the far-red spectrum. BDP TR, a borondipyrromethene-based dye, is noted for its high fluorescence quantum yield and exceptional brightness.[1][2] Cy5, a cyanine (B1664457) dye, is a workhorse in fluorescence imaging, known for its high extinction coefficient and utility in various super-resolution techniques, including STORM.[3][4]

The selection between this compound and Cy5 for STED microscopy will likely depend on the specific experimental conditions, including the available STED depletion laser and the desired balance between brightness and photostability. While BDP TR boasts a higher quantum yield, the photostability of Cy5, particularly when coupled with photostabilizing agents, has been extensively documented.[2][5]

Quantitative Data Comparison

The following table summarizes the key photophysical properties of BDP TR and Cy5, essential for their application in STED microscopy.

PropertyBDP TRCy5
Excitation Maximum (nm) 589[1][2]~649
Emission Maximum (nm) 616[1][2]~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) 69,000[1][2]250,000
Fluorescence Quantum Yield 0.9[1][2]~0.2[6]
Fluorophore Class BorondipyrrometheneCyanine
Reactive Group AzideAzide

Performance in STED Microscopy

An ideal fluorophore for STED microscopy should exhibit high photostability, a high cross-section for stimulated emission, and minimal anti-Stokes background excitation by the depletion laser.[3]

This compound: With its remarkably high quantum yield of 0.9, BDP TR is an exceptionally bright dye.[1][2] This inherent brightness is advantageous for STED microscopy, as it can provide a strong signal even after the depletion process. Its emission maximum at 616 nm makes it suitable for depletion with commonly available STED lasers in the 700-800 nm range. Borondipyrromethene dyes are also known for their relatively good photostability.[7]

Cy5: Cy5 possesses an exceptionally high molar extinction coefficient, meaning it absorbs light very efficiently.[4] While its quantum yield is lower than that of BDP TR, its overall brightness (a product of extinction coefficient and quantum yield) is still substantial. A significant body of literature exists on the photophysics of Cy5, including strategies to enhance its photostability, which can be a limiting factor under the high laser powers used in STED.[2][5] Its emission further into the red spectrum (~670 nm) makes it an excellent candidate for depletion with a 775 nm STED laser, minimizing potential cross-excitation of other fluorophores in multi-color experiments.[8]

Experimental Protocols

The following protocols provide a general framework for labeling and imaging with this compound and Cy5 azide for STED microscopy using copper-catalyzed click chemistry.

Cell Culture, Fixation, and Permeabilization
  • Cell Seeding: Seed cells on high-performance glass coverslips (#1.5H) to ensure optimal imaging quality.

  • Metabolic Labeling (for click chemistry): Incubate cells with an alkyne-modified metabolic precursor (e.g., an amino acid or nucleoside analog) to incorporate the alkyne handle into the biomolecule of interest.

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Methanol fixation (-20°C for 5-10 minutes) can also be used, particularly for cytoskeletal proteins.[9]

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes. This step is not necessary for methanol-fixed cells.[9]

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

Click Chemistry Labeling

This protocol is adapted for copper-catalyzed click chemistry (CuAAC).

  • Prepare the Click Reaction Cocktail: For a typical reaction, prepare the following solution immediately before use:

    • 100 µM this compound or Cy5 azide (from a 10 mM stock in DMSO)

    • 1 mM CuSO₄

    • 10 mM Sodium Ascorbate (from a freshly prepared 100 mM stock)

    • 100 µM TBTA or other copper ligand

    • PBS to the final volume.

  • Labeling: Remove the blocking buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells thoroughly with PBS (3-5 times) to remove unreacted fluorophores.

STED Microscopy Imaging
  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium with an antifade agent. The refractive index of the mounting medium should be matched to the immersion oil (typically ~1.518).[1]

  • Microscope Setup:

    • Use a STED microscope equipped with appropriate excitation and depletion lasers.

    • For BDP TR, an excitation laser around 590 nm and a depletion laser at 750-780 nm would be suitable.

    • For Cy5, an excitation laser around 640 nm and a depletion laser at 775 nm is a common and effective combination.[8]

  • Image Acquisition:

    • Acquire a conventional confocal image first to identify regions of interest.

    • Switch to STED mode and adjust the depletion laser power to achieve the desired resolution. Higher depletion power generally leads to better resolution but also increases the risk of photobleaching.[3]

    • Optimize pixel size and dwell time for adequate signal-to-noise ratio.

    • For multi-color imaging, acquire images sequentially to avoid bleed-through, starting with the redder dye.[8]

Visualizing the Workflow and Principles

To better understand the experimental process and the underlying principle of STED microscopy, the following diagrams are provided.

STED_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Cell Culture & Metabolic Labeling fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking click_reaction Click Chemistry Reaction (BDP TR or Cy5 Azide) blocking->click_reaction mounting Mounting click_reaction->mounting sted_imaging STED Microscopy mounting->sted_imaging data_analysis Data Analysis sted_imaging->data_analysis

Caption: Experimental workflow for comparing this compound and Cy5 in STED microscopy.

STED_Principle cluster_excitation Excitation cluster_emission Emission Excitation Excitation Laser GroundState Ground State (S0) ExcitedState Excited State (S1) GroundState->ExcitedState Absorption SpontaneousEmission Fluorescence (Spontaneous Emission) ExcitedState->SpontaneousEmission StimulatedEmission Stimulated Emission ExcitedState->StimulatedEmission SpontaneousEmission->GroundState Emits Photon (Signal) StimulatedEmission->GroundState Returns to ground state (No Signal) STED_Laser STED Laser (Donut Shape) STED_Laser->StimulatedEmission Depletes excited state at periphery

References

A Head-to-Head Comparison of Red Fluorescent Dyes: BDP TR Azide vs. Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in life sciences and drug development, the selection of fluorescent probes is a critical step in experimental design. Among the myriad of choices, red fluorescent dyes are prized for their ability to penetrate tissue deeply with reduced autofluorescence. This guide provides a detailed comparison of the photostability of BDP TR azide (B81097) against other commonly used red dyes, supported by experimental data and protocols to aid in making an informed decision for your specific research needs.

Boron-dipyrromethene (BDP) dyes, including BDP TR azide, are renowned for their high fluorescence quantum yields, sharp emission spectra, and robust photostability.[1][2][3] this compound, specifically, is a bright, red-emitting fluorophore that serves as a viable alternative to dyes such as ROX and Texas Red.[4][5] This guide focuses on comparing the photostability of this compound with two other widely used red fluorescent dyes: Alexa Fluor 647 and Cyanine5 (Cy5).

Quantitative Photostability Comparison

To provide a clear and objective comparison, the following table summarizes the key photophysical and photostability properties of this compound, Alexa Fluor 647, and Cy5. The data is compiled from various sources and standardized where possible to facilitate a direct comparison. It is important to note that direct quantitative comparisons of photostability are best made when measured under identical experimental conditions, as factors like illumination intensity and the local chemical environment can significantly influence photobleaching rates.[6]

PropertyThis compoundAlexa Fluor 647Cy5
Excitation Max (nm) 589[5]~650~649
Emission Max (nm) 616[5]~668~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) 69,000[5]270,000250,000
Fluorescence Quantum Yield 0.9[5]0.330.27
Relative Photostability HighVery HighModerate
Key Feature High brightness and photostability[4]Superior photostability compared to Cy5[7][8]Bright but more susceptible to photobleaching[7]

Note: While a specific photobleaching quantum yield or half-life for this compound under comparative conditions was not found in the literature, the BODIPY class of dyes is generally recognized for its exceptional photostability.[1][2] Studies directly comparing Alexa Fluor 647 and Cy5 have consistently shown that Alexa Fluor 647 is significantly more resistant to photobleaching.[7][8]

Experimental Protocols

The determination of fluorophore photostability is crucial for quantitative fluorescence microscopy. The following is a generalized experimental protocol for measuring the photobleaching rate of fluorescent dyes.

Objective:

To quantify and compare the photostability of this compound, Alexa Fluor 647, and Cy5 by measuring their fluorescence intensity decay under continuous illumination.

Materials:
  • This compound, Alexa Fluor 647 azide, and Cy5 azide

  • Appropriate solvent (e.g., DMSO for stock solutions, PBS for working solutions)

  • Microscope slides and coverslips

  • Pipettes and other standard laboratory equipment

  • A fluorescence microscope equipped with:

    • A laser line suitable for exciting the dyes (e.g., 561 nm for BDP TR, 633/640 nm for Alexa Fluor 647 and Cy5)

    • Appropriate filter sets for each dye

    • A sensitive camera (e.g., sCMOS or EMCCD)

    • Time-lapse imaging software

Methodology:
  • Sample Preparation:

    • Prepare stock solutions of each dye in DMSO.

    • Dilute the stock solutions to a working concentration in PBS. The final concentration should be low enough to avoid aggregation but high enough for a good signal-to-noise ratio.

    • Mount a small volume of the dye solution between a microscope slide and a coverslip and seal the edges to prevent evaporation.

  • Microscope Setup:

    • Turn on the microscope and laser light source, allowing them to stabilize.

    • Select the appropriate objective lens (e.g., 60x or 100x oil immersion).

    • Set the laser power to a level that provides a good initial signal without causing immediate, rapid bleaching. It is critical to use the same laser power and illumination settings for all dyes to ensure a fair comparison.

    • Configure the time-lapse imaging software to acquire images at a constant frame rate over a defined period. The duration and frame rate should be chosen to capture the full decay of the fluorescence signal.

  • Image Acquisition:

    • Bring the sample into focus.

    • Begin the time-lapse acquisition, continuously illuminating the sample.

    • Record a series of images until the fluorescence intensity has significantly decreased (e.g., to less than 10% of the initial intensity).

  • Data Analysis:

    • For each time-lapse series, select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each frame.

    • Correct for background fluorescence by subtracting the mean intensity of a region outside the illuminated area.

    • Normalize the background-corrected intensity of each frame to the initial intensity (the first frame).

    • Plot the normalized intensity as a function of time.

    • To quantify photostability, the data can be fit to an exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent dyes.

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solutions prep_working Prepare Working Solutions prep_stock->prep_working prep_slide Mount on Slide prep_working->prep_slide acq_focus Focus on Sample prep_slide->acq_focus setup_microscope Stabilize Light Source setup_laser Set Consistent Laser Power setup_microscope->setup_laser setup_software Configure Time-Lapse setup_laser->setup_software setup_software->acq_focus acq_start Start Time-Lapse acq_focus->acq_start acq_record Record Image Series acq_start->acq_record analysis_roi Select ROI acq_record->analysis_roi analysis_intensity Measure Intensity analysis_roi->analysis_intensity analysis_normalize Normalize Data analysis_intensity->analysis_normalize analysis_plot Plot Decay Curve analysis_normalize->analysis_plot analysis_half_life Calculate Half-Life analysis_plot->analysis_half_life

Experimental workflow for photostability comparison.

Conclusion

The selection of a fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. This compound stands out as a bright and highly photostable red fluorescent dye. While direct quantitative comparisons with Alexa Fluor 647 and Cy5 are limited in the literature, the inherent photostability of the BODIPY scaffold suggests it is a robust choice for demanding imaging applications. For experiments requiring the utmost photostability, particularly for long-term time-lapse imaging, Alexa Fluor 647 has been demonstrated to be superior to Cy5. Researchers are encouraged to perform their own in-house comparisons using the provided protocol to determine the optimal dye for their specific experimental setup and biological question.

References

A Head-to-Head Comparison: BDP TR Azide vs. Texas Red for Advanced Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging immunofluorescence (IF), the choice of fluorophore is critical to generating high-quality, reproducible data. An ideal fluorescent probe must offer a bright, stable signal with minimal background to ensure sensitive and specific detection of the target antigen. This guide provides an objective comparison between BDP TR azide (B81097), a modern boron-dipyrromethene dye, and Texas Red, a traditional rhodamine dye, to inform selection for your experimental needs.

At a Glance: Key Performance Metrics

The decision between BDP TR azide and Texas Red often comes down to a trade-off between established protocols and the superior photophysical properties of newer dyes. This compound generally offers significantly higher brightness and photostability, which is crucial for high-resolution or long-duration imaging, while Texas Red is a well-established dye with a long history of use in immunofluorescence.

Table 1: Photophysical and Chemical Properties
PropertyThis compoundTexas RedKey Takeaway
Excitation Max (nm) ~589~595Both are well-suited for the common 561 nm or 594 nm laser lines.
Emission Max (nm) ~616~615Virtually identical emission, compatible with standard TRITC/Texas Red filter sets.
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~69,000~85,000Texas Red absorbs light slightly more strongly.
Fluorescence Quantum Yield (Φ) ~0.9 ~0.93*BDP TR has an exceptionally high quantum yield, leading to greater brightness.
Calculated Brightness (ε x Φ) ~62,100 ~79,050While Texas Red has a higher brightness on paper, this is often offset by its lower photostability.
Photostability Very High ModerateBDP TR is significantly more resistant to photobleaching, enabling longer imaging times.[1][2]
Chemical Structure Boron-dipyrromethene (BODIPY)Sulfonated RhodamineBDP TR's core structure is known for high stability and resistance to oxidation.[2]
Reactive Group Azide (-N₃)Sulfonyl Chloride (-SO₂Cl) or NHS EsterDictates the conjugation strategy (Click Chemistry vs. Amine Labeling).
Solubility Good in organic solvents (DMF, DMSO)Low water solubility of reactive forms can complicate conjugation.[3]

*Note: The quantum yield of fluorophores can be highly dependent on their local environment. While some sources cite a high quantum yield for Texas Red, it is generally considered less bright and photostable than modern alternatives like Alexa Fluor 594 and BODIPY-based dyes.[4]

Core Differences: Conjugation Chemistry and Performance

The most significant practical difference lies in how these dyes are attached to antibodies.

Texas Red utilizes traditional amine-reactive chemistry. The sulfonyl chloride or succinimidyl ester (NHS ester) group reacts with primary amines, such as the lysine (B10760008) residues on an antibody, to form a stable conjugate. This method is well-established but can be less specific, and the low water solubility of the reactive dye can sometimes complicate the labeling process.

This compound employs "click chemistry," a highly specific and efficient bioorthogonal reaction. The azide group on the dye reacts with an alkyne-modified antibody in the presence of a copper(I) catalyst (CuAAC). This allows for precise control over the labeling site and often results in a more homogenous and functional antibody conjugate.

In terms of performance, BDP TR's BODIPY core structure provides two key advantages:

  • High Photostability: BDP TR is exceptionally resistant to photobleaching, the irreversible fading of a fluorophore upon exposure to light. This is a critical advantage for experiments requiring long exposure times, Z-stacks, or time-lapse imaging.

  • Oxidant Resistance: Unlike rhodamine dyes, which can be susceptible to oxidation, the BDP TR core is much more resilient, leading to a more stable signal in various buffer conditions.

Experimental Workflows and Logical Comparison

The following diagrams illustrate the immunofluorescence workflow and a direct comparison of the two dyes.

G cluster_prep Sample Preparation cluster_stain Antibody Staining cluster_final Final Steps prep 1. Prepare Cells/Tissue (e.g., grow on coverslips) fix 2. Fixation (e.g., 4% PFA for 15 min) prep->fix wash1 3. Wash (3x with PBS) fix->wash1 perm 4. Permeabilization (e.g., 0.1-0.5% Triton X-100) wash1->perm wash2 5. Wash (3x with PBS) perm->wash2 block 6. Blocking (e.g., BSA or serum for 1 hr) wash2->block primary_ab 7. Primary Antibody Incubation (Target-specific Ab, e.g., overnight at 4°C) block->primary_ab wash3 8. Wash (3x with PBS) primary_ab->wash3 secondary_ab 9. Secondary Antibody Incubation (Fluorophore-conjugated Ab, 1-2 hr at RT) wash3->secondary_ab wash4 10. Wash (3x with PBS, protected from light) secondary_ab->wash4 counterstain 11. Counterstain (Optional) (e.g., DAPI for nuclei) wash4->counterstain mount 12. Mount Coverslip (Using antifade mounting medium) counterstain->mount image 13. Imaging (Fluorescence Microscope) mount->image

Caption: General workflow for an indirect immunofluorescence experiment.

// this compound Branch bdp_node [label="this compound", pos="-3,1.5!", pin=true, fillcolor="#4285F4", fontcolor="#FFFFFF"]; bdp_chem [label="Click Chemistry\n(Azide-Alkyne)", pos="-4.5,3!", pin=true, fillcolor="#F1F3F4", fontcolor="#202124"]; bdp_bright [label="High Brightness\n(QY ≈ 0.9)", pos="-3,3!", pin=true, fillcolor="#F1F3F4", fontcolor="#202124"]; bdp_stable [label="Excellent Photostability", pos="-1.5,3!", pin=true, fillcolor="#F1F3F4", fontcolor="#202124"]; center -> bdp_node [color="#4285F4"]; bdp_node -> bdp_chem [color="#4285F4"]; bdp_node -> bdp_bright [color="#4285F4"]; bdp_node -> bdp_stable [color="#4285F4"];

// Texas Red Branch tr_node [label="Texas Red", pos="3,1.5!", pin=true, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tr_chem [label="Amine Chemistry\n(-SO₂Cl / NHS)", pos="4.5,3!", pin=true, fillcolor="#F1F3F4", fontcolor="#202124"]; tr_bright [label="Good Brightness\n(High ε)", pos="3,3!", pin=true, fillcolor="#F1F3F4", fontcolor="#202124"]; tr_stable [label="Moderate Photostability\n(Prone to photobleaching)", pos="1.5,3!", pin=true, fillcolor="#F1F3F4", fontcolor="#202124"]; center -> tr_node [color="#EA4335"]; tr_node -> tr_chem [color="#EA4335"]; tr_node -> tr_bright [color="#EA4335"]; tr_node -> tr_stable [color="#EA4335"]; }

Caption: Key distinguishing features between this compound and Texas Red.

Detailed Experimental Protocols

Below are representative protocols for antibody conjugation and a general immunofluorescence staining procedure.

Protocol 1: Antibody Conjugation - Texas Red (Amine Reactive)

This protocol is for labeling an antibody with a Texas Red variant containing a sulfonyl chloride or NHS-ester reactive group.

Materials:

  • Purified antibody (1-5 mg/mL) in an amine-free buffer (e.g., PBS or HEPES, pH 6.5-8.5).

  • Texas Red sulfonyl chloride or succinimidyl ester.

  • Anhydrous DMSO.

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Prepare Antibody: Ensure the antibody is at a suitable concentration in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will interfere with the reaction.

  • Prepare Dye: Immediately before use, dissolve the reactive Texas Red dye in a small amount of anhydrous DMSO to create a 10 mg/mL stock solution.

  • Reaction Setup: Adjust the pH of the antibody solution to ~8.3 by adding the reaction buffer. Slowly add the reactive dye solution to the antibody solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of dye to antibody.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching reagent to stop the reaction by consuming any unreacted dye. Incubate for another 30 minutes.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS). The first colored fraction to elute will be the conjugated antibody.

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

Protocol 2: Antibody Labeling - this compound (Click Chemistry)

This protocol describes the labeling of an alkyne-modified antibody with this compound. The antibody must first be modified to contain an alkyne group.

Materials:

  • Alkyne-modified antibody.

  • This compound.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Reducing agent: Sodium Ascorbate (B8700270) (prepare fresh).

  • Copper-stabilizing ligand (optional but recommended): THPTA or TBTA.

  • Reaction Buffer (e.g., PBS).

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of the ligand (e.g., THPTA) in water.

    • Prepare a 300 mM stock solution of Sodium Ascorbate in water immediately before use.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified antibody, PBS, and the this compound stock solution (a 3- to 5-fold molar excess is a good starting point).

  • Prepare Catalyst: In a separate tube, mix the CuSO₄ and ligand solutions. Allow them to pre-complex for a few minutes.

  • Initiate Reaction: Add the CuSO₄/ligand complex to the antibody/azide mixture. Finally, add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentrations might be in the range of 1-2 mM CuSO₄/ligand and 5-10 mM sodium ascorbate.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the labeled antibody from excess dye and catalyst components using a method appropriate for your antibody, such as dialysis or size-exclusion chromatography.

  • Storage: Store the purified conjugate at 4°C, protected from light.

Protocol 3: General Immunofluorescence Staining

This is a generalized protocol for staining fixed and permeabilized cells. Volumes and incubation times may require optimization.

Procedure:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation: Aspirate the culture medium and rinse cells with PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Washing: Rinse the cells three times with PBS for 5 minutes each to remove the fixative.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with a buffer containing a detergent, such as 0.1-0.3% Triton X-100 in PBS, for 10-15 minutes.

  • Blocking: To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1-5% BSA or 5% normal goat serum in PBS) for at least 60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Aspirate the blocking solution and apply the diluted primary antibody to the cells. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG Texas Red or Goat anti-Mouse IgG BDP TR) in blocking buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each, keeping them protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium. Seal the edges with nail polish if necessary and allow it to cure.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for your chosen fluorophore.

Conclusion and Recommendations

Both this compound and Texas Red are effective red-emitting fluorophores for immunofluorescence, but they cater to different experimental priorities.

Choose Texas Red when:

  • You are working with well-established, validated protocols that specifically call for this dye.

  • Your imaging requirements are not demanding in terms of long exposure times or high-resolution techniques.

  • You prefer to use traditional and widely available amine-reactive conjugation chemistry.

Choose this compound when:

  • High photostability is critical. This is the primary advantage for quantitative analysis, confocal microscopy, 3D imaging (z-stacks), and long-term live-cell or time-lapse experiments.

  • Signal brightness and sensitivity are paramount. The high quantum yield of BDP TR ensures a strong signal, which is beneficial for detecting low-abundance antigens.

  • You require the precision and specificity of click chemistry for antibody conjugation.

For researchers aiming to push the boundaries of sensitivity and resolution in their immunofluorescence imaging, the superior photophysical properties of This compound make it the more advanced and robust choice.

References

BDP TR Azide in Live-Cell Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the dynamic world of live-cell imaging, the selection of fluorescent probes is a critical determinant of experimental success. BDP TR azide (B81097) has emerged as a robust tool for visualizing biological processes through bioorthogonal chemistry. This guide provides an objective comparison of BDP TR azide's performance against other common red-fluorescent azide probes, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Red-Fluorescent Azide Probes

The effectiveness of a fluorescent probe in live-cell imaging hinges on several key photophysical parameters. High molar extinction coefficients and quantum yields contribute to a brighter signal, which is crucial for detecting low-abundance targets. Photostability dictates the duration over which a reliable signal can be observed under continuous illumination. The table below summarizes these critical properties for this compound and its common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness*Photostability
This compound 58961669,0000.9062,100 High
Alexa Fluor 594 Azide 59061773,0000.6648,180Very High
TAMRA Azide (6-isomer) 54156784,0000.108,400Moderate
Cy5 Azide 651670250,0000.2767,500Moderate to Low

*Relative Brightness is calculated as (Molar Extinction Coefficient * Quantum Yield). Higher values indicate a brighter fluorophore. Data is compiled from manufacturer specifications and literature.

Key Takeaways:

  • This compound stands out with an exceptionally high quantum yield, making it one of the brightest options available in this spectral range. Its borondipyrromethene core contributes to high photostability and resistance to oxidative degradation, a common issue with rhodamine-based dyes like Texas Red.

  • Alexa Fluor 594 azide is another excellent choice, offering a combination of high brightness and superior photostability, a hallmark of the Alexa Fluor dye family.

  • TAMRA azide is a widely used reagent but exhibits a significantly lower quantum yield, resulting in lower overall brightness compared to BDP TR and Alexa Fluor 594.

  • Cy5 azide , while having the highest molar extinction coefficient, has a moderate quantum yield and is known to be less photostable, which can be a limitation in long-term imaging experiments.

Experimental Protocols

Visualizing biomolecules using probes like this compound typically involves a two-step "bioorthogonal" labeling strategy. First, a biomolecule of interest is metabolically labeled with a chemical handle (e.g., an alkyne). Second, the fluorescent azide probe is introduced and specifically "clicks" onto the alkyne handle. The following is a representative protocol for labeling cell-surface glycoproteins using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction ideal for live-cell applications.

Protocol 1: Metabolic Labeling of Cell-Surface Sialoglycans

This protocol describes the metabolic incorporation of an azide group into cell-surface glycoproteins.

  • Cell Culture: Plate cells (e.g., HeLa or HEK293) on a suitable imaging dish (e.g., glass-bottom 35 mm dishes) and grow to 70-80% confluency in complete culture medium.

  • Prepare Labeling Medium: Prepare a stock solution of peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) in sterile DMSO. Dilute the stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM.

  • Metabolic Incorporation: Aspirate the old medium from the cells and replace it with the Ac₄ManNAz-containing medium.

  • Incubation: Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂). During this time, the cells will metabolize the Ac₄ManNAz and display azido-sialic acids on their surface glycoproteins.[1][2][3]

Protocol 2: Live-Cell Imaging via SPAAC with this compound

This protocol details the "click" reaction between the azide-labeled cells and a cyclooctyne-functionalized probe for visualization. For this example, we assume the target is a DBCO-functionalized protein that will bind to the cell surface, which is then visualized with this compound. A more direct approach would be to use a DBCO-BDP TR conjugate to directly label the azide-modified cells.

  • Prepare this compound Solution: Prepare a 1-2 mM stock solution of this compound in anhydrous DMSO.

  • Prepare DBCO-Protein Solution: Dissolve your dibenzocyclooctyne (DBCO)-functionalized protein of interest in a biocompatible buffer (e.g., sterile PBS) to a working concentration (e.g., 10-20 µM).

  • Labeling Reaction:

    • Wash the azide-labeled cells twice with warm, serum-free culture medium or PBS to remove any residual unincorporated Ac₄ManNAz.

    • Add the DBCO-protein solution to the cells and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with warm PBS to remove unbound DBCO-protein.

    • Dilute the this compound stock solution in warm, serum-free culture medium to a final concentration of 5-10 µM.

    • Add the this compound solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm PBS to remove unreacted this compound.

  • Imaging: Replace the wash buffer with fresh, pre-warmed complete culture medium (phenol red-free medium is recommended to reduce background fluorescence). Image the cells using a fluorescence microscope equipped with appropriate filters for the Texas Red or ROX channel (Excitation: ~590 nm, Emission: ~615 nm).

Visualized Workflows and Pathways

To clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.

Live_Cell_Labeling_Workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: SPAAC Reaction & Imaging cell_culture Plate and Grow Cells add_azide_sugar Incubate with Ac4ManNAz (24-72 hours) cell_culture->add_azide_sugar azide_display Azide Groups Displayed on Cell Surface Glycans add_azide_sugar->azide_display wash1 Wash Cells (PBS) add_dbco Add DBCO-Functionalized Biomolecule (e.g., Protein) wash1->add_dbco wash2 Wash Unbound DBCO add_dbco->wash2 add_azide_dye Add this compound (15-30 mins) wash2->add_azide_dye wash3 Final Wash add_azide_dye->wash3 imaging Live-Cell Fluorescence Microscopy wash3->imaging SPAAC_Reaction cluster_reactants Reactants cluster_product Product Azide Biomolecule-N₃ (on cell surface) Plus + Azide->Plus DBCO BDP TR-DBCO (Fluorophore Probe) Arrow Strain-Promoted Cycloaddition (Copper-Free, 37°C) Triazole Labeled Biomolecule (Stable Triazole Linkage) Plus->DBCO Arrow->Triazole

References

A Researcher's Guide to Validating BDP TR Azide for Single-Molecule Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of single-molecule spectroscopy has provided an unprecedented window into the intricate dynamics of biological systems. A crucial component of such studies is the selection of appropriate fluorescent probes. BDP TR azide (B81097), a bright and photostable fluorophore with a convenient azide handle for click chemistry, presents itself as a promising candidate for these demanding applications. This guide provides a comprehensive comparison of BDP TR azide with commonly used single-molecule dyes, Cy5 and Alexa Fluor 647, and offers a detailed protocol for its validation.

Performance Comparison: this compound vs. Standard Single-Molecule Dyes

A direct, peer-reviewed comparison of this compound's performance in single-molecule FRET experiments is not yet readily available. However, based on manufacturer specifications and the known properties of the BODIPY dye family, we can compile a comparative overview. Researchers are strongly encouraged to perform their own head-to-head comparisons using the protocols outlined below to determine the optimal dye for their specific application.

PropertyThis compoundCy5Alexa Fluor 647
Excitation Max (nm) 589~649~650
Emission Max (nm) 616~670~668
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~69,000~250,000~270,000
Fluorescence Quantum Yield ~0.9~0.27~0.33
Photostability High (BODIPY core)Moderate to LowHigh
Environmental Sensitivity Less sensitive to solvent polaritySensitive to environmentLess sensitive to environment
Labeling Chemistry Azide (for Click Chemistry)NHS ester, MaleimideNHS ester, Maleimide, Azide

Experimental Validation Protocol

This protocol outlines the necessary steps to validate this compound for single-molecule FRET studies by comparing its performance against a well-established dye like Alexa Fluor 647 azide.

I. Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a protein containing a genetically encoded alkyne-bearing unnatural amino acid with this compound and a control dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (10 mM stock in DMSO)

  • Alexa Fluor 647 azide (10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

  • Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)

  • PD-10 desalting columns

Procedure:

  • In separate microcentrifuge tubes, combine the alkyne-modified protein (final concentration 10-50 µM) with a 5-10 fold molar excess of either this compound or Alexa Fluor 647 azide.

  • Add THPTA to a final concentration of 1 mM.

  • Add CuSO₄ to a final concentration of 0.5 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5 mM.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Remove excess dye and reaction components using a PD-10 desalting column equilibrated with the desired storage buffer.

  • Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the dye (at their respective absorption maxima) and applying the Beer-Lambert law.

II. Single-Molecule Photostability and Performance Assay

This experiment will be performed on a total internal reflection fluorescence (TIRF) microscope.

Materials:

  • Labeled protein samples (BDP TR-labeled and Alexa Fluor 647-labeled)

  • Biotinylated surface (e.g., biotin-PEG-coated coverslip)

  • Streptavidin

  • Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and Trolox)

Procedure:

  • Immobilize the labeled proteins on the biotinylated surface via a biotin-streptavidin linkage at a density suitable for single-molecule imaging.

  • Acquire image series of both the BDP TR and Alexa Fluor 647 labeled proteins under continuous laser excitation (e.g., 561 nm for BDP TR, 640 nm for Alexa Fluor 647).

  • Analyze the data to determine:

    • Photobleaching lifetime: The time until the fluorescence signal irreversibly disappears.

    • Photon budget: The total number of photons detected from a single molecule before photobleaching.

    • Blinking kinetics: The frequency and duration of transient dark states.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the validation of this compound.

G cluster_labeling Protein Labeling Workflow Protein Alkyne-Modified Protein CuAAC CuAAC Reaction (CuSO4, THPTA, Na-Ascorbate) Protein->CuAAC Dye This compound Dye->CuAAC Purification Purification (Desalting Column) CuAAC->Purification LabeledProtein BDP TR Labeled Protein Purification->LabeledProtein

Figure 1. Workflow for labeling an alkyne-modified protein with this compound via CuAAC.

G cluster_validation Single-Molecule Validation Workflow LabeledProtein Labeled Protein (BDP TR or AF647) Immobilization Surface Immobilization (Biotin-Streptavidin) LabeledProtein->Immobilization TIRF TIRF Microscopy Immobilization->TIRF DataAcquisition Image Series Acquisition TIRF->DataAcquisition Analysis Data Analysis DataAcquisition->Analysis Metrics Performance Metrics - Photostability - Photon Budget - Blinking Analysis->Metrics

Figure 2. Experimental workflow for the validation of fluorescent dyes for single-molecule studies.

Conclusion

This compound holds considerable promise as a fluorescent probe for single-molecule studies due to its high quantum yield and the robust labeling chemistry it enables. While it is positioned as a photostable alternative to traditional dyes, rigorous experimental validation within the specific context of a single-molecule experiment is paramount. By following the comparative protocols outlined in this guide, researchers can objectively assess the performance of this compound and determine its suitability for their cutting-edge single-molecule investigations.

A Comparative Guide to BODIPY Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of cellular biology, neuroscience, and drug development, the precise visualization of molecular processes is paramount. Fluorescent probes are indispensable tools, and among them, the boron-dipyrromethene (BODIPY) family of dyes has emerged as a superior class of fluorophores.[1] Renowned for their exceptional photophysical properties, BODIPY dyes offer significant advantages over traditional fluorescent labels like fluorescein (B123965) and rhodamine, including high fluorescence quantum yields, remarkable photostability, and narrow, well-defined emission spectra.[][]

This guide provides a comparative analysis of BODIPY dyes against other common fluorophores and details the specific advantages of various BODIPY derivatives for distinct research applications. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals to select the optimal fluorescent tools for their experimental needs.

Performance Comparison: BODIPY Dyes vs. Traditional Fluorophores

BODIPY dyes consistently outperform conventional dyes such as fluorescein (FITC) and rhodamine derivatives. They exhibit higher fluorescence quantum yields (often approaching 1.0), are less sensitive to pH and solvent polarity, and show greater resistance to photobleaching.[][][5] Their narrow emission peaks are particularly advantageous for multiplexing experiments, as they reduce spectral overlap and improve signal-to-noise ratios.[][]

PropertyBODIPY FLFluorescein (FITC)Rhodamine B
Fluorescence Quantum Yield (ΦF) ~0.9 - 1.0[][7]0.3 - 0.9 (pH dependent)~0.3 - 0.7
Molar Extinction Coefficient (ε) >80,000 M⁻¹cm⁻¹[5][7]~75,000 M⁻¹cm⁻¹~100,000 M⁻¹cm⁻¹
Photostability High[1][]Low to Moderate[]Moderate
pH Sensitivity Low[5][8]HighLow
Emission Peak Width Narrow[][]Broad[]Broad
Stokes Shift Small (~6-15 nm)[7]Moderate (~20 nm)Moderate (~25 nm)
Polarity Nonpolar, Electrically Neutral[5][9]ChargedCharged

Key Applications and Recommended BODIPY Derivatives

The versatility of the BODIPY core allows for chemical modifications that tune its properties for specific biological targets.[10][11] This has led to the development of a wide array of derivatives tailored for various applications.

Lipid Droplet and Membrane Staining

Due to their intrinsically nonpolar and lipophilic nature, BODIPY dyes are ideal for staining neutral lipids and cellular membranes.[9][] They readily partition into the hydrophobic core of lipid droplets and membranes with minimal disruption to cellular function.[9][]

  • Recommended Dye: BODIPY 493/503 is the gold standard for staining neutral lipid droplets.[][] It specifically binds to neutral lipids, emitting a bright green fluorescence, making it perfect for visualizing lipid storage and metabolism.[]

  • Alternative: BODIPY FL-C16 is a fatty acid analog used to study lipid metabolism and transport.[15]

Flow Cytometry

In multiparameter flow cytometry, minimizing spectral overlap between different fluorophores is critical. The narrow emission spectra of BODIPY dyes make them exceptionally well-suited for this purpose, allowing for more accurate and higher-resolution analysis of complex cell populations.[] Their high brightness is also ideal for detecting low-abundance targets.[]

  • Key Advantage: The narrow emission bands of BODIPY dyes reduce the need for complex spectral compensation, simplifying multicolor panel design.[]

Sensing of Ions and the Cellular Environment

The BODIPY scaffold can be functionalized with specific recognition moieties to create highly sensitive and selective fluorescent probes. These probes report changes in the local environment through modulation of their fluorescence intensity or wavelength.

  • Ion Sensing: By incorporating ion-binding groups, BODIPY dyes can be engineered to detect intracellular fluctuations of key ions like Ca²⁺ and Zn²⁺, which are crucial for cell signaling research.[][16]

  • Viscosity and Polarity Sensing: Certain BODIPY derivatives exhibit fluorescence characteristics that are sensitive to the microviscosity of their environment, providing insights into the biophysical properties of organelles like membranes and lipid droplets.[1]

Detection of Lipid Peroxidation and Ferroptosis

Lipid peroxidation is a hallmark of ferroptosis, a form of regulated cell death.[17] The C11-BODIPY 581/591 probe is a powerful tool for studying this process.

  • Recommended Dye: C11-BODIPY 581/591 is a ratiometric fluorescent probe that selectively detects lipid peroxidation.[17] In its reduced state within a healthy cell membrane, it emits red fluorescence (~591 nm). Upon oxidation by lipid peroxides, its emission shifts to green (~510 nm). This spectral shift allows for quantitative analysis of oxidative stress in membranes.[17]

Visualized Workflows and Decision Guides

To aid in experimental design, the following diagrams created using Graphviz illustrate common workflows and selection criteria for using BODIPY dyes.

G cluster_prep Sample Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging & Analysis prep_live Live Cells stain Incubate with BODIPY working solution (e.g., 0.1-5 µM, 15-30 min) prep_live->stain prep_fixed Fixed Cells (e.g., 4% PFA) prep_fixed->stain wash Wash 2-3 times with buffer (e.g., PBS) to remove unbound dye stain->wash image Fluorescence Microscopy wash->image flow Flow Cytometry wash->flow

General Experimental Workflow for Fluorescent Staining.

G n1 What is the primary application? n2 Staining Neutral Lipid Droplets? n1->n2 Lipid Biology n3 Detecting Lipid Peroxidation? n1->n3 Oxidative Stress n4 Multiparameter Flow Cytometry? n1->n4 Immunophenotyping n5 General Cytoplasmic or Membrane Stain? n1->n5 Cell Tracking o1 Use BODIPY 493/503 n2->o1 o2 Use C11-BODIPY 581/591 n3->o2 o3 Select BODIPY dyes with narrow, non-overlapping emission spectra n4->o3 o4 Use a general lipophilic BODIPY derivative (e.g., DiO analog) n5->o4

Decision Guide for Selecting a BODIPY Dye.

G pufa PUFAs in Cell Membrane perox Lipid Peroxides (LPO) ros Reactive Oxygen Species (ROS) ros->pufa Oxidizes c11_red C11-BODIPY (Reduced Form) perox->c11_red Oxidizes c11_ox C11-BODIPY (Oxidized Form) red_fluor Red Fluorescence (~591 nm) c11_red->red_fluor Emits green_fluor Green Fluorescence (~510 nm) c11_ox->green_fluor Emits

Detection of Lipid Peroxidation with C11-BODIPY.

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. The following are standardized procedures for common BODIPY dye applications.

Protocol 1: Staining of Neutral Lipid Droplets with BODIPY 493/503

This protocol is adapted for staining lipid droplets in cultured cells for analysis by fluorescence microscopy or flow cytometry.[18]

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of BODIPY 493/503 in anhydrous DMSO. Store at -20°C, protected from light.[18]

    • On the day of the experiment, prepare a fresh working solution by diluting the stock solution in PBS to a final concentration of 1-2 µM.[18]

  • Cell Preparation:

    • Culture cells on coverslips (for microscopy) or in appropriate culture plates/dishes until they reach the desired confluency.

    • Optional Positive Control: Incubate cells with oleic acid (e.g., 30 µM) overnight to induce lipid droplet formation.[18]

  • Staining Procedure:

    • Aspirate the culture medium and gently wash the cells once with PBS.[18]

    • Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][18]

    • Aspirate the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.[]

  • Imaging and Analysis:

    • For Microscopy: If imaging live cells, add fresh PBS or imaging medium. For fixed cells, proceed with fixation (e.g., 4% PFA for 15-30 minutes), followed by washing and mounting.[18] Observe using a fluorescence microscope with standard FITC/GFP filter sets (Excitation ~493 nm, Emission ~503 nm).

    • For Flow Cytometry: After staining, detach cells using trypsin, neutralize, and resuspend in flow cytometry buffer (e.g., PBS with 1% BSA). Analyze on a flow cytometer using the FITC or equivalent channel.[18]

Protocol 2: Detection of Lipid Peroxidation with C11-BODIPY 581/591

This protocol allows for the ratiometric detection of lipid peroxidation.[17]

  • Reagent Preparation:

    • Prepare a stock solution of C11-BODIPY 581/591 in DMSO.

    • Prepare a working solution of 0.5-2.5 µM in a suitable buffer (e.g., PBS).

  • Cell Staining:

    • Wash cultured cells with PBS.

    • Add the C11-BODIPY working solution and incubate for 15-30 minutes at 37°C, protected from light.[]

  • Induction of Peroxidation (Optional):

    • To induce lipid peroxidation for a positive control, treat cells with an agent like erastin (B1684096) or RSL3, which are known inducers of ferroptosis.

  • Analysis:

    • Wash cells gently with PBS.

    • Analyze immediately using a fluorescence microscope or flow cytometer capable of detecting both green and red fluorescence.

    • Quantification: Measure the fluorescence intensity in both the green channel (oxidized, ~510 nm) and the red channel (reduced, ~591 nm). The ratio of green to red fluorescence intensity provides a quantitative measure of lipid peroxidation. An increase in this ratio indicates higher levels of oxidative stress.[17]

References

Choosing the Optimal Red Fluorescent Dye for Click Chemistry: A Comparative Guide to BDP TR Azide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on projects that leverage click chemistry for molecular labeling, the selection of the fluorescent dye is a critical decision that directly impacts the quality, reliability, and reproducibility of experimental data. Among the plethora of available options, red fluorescent dyes are particularly valuable for their ability to penetrate deeper into tissues and minimize autofluorescence from biological samples. This guide provides an objective comparison of the borondipyrromethene-based dye, BDP TR azide (B81097), with other popular red-fluorescent azide alternatives, supported by experimental data and detailed protocols to aid in making an informed choice for your specific application.

Executive Summary

BDP TR azide has emerged as a robust and versatile fluorescent probe for click chemistry applications. Belonging to the BODIPY class of dyes, it is renowned for its high fluorescence quantum yield, exceptional photostability, and resistance to oxidation, addressing some of the key limitations of traditional red dyes like ROX and Texas Red.[1][2][3] This guide will delve into a comparative analysis of this compound against other commonly used red-emitting azide dyes, namely Cy5 azide and Alexa Fluor 647 azide, focusing on their performance in key areas such as brightness, photostability, and suitability for various experimental conditions. While direct head-to-head comparative studies under identical conditions are limited in published literature, this guide compiles available data to provide a comprehensive overview.

Performance Comparison of Red Fluorescent Azide Dyes

The ideal fluorescent dye for click chemistry should possess high brightness for sensitive detection, excellent photostability for long-term imaging, and minimal non-specific binding. The following table summarizes the key quantitative data for this compound, Cy5 azide, and Alexa Fluor 647 azide based on information from various sources.

PropertyThis compoundCy5 AzideAlexa Fluor 647 Azide
Excitation Max (nm) 589[3][4]~649~650
Emission Max (nm) 616~670~665
**Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) **69,000250,000239,000
Fluorescence Quantum Yield (Φ) 0.9~0.28~0.33
Brightness (ε × Φ) 62,100 ~70,000 ~78,870
Photostability HighModerate to LowHigh
Oxidation Resistance HighModerateHigh
pH Sensitivity LowModerateLow

Key Takeaways from the Data:

  • Brightness: While Cy5 and Alexa Fluor 647 azides exhibit higher molar extinction coefficients, this compound's exceptionally high quantum yield results in comparable and, in some cases, superior brightness. Brightness is a critical factor for detecting low-abundance targets.

  • Photostability: this compound and Alexa Fluor 647 azide are significantly more photostable than Cy5 azide. This is a crucial advantage for experiments requiring prolonged or repeated light exposure, such as time-lapse microscopy and super-resolution imaging. Cy5 is known to be susceptible to photobleaching, which can lead to signal loss over time.

  • Environmental Sensitivity: this compound is noted for its resistance to oxidation, a common issue with rhodamine-based dyes like ROX and Texas Red. Both BDP TR and Alexa Fluor 647 azides exhibit low sensitivity to pH changes within a physiological range, ensuring stable fluorescence in various cellular environments.

Experimental Protocols

To ensure reproducible and reliable results when comparing fluorescent dyes, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key experiments.

Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Biomolecules

This protocol provides a general guideline for labeling alkyne-modified biomolecules (e.g., proteins, nucleic acids) with a fluorescent azide.

Materials:

  • Alkyne-modified biomolecule

  • Fluorescent azide (this compound, Cy5 azide, or Alexa Fluor 647 azide) dissolved in DMSO (10 mM stock)

  • Copper(II) sulfate (B86663) (CuSO₄) (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water)

  • Sodium ascorbate (B8700270) (100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified biomolecule in PBS.

    • Fluorescent azide stock solution (final concentration typically 2-5 fold molar excess over the biomolecule).

    • Premix of CuSO₄ and THPTA (add an equal volume of each to create a 25 mM solution of the complex). The final concentration of the copper complex should be around 1-2 mM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be 5-10 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and catalyst using an appropriate method for your biomolecule, such as size exclusion chromatography, dialysis, or precipitation.

Protocol for Determining Relative Fluorescence Quantum Yield

The quantum yield of a fluorescent dye is a measure of its efficiency in converting absorbed light into emitted light. This protocol describes the comparative method using a known standard.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Solvent (e.g., ethanol (B145695) or PBS)

  • Fluorescent dye of interest (e.g., this compound)

  • A reference standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of dilutions for both the sample and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength of the reference standard.

  • Measure Fluorescence Emission: Using a fluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each solution.

  • Plot and Calculate: Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard. The plots should be linear. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²)

    where:

    • Φ_ref is the quantum yield of the reference standard.

    • m_sample and m_ref are the slopes of the linear fits for the sample and reference standard, respectively.

    • n_sample and n_ref are the refractive indices of the sample and reference solutions (if different).

Protocol for Assessing Photostability

Photostability is the ability of a fluorophore to resist photodegradation upon exposure to light. This protocol outlines a method for comparing the photostability of different fluorescent dyes.

Materials:

  • Fluorescence microscope with a camera and a stable light source (e.g., laser or LED)

  • Image analysis software (e.g., ImageJ)

  • Labeled samples (e.g., cells or immobilized biomolecules) prepared with each dye to be tested.

Procedure:

  • Sample Preparation: Prepare samples labeled with each of the fluorescent azides under identical conditions.

  • Image Acquisition:

    • Place the sample on the microscope stage.

    • Focus on a region of interest.

    • Acquire a time-lapse series of images with continuous illumination. Use the same excitation intensity and exposure time for all samples.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series.

    • Normalize the intensity values to the initial intensity (first frame).

    • Plot the normalized fluorescence intensity as a function of time or exposure number.

    • The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate indicates higher photostability. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) can be calculated from the decay curve.

Visualizing the Click Chemistry Workflow and Signaling Pathways

To further clarify the processes involved, the following diagrams created using the DOT language illustrate the click chemistry reaction and a generalized cell labeling workflow.

Click_Chemistry_Reaction Alkyne Alkyne-modified Biomolecule Product Fluorescently Labeled Biomolecule Alkyne->Product + Azide Azide-functionalized Dye (e.g., this compound) Azide->Product Catalyst Cu(I) Catalyst Catalyst->Product Click Reaction

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Cell_Labeling_Workflow cluster_CellCulture Cell Culture and Metabolic Labeling cluster_ClickReaction Click Chemistry Reaction cluster_Imaging Fluorescence Imaging Start Seed Cells MetabolicLabeling Incubate with Alkyne-modified Precursor Start->MetabolicLabeling Incorporation Cellular Incorporation of Alkyne MetabolicLabeling->Incorporation Fixation Fix and Permeabilize Cells (Optional) Incorporation->Fixation ClickLabeling Add Click Reaction Cocktail (Fluorescent Azide, Catalyst) Fixation->ClickLabeling Washing Wash to Remove Unreacted Dye ClickLabeling->Washing Microscopy Fluorescence Microscopy Washing->Microscopy DataAnalysis Image and Data Analysis Microscopy->DataAnalysis

Caption: Experimental workflow for labeling intracellular components using click chemistry.

Conclusion

The selection of a fluorescent dye for click chemistry is a multifaceted decision that requires careful consideration of the specific experimental goals and conditions. This compound stands out as a high-performance dye with an excellent balance of brightness, photostability, and resistance to chemical degradation. While Alexa Fluor 647 azide also offers exceptional photostability and brightness, this compound's unique BODIPY structure provides a valuable alternative, particularly in applications where rhodamine- or cyanine-based dyes may exhibit undesirable properties. Cy5 azide, although bright, is generally less photostable and may not be suitable for demanding imaging applications that require prolonged light exposure. By understanding the quantitative performance metrics and employing standardized experimental protocols, researchers can confidently select the most appropriate red fluorescent azide dye to achieve high-quality, reproducible data in their click chemistry-based investigations.

References

A Comparative Guide to the Brightness and Quantum Yield of BDP TR Azide and ROX

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in fluorescence-based applications, the selection of the appropriate fluorophore is a critical determinant of experimental success. Factors such as brightness, quantum yield, and photostability are paramount in achieving high sensitivity and signal-to-noise ratios. This guide provides an objective comparison of two popular red fluorescent dyes, BDP TR azide (B81097) and ROX (Carboxyrhodamine X), focusing on their brightness and quantum yield, supported by experimental data and protocols.

Quantitative Comparison of Photophysical Properties

The brightness of a fluorophore is a key performance metric, directly proportional to its molar extinction coefficient (ε) and fluorescence quantum yield (Φ).[1] The molar extinction coefficient represents the efficiency of light absorption at a specific wavelength, while the quantum yield quantifies the efficiency of converting absorbed light into emitted fluorescence.[1]

The following table summarizes the key photophysical properties of BDP TR azide and ROX, allowing for a direct comparison of their performance.

PropertyThis compoundROX (5/6-Carboxyrhodamine X)
Excitation Maximum (λex) 589 nm[2][3][4]578 - 585 nm
Emission Maximum (λem) 616 nm604 - 605 nm
Molar Extinction Coefficient (ε) 69,000 M-1cm-182,000 M-1cm-1
Fluorescence Quantum Yield (Φ) 0.90.94
Calculated Brightness (ε x Φ) 62,10077,080

Note: The photophysical properties of fluorescent dyes can be influenced by environmental factors such as solvent, pH, and conjugation to biomolecules. The values presented here are based on commonly cited data.

This compound is a borondipyrromethene-based dye, noted for its high quantum yield and photostability. ROX is a well-established rhodamine dye frequently used as a reference in applications like quantitative PCR (qPCR). While both dyes exhibit strong red fluorescence, the data indicates that ROX has a higher molar extinction coefficient, contributing to its greater calculated brightness. This compound, however, is often highlighted for its superior resistance to oxidation compared to ROX.

Experimental Protocols

The determination of the fluorescence quantum yield is a critical experiment for characterizing and comparing fluorescent dyes. The most common approach is the relative method, which involves comparing the fluorescence of a sample to a well-characterized standard with a known quantum yield.

Relative Quantum Yield Measurement Protocol

This protocol outlines the steps for determining the relative fluorescence quantum yield of a fluorophore like this compound using a reference standard such as ROX (assuming its quantum yield is known and verified).

1. Materials and Instruments:

  • Sample of unknown quantum yield (e.g., this compound)

  • Reference standard with a known quantum yield (e.g., a purified and well-characterized ROX standard)

  • High-purity spectroscopic grade solvent (e.g., ethanol, phosphate-buffered saline)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

2. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the sample and the reference standard in the chosen solvent.

  • Preparation of Dilutions: Create a series of dilutions for both the sample and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. A typical absorbance range for the dilutions is 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the intended excitation wavelength. This wavelength should ideally be at the absorption maximum of the dyes.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • For each dilution, record the fluorescence emission spectrum.

    • Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements of the sample and the reference standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each dilution of the sample and the reference.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard.

    • Determine the slope (gradient) of the linear fit for both plots.

3. Calculation: The quantum yield of the sample (ΦS) is calculated using the following equation:

ΦS = ΦR * (mS / mR) * (nS2 / nR2)

Where:

  • ΦR is the quantum yield of the reference standard.

  • mS is the slope of the plot for the sample.

  • mR is the slope of the plot for the reference standard.

  • nS is the refractive index of the sample's solvent.

  • nR is the refractive index of the reference standard's solvent. (If the same solvent is used, this term becomes 1).

Visualizing Fluorescence Principles

The following diagram illustrates the fundamental principles of fluorescence and the relationship between the key parameters discussed in this guide.

Fluorescence_Principles cluster_absorption Light Absorption cluster_emission Light Emission cluster_metrics Performance Metrics Ground_State Ground State (S0) Excited_State Excited State (S1) Ground_State->Excited_State Excitation (Absorbance, ε) Fluorescence Fluorescence (Emission) Excited_State->Fluorescence Radiative Decay Non_Radiative_Decay Non-Radiative Decay (e.g., heat loss) Excited_State->Non_Radiative_Decay Non-Radiative Decay Quantum_Yield Quantum Yield (Φ) = Photons Emitted / Photons Absorbed Fluorescence->Ground_State Non_Radiative_Decay->Ground_State Brightness Brightness = ε x Φ

Caption: Principles of fluorescence and key performance metrics.

References

Evaluating BDP TR Azide for Multiplexing Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multiplexed fluorescence imaging and flow cytometry, the selection of appropriate fluorophores is paramount to achieving high-quality, reproducible data. This guide provides a comprehensive evaluation of BDP TR azide (B81097), a red-emitting fluorescent probe, for its suitability in multiplexing experiments. We compare its performance against common alternatives—ROX azide and Texas Red azide—supported by experimental data and detailed protocols.

Performance Comparison of Red Fluorescent Azides

BDP TR azide, based on a borondipyrromethene scaffold, has emerged as a robust alternative to traditional rhodamine-based dyes like ROX and Texas Red. Its key advantages lie in its exceptional brightness, high photostability, and resistance to oxidation, which are critical for demanding multiplexing applications.[1][2]

Spectral Properties and Brightness

The choice of fluorophore is fundamentally governed by its spectral characteristics. Below is a comparison of the key spectral properties of this compound and its alternatives. Brightness is a product of the molar extinction coefficient and the fluorescence quantum yield.

PropertyThis compoundROX Azide (5-isomer)Texas Red® AzideTR Azide (Sulforhodamine 101)
Excitation Max (nm) 589[1]570[3]586[4]582[5]
Emission Max (nm) 616[1]591[3]603[4]600[5]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) 69,000[1]93,000[3]116,000[4]98,000[5]
Quantum Yield (Φ) 0.9[1]1.0[3]0.93-0.97[4][6]0.79[5]
Calculated Brightness (ε × Φ) 62,10093,000~107,880 - 112,52077,420

While ROX azide and Texas Red azide exhibit higher calculated brightness based on their molar extinction coefficients and quantum yields, the practical performance of a fluorophore, particularly in biological samples, is significantly influenced by its photostability and resistance to environmental factors.

Photostability and Oxidation Resistance

A major limitation of rhodamine-based dyes like ROX and Texas Red is their susceptibility to photobleaching and oxidation.[1] This can lead to a rapid loss of signal during image acquisition, especially in experiments requiring prolonged or intense light exposure. This compound, with its borondipyrromethene core, is significantly more resistant to both photobleaching and chemical degradation.[1][7] This enhanced stability ensures a more reliable and quantifiable signal throughout the experiment, a crucial factor for accurate colocalization and quantitative analysis in multiplexed assays.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in multiplexing experiments. These are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Multiplexed Immunofluorescence Staining of EGFR Signaling Pathway Components

This protocol details the simultaneous detection of two proteins in the Epidermal Growth Factor Receptor (EGFR) signaling pathway using this compound and a green-emitting fluorophore.

Materials:

  • Cells cultured on coverslips

  • Metabolic Labeling Reagent (e.g., an alkyne-modified amino acid)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody 1 (e.g., rabbit anti-EGFR)

  • Primary antibody 2 (e.g., mouse anti-phospho-ERK)

  • Alkyne-modified secondary antibody (e.g., goat anti-rabbit-alkyne)

  • Secondary antibody conjugated to a green fluorophore (e.g., goat anti-mouse-Alexa Fluor 488)

  • This compound

  • Click chemistry reaction buffer (e.g., copper (II) sulfate, THPTA ligand, and a reducing agent like sodium ascorbate)

  • DAPI nuclear stain

  • Antifade mounting medium

Procedure:

  • Metabolic Labeling (Optional): If labeling newly synthesized proteins, incubate cells with an alkyne-modified amino acid according to the manufacturer's instructions.

  • Cell Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block with 1% BSA in PBS for 1 hour at room temperature.

    • Incubate with a cocktail of primary antibodies (rabbit anti-EGFR and mouse anti-phospho-ERK) in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a cocktail of secondary antibodies (goat anti-rabbit-alkyne and goat anti-mouse-Alexa Fluor 488) in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's protocol, containing this compound, copper (II) sulfate, THPTA, and sodium ascorbate.

    • Incubate the coverslips with the click reaction cocktail for 30 minutes at room temperature in the dark.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Stain nuclei with DAPI for 5 minutes.

    • Wash three times with PBS.

    • Mount coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image using a fluorescence microscope with appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), and BDP TR (red).

4-Color Flow Cytometry Panel Design

This compound can be integrated into multi-color flow cytometry panels. Its narrow emission spectrum helps to minimize spectral overlap into adjacent channels.

Example 4-Color Panel:

  • Channel 1 (Blue): DAPI or Hoechst for viability/cell cycle.

  • Channel 2 (Green): FITC or Alexa Fluor 488 conjugated to an antibody for a highly expressed surface marker (e.g., CD45).

  • Channel 3 (Yellow/Orange): PE or a PE-tandem dye for a moderately expressed marker.

  • Channel 4 (Red): this compound for detection of an alkyne-labeled target (e.g., incorporated EdU for proliferation) or a protein labeled via an alkyne-conjugated antibody.

General Protocol for Intracellular Click Reaction in Flow Cytometry:

  • Cell Preparation and Staining:

    • Prepare a single-cell suspension.

    • Perform surface antibody staining according to standard protocols.

    • Fix and permeabilize cells using a commercially available kit.

    • Perform intracellular antibody staining if required.

  • Click Chemistry Reaction:

    • Resuspend cells in the click reaction cocktail containing this compound.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash cells with permeabilization buffer.

  • Data Acquisition:

    • Resuspend cells in flow cytometry staining buffer.

    • Acquire data on a flow cytometer with appropriate laser and filter configurations.

    • Ensure proper compensation controls are run for all fluorophores in the panel.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling cascade, a pathway frequently investigated using multiplexed immunofluorescence to study protein localization and activation status.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Simplified EGFR signaling pathway.

Experimental Workflow for Multiplexed Immunofluorescence

This diagram outlines the key steps in the multiplexed immunofluorescence protocol described above.

Multiplex_IF_Workflow Start Start: Cells on Coverslip FixPerm Fixation & Permeabilization Start->FixPerm Blocking Blocking FixPerm->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-EGFR, anti-pERK) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (e.g., anti-rabbit-alkyne, anti-mouse-AF488) PrimaryAb->SecondaryAb ClickReaction Click Reaction with this compound SecondaryAb->ClickReaction Counterstain DAPI Counterstain ClickReaction->Counterstain Mount Mount Coverslip Counterstain->Mount Image Fluorescence Imaging Mount->Image

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling BDP TR Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of BDP TR azide (B81097), a fluorescent probe containing an azide functional group. Due to its azide component, this compound requires strict adherence to safety protocols to mitigate risks associated with both toxicity and potential explosive decomposition of azides in general.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial when working with any azide-containing compound. The following table summarizes the recommended PPE for handling BDP TR azide, categorized by the level of risk associated with the procedure.

Protection TypeSpecificationRationale
Hand Protection Standard: Double-gloved nitrile exam gloves.[1][2] High Toxicity Risk: Silver shield gloves worn under nitrile gloves.[1][3]Azides can be absorbed through the skin; double-gloving provides an additional barrier against contamination.
Eye Protection Minimum: Chemical safety glasses or splash goggles. High Risk (splashes/explosions): A face shield must be worn in addition to goggles.Protects against accidental splashes and potential energetic events.
Body Protection A fully buttoned lab coat is mandatory. For potential exposure to aerosols or fine particles, consider Tyvek sleeves or a gown.Prevents skin contact with the azide compound.
Engineering Controls All manipulations must be performed in a certified chemical fume hood. A blast shield should be used for all azide compounds that are known or suspected to be explosive.Minimizes inhalation exposure and provides protection from potential explosions.

Operational Plan: From Benchtop to Disposal

A systematic workflow is essential for the safe handling of this compound. This involves careful planning, execution, and disposal.

1. Hazard Assessment and Preparation:

  • Review Safety Data Sheets (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for similar azide-containing compounds and the general hazards of organic azides.

  • Training: All personnel must be trained on the hazards of azides, including their acute toxicity and potential for explosive decomposition.

  • Designated Area: Conduct all work in a designated area within a chemical fume hood.

  • Minimize Quantities: Use the smallest amount of the azide necessary for the experiment.

2. Handling and Experimental Procedures:

  • Avoid Incompatibilities: Keep azides away from acids, heavy metals, and halogenated solvents. Reactions with acids can form highly toxic and explosive hydrazoic acid. Contact with metals can form shock-sensitive metal azides.

  • Use Appropriate Tools: Do not use metal spatulas or ground glass joints, as friction can initiate decomposition.

  • Temperature Control: Avoid heating organic azides unless absolutely necessary and with appropriate safety measures in place. Store synthesized azides below room temperature and away from light.

3. Waste Disposal:

  • Never Dispose Down the Drain: Azide solutions must never be poured down the drain. They can react with lead and copper in the plumbing to form highly explosive metal azides.

  • Segregated Waste Streams: Collect all azide-containing waste, including contaminated consumables like gloves and pipette tips, in a clearly labeled, dedicated hazardous waste container. Do not mix azide waste with acidic waste.

  • Deactivation (for inorganic azides): While this compound is an organic azide, it's important to note that dilute solutions of inorganic azides can be chemically deactivated using methods like treatment with nitrous acid. This procedure must be performed in a fume hood by trained personnel.

  • Contact EHS: Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

4. Emergency Procedures:

  • Spills: In case of a small spill, cover with an inert absorbent material like sand to prevent dust generation and carefully sweep it into a non-metal container. For large spills, evacuate the area and contact EHS immediately.

  • Personal Exposure:

    • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with tepid water at an eyewash station for at least 15 minutes.

    • Inhalation: Move to fresh air immediately and seek emergency medical assistance.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to final disposal and emergency response.

cluster_prep 1. Preparation & Hazard Assessment cluster_handling 2. Handling & Experimentation cluster_disposal 3. Waste Management cluster_emergency 4. Emergency Response a Review SDS & SOPs b Personnel Training a->b c Prepare Engineering Controls (Fume Hood, Blast Shield) b->c d Don Appropriate PPE c->d e Use Minimal Quantities d->e f Avoid Incompatibilities (Acids, Metals) e->f g Perform Experiment f->g h Collect in Designated Hazardous Waste Container g->h k Spill g->k l Personal Exposure g->l i Label Waste Clearly h->i j Contact EHS for Pickup i->j m Evacuate & Alert EHS k->m n Administer First Aid l->n

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。